DL-Ethionine
Description
S-ethylhomocysteine is a non-proteinogenic alpha-amino acid that is methionine in which the S-methyl group is replaced by an S-ethyl group. It is an organic sulfide and a non-proteinogenic alpha-amino acid.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-ethylsulfanylbutanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
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InChI Key |
GGLZPLKKBSSKCX-UHFFFAOYSA-N | |
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Canonical SMILES |
CCSCCC(C(=O)O)N | |
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Molecular Formula |
C6H13NO2S | |
| Record name | DL-ETHIONINE | |
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DSSTOX Substance ID |
DTXSID0020579 | |
| Record name | dl-Ethionine | |
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Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dl-ethionine is a white crystalline flakes. (NTP, 1992) | |
| Record name | DL-ETHIONINE | |
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Solubility |
1 to 5 mg/mL at 64 °F (NTP, 1992) | |
| Record name | DL-ETHIONINE | |
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CAS No. |
67-21-0, 535-32-0, 13073-35-3 | |
| Record name | DL-ETHIONINE | |
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| Record name | DL-Ethionine | |
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| Record name | Ethionine, DL- | |
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| Record name | D-Ethionine | |
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| Record name | Ethionine | |
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| Record name | DL-ETHIONINE | |
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| Record name | Homocysteine, S-ethyl- | |
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| Record name | dl-Ethionine | |
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| Record name | DL-2-amino-4-(ethylthio)butyric acid | |
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| Record name | ETHIONINE, DL- | |
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Melting Point |
516 to 523 °F (decomposes) (NTP, 1992) | |
| Record name | DL-ETHIONINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
The Biochemical Maze: A Technical Guide to the Cellular Perturbations of DL-Ethionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Ethionine, the ethyl analog of the essential amino acid L-methionine, serves as a potent research tool to dissect fundamental cellular processes. Its administration in experimental models elicits a cascade of predictable and reproducible biochemical derangements, primarily stemming from its role as a metabolic antagonist. This technical guide provides an in-depth exploration of the core biochemical pathways affected by this compound, offering a mechanistic understanding of its actions and detailed protocols for its application in research. We will delve into its profound impact on cellular energetics, macromolecular synthesis, and epigenetic regulation, providing field-proven insights for researchers leveraging this compound to model human diseases and investigate therapeutic interventions.
The Central Hub of Disruption: ATP Trapping and the Genesis of S-Adenosylethionine
The primary molecular insult initiated by this compound is its enzymatic conversion to S-adenosylethionine (SAE) by methionine adenosyltransferase (MAT). This reaction mimics the physiological synthesis of S-adenosylmethionine (SAM), the universal methyl donor. However, the resulting SAE is a metabolic dead-end product. It is a poor substrate for the vast majority of methyltransferases, yet it potently inhibits them.
Crucially, the synthesis of SAE consumes one molecule of ATP, which is not efficiently regenerated. This "ATP trapping" mechanism leads to a rapid and severe depletion of hepatic ATP pools.[1][2] This precipitous drop in cellular energy currency is the linchpin of ethionine's downstream effects, impacting a multitude of ATP-dependent processes.
Visualizing the Initial Metabolic Blockade
Caption: this compound competitively inhibits the methionine cycle, leading to the formation of S-adenosylethionine (SAE) and depletion of ATP.
The Ripple Effect: Downstream Consequences of ATP Depletion and Impaired Methylation
The cellular sequelae of ATP depletion and impaired methylation are far-reaching, affecting critical biochemical pathways.
Derailment of Protein Synthesis: An mTOR-Dependent Mechanism
The inhibition of protein synthesis is a hallmark of ethionine toxicity.[3] The depletion of cellular ATP directly impacts the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[4][5] Reduced ATP levels lead to the dephosphorylation and inactivation of key mTOR downstream effectors, including the 70-kDa ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][5] This results in a global shutdown of cap-dependent translation initiation.[5]
Objective: To quantify the inhibition of de novo protein synthesis in cultured cells or animal tissues following this compound treatment.
Methodology: ³⁵S-Methionine/Cysteine Incorporation Assay
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Treatment: Expose cultured cells (e.g., primary hepatocytes, HepG2 cells) or administer this compound to experimental animals (e.g., rats, mice) at a predetermined dose and time course.
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Radiolabeling:
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For cell cultures: Replace the culture medium with methionine/cysteine-free medium containing a known concentration of ³⁵S-methionine/cysteine (e.g., 50-100 µCi/mL) and incubate for a defined period (e.g., 30-60 minutes).
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For animal studies: Administer ³⁵S-methionine/cysteine (e.g., 750 µCi/kg) via intravenous or intraperitoneal injection.[6]
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Sample Collection and Lysis:
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Cells: Wash cells with ice-cold PBS, and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
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Tissues: Harvest tissues of interest, snap-freeze in liquid nitrogen, and homogenize in lysis buffer.
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Protein Precipitation: Precipitate total protein from the cell or tissue lysates using trichloroacetic acid (TCA).
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Quantification:
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Measure the radioactivity of the precipitated protein using a scintillation counter.
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Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis: Express the rate of protein synthesis as counts per minute (CPM) per microgram of protein. Compare the rates between control and ethionine-treated groups.
Disruption of Lipid Homeostasis: The Genesis of Fatty Liver
This compound is a well-established inducer of hepatic steatosis, or fatty liver.[7][8] This is a multi-faceted process:
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Impaired Lipoprotein Secretion: The synthesis and secretion of very low-density lipoproteins (VLDL), which are responsible for exporting triglycerides from the liver, are ATP-dependent processes. Ethionine-induced ATP depletion inhibits the assembly and secretion of VLDL particles, leading to the accumulation of triglycerides within hepatocytes.[9]
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Inhibition of Mucosal Re-esterification: In the small intestine, ethionine inhibits the re-esterification of free fatty acids into triglycerides within the mucosal cells, a crucial step for their absorption and transport.[10]
Objective: To induce a fatty liver phenotype in rats for the study of hepatic steatosis.
Methodology:
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Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).
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This compound Administration: Administer this compound intraperitoneally at a dose of 500-1000 mg/kg body weight.
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Time Course: Fatty liver development is typically observed within 24-48 hours post-administration.
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Assessment:
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Histology: Harvest the liver, fix in 10% neutral buffered formalin, and process for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) to visualize lipid droplet accumulation. Oil Red O staining of frozen sections can be used for specific lipid visualization.
-
Biochemical Analysis: Homogenize liver tissue and extract lipids. Quantify triglyceride levels using a commercial assay kit.
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Epigenetic Alterations: The Impact on DNA and RNA Methylation
The accumulation of SAE, a potent inhibitor of methyltransferases, coupled with the depletion of the methyl donor SAM, leads to significant alterations in cellular methylation patterns.
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DNA Hypomethylation: Chronic administration of ethionine results in global DNA hypomethylation.[11][12][13] This can lead to altered gene expression and has been implicated in ethionine's carcinogenic properties.
-
Impaired RNA Maturation: The methylation of ribosomal RNA (rRNA) is essential for its proper processing and maturation. Ethionine-induced hypomethylation disrupts this process, leading to the degradation of rRNA precursors and an inhibition of ribosome biogenesis.[14]
Objective: To determine the extent of global DNA hypomethylation in response to this compound treatment.
Methodology: 5-mC ELISA
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DNA Extraction: Isolate high-quality genomic DNA from control and ethionine-treated cells or tissues using a commercial DNA extraction kit.
-
Quantification and Purity Check: Determine the concentration and purity of the extracted DNA using a spectrophotometer (A260/A280 ratio).
-
5-mC ELISA: Utilize a commercial global DNA methylation (5-mC) ELISA kit according to the manufacturer's instructions. These kits typically involve the binding of genomic DNA to a plate, followed by detection with an antibody specific for 5-methylcytosine (5-mC).
-
Data Analysis: Calculate the percentage of 5-mC in the DNA samples based on a standard curve. Compare the methylation levels between control and treated groups.
Advanced Methodologies for Interrogating Ethionine's Effects
Quantifying the Key Players: LC-MS/MS Analysis of SAM and SAE
Accurate quantification of SAM and SAE is critical for understanding the direct biochemical impact of ethionine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[4][7][9][11]
Objective: To simultaneously quantify SAM and SAE in biological samples.
Methodology:
-
Sample Preparation (Plasma):
-
Spike plasma samples with stable isotope-labeled internal standards (d3-SAM and d5-SAH).
-
Precipitate proteins with ice-cold acetone.[11]
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Data Analysis: Construct calibration curves using standards of known concentrations and quantify SAM and SAE in the samples by comparing their peak areas to those of the internal standards.
Visualizing the Analytical Workflow
Caption: A generalized workflow for the quantification of S-adenosylmethionine (SAM) and S-adenosylethionine (SAE) using LC-MS/MS.
The Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model
For studying chronic liver injury, fibrosis, and hepatocellular carcinoma, the choline-deficient, ethionine-supplemented (CDE) diet model in mice is a widely used and valuable tool. This model recapitulates many of the key features of human chronic liver disease.
Protocol: CDE Diet-Induced Chronic Liver Injury in Mice
Objective: To induce chronic liver injury, fibrosis, and a progenitor cell response in mice.
Methodology:
-
Animal Model: Use 6-week-old male C57BL/6J mice.
-
Dietary Regimen:
-
Provide a choline-deficient diet ad libitum.
-
Supplement the drinking water with 0.15% (w/v) this compound.
-
-
Duration: The duration of the diet can be varied to achieve different stages of liver injury, from steatohepatitis (1-2 weeks) to fibrosis and cirrhosis (6 weeks or longer).
-
Monitoring: Monitor animal health and body weight regularly. Expect a typical body weight loss.
-
Endpoint Analysis:
-
Serum Analysis: Collect blood via cardiac puncture for analysis of liver enzymes (ALT, AST).
-
Histopathology: Perfuse the liver and collect different lobes for histological analysis (H&E, Sirius Red for fibrosis) and immunofluorescence staining for specific cell populations (e.g., hepatic progenitor cells).
-
Concluding Remarks and Future Directions
This compound remains an indispensable tool for probing the intricate network of biochemical pathways that govern cellular function. Its ability to induce a rapid and titratable depletion of ATP and disrupt cellular methylation provides a powerful model system for studying a range of pathologies, from liver disease to cancer. The experimental protocols detailed in this guide offer a robust framework for researchers to harness the potential of this compound in their investigations. Future research will likely focus on leveraging this model to identify novel therapeutic targets for metabolic and proliferative diseases and to further unravel the complex interplay between cellular energetics, epigenetic regulation, and disease pathogenesis.
References
-
Cerdà-Bernad, D., et al. (2022). Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. Metabolites, 12(4), 303. [Link]
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Tirnitz-Parker, J. E. E., et al. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Journal of Visualized Experiments, (128), 56138. [Link]
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Krijt, J., et al. (2013). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues. Journal of Chromatography B, 927, 130-135. [Link]
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Tirnitz-Parker, J. E. E., et al. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Journal of Visualized Experiments, (128), 56138. [Link]
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Kuhlenbäumer, G., et al. (2012). Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 59, 143-148. [Link]
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Krijt, J., et al. (2013). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues. Journal of Chromatography B, 927, 130-135. [Link]
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Akhurst, B., et al. (2001). A modified choline-deficient, ethionine-supplemented diet protocol effectively induces oval cells in mouse liver. Hepatology, 34(3), 519-522. [Link]
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Fleck, A., & Munro, H. N. (1971). The inhibition of protein synthesis in a rat brain system by ethionine in vitro and in vivo. Journal of Neurochemistry, 18(8), 1461-1468. [Link]
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Schlunk, F. F., & Lombardi, B. (1967). On the ethionine-induced fatty liver in male and female rats. Laboratory Investigation, 17(3), 299-307. [Link]
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Poirier, L. A., & Shivapurkar, N. (1984). Hypomethylation of DNA in ethionine-fed rats. Carcinogenesis, 5(8), 989-992. [Link]
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Puddu, P., et al. (1966). Studies on ethionine-induced fatty liver. Biochemical Journal, 98(1), 163-167. [Link]
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Ramm, G. A., et al. (2018). A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice. Disease Models & Mechanisms, 11(8), dmm034293. [Link]
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Rao, K. S., et al. (1984). DNA hypomethylation in ethionine-induced rat preneoplastic hepatocyte nodules. Carcinogenesis, 5(4), 433-437. [Link]
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Alam, S. Q., et al. (2005). Protein synthesis inhibition as a potential strategy for metabolic down-regulation. Shock, 23(3), 253-257. [Link]
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Villa-Trevino, S., & Farber, E. (1968). On the ethionine-induced inhibition of protein synthesis in male and female rats--lack of effect on intestinal mucosa. Biochimica et Biophysica Acta, 158(3), 425-434. [Link]
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Vaughan, M. H., et al. (1967). The effect of ethionine on ribonucleic acid synthesis in rat liver. Biochemical Journal, 103(2), 335-344. [Link]
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Rawson, N. E., et al. (1994). L-ethionine, an amino acid analogue, stimulates eating in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 267(2), R612-R615. [Link]
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Shiba, Y., & Kanno, Y. (1990). Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat. Hiroshima Journal of Medical Sciences, 39(1), 11-14. [Link]
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Anthony, J. C., et al. (2000). Translational initiation regulators are hypophosphorylated in rat liver during ethionine-mediated ATP depletion. American Journal of Physiology-Endocrinology and Metabolism, 279(6), E1282-E1289. [Link]
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An In-depth Technical Guide to DL-Ethionine as a Methionine Antagonist
Abstract
DL-Ethionine, the ethyl analog of the essential amino acid L-methionine, serves as a potent and multifaceted metabolic antagonist. Its structural similarity to methionine allows it to deceptively enter and disrupt several fundamental cellular pathways. This guide provides a comprehensive technical overview of the core mechanisms through which this compound exerts its antagonistic effects. We will explore its bioactivation to S-adenosylethionine (SAE), the subsequent inhibition of critical transmethylation reactions, its erroneous incorporation into polypeptides leading to protein dysfunction, and the profound depletion of cellular adenosine triphosphate (ATP) pools. Furthermore, this document details established experimental protocols for utilizing this compound in both in vitro and in vivo research models, providing fellow scientists with the foundational knowledge to effectively leverage this compound in studies related to oncology, metabolic diseases, and cellular signaling.
Part 1: The Molecular Basis of Antagonism
The efficacy of this compound as a methionine antagonist is rooted in its structural mimicry. The substitution of methionine's terminal methyl group with an ethyl group is a subtle yet critical alteration that allows it to be recognized and processed by cellular machinery that normally acts on methionine[1].
Cellular Uptake and Bioactivation
Cells readily uptake this compound, presumably through the same transport systems intended for methionine. Once inside the cell, the primary and most crucial step in its mechanism of action is its interaction with the enzyme methionine adenosyltransferase (MAT). MAT catalyzes the reaction between methionine and ATP to form S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions[2][3].
Due to its structural similarity, ethionine serves as a substrate for MAT, leading to the formation of S-adenosylethionine (SAE)[4]. This reaction is central to all downstream toxic effects of ethionine.
Caption: Bioactivation of Methionine and Ethionine by MAT.
Part 2: A Triad of Cellular Disruption
The formation of SAE from this compound initiates a cascade of cytotoxic events. These can be broadly categorized into three interconnected mechanisms: inhibition of transmethylation, synthesis of aberrant proteins, and severe ATP depletion.
Inhibition of Transmethylation Reactions
S-adenosylmethionine (SAM) is the linchpin of cellular methylation, donating its methyl group to substrates like DNA, RNA, histones, and other proteins, thereby regulating everything from gene expression to signal transduction[2][5]. The product of this reaction, S-adenosylhomocysteine (SAH), is a potent feedback inhibitor of most methyltransferase enzymes[6].
S-adenosylethionine (SAE) functions as a powerful competitive inhibitor of these same methyltransferases[7][8]. It binds to the active site of these enzymes but is an extremely poor donor of its ethyl group. This competitive binding, coupled with the accumulation of SAE, effectively shuts down essential methylation processes. The consequences are profound, including hypomethylation of DNA, which can lead to altered gene expression and has been observed in ethionine-fed rats[1].
Incorporation into Proteins and Functional Impairment
The cellular machinery for protein synthesis, specifically the aminoacyl-tRNA synthetases, can mistake ethionine for methionine. This leads to the incorporation of ethionine into growing polypeptide chains at positions normally reserved for methionine[1][9].
Methionine residues in proteins have several roles beyond simply being a hydrophobic amino acid. They are often the initiating amino acid in translation and play roles in protein stability and antioxidant defense[10][11]. Replacing the methyl group with the bulkier ethyl group of ethionine can disrupt the delicate three-dimensional structure of proteins, leading to misfolding, loss of function, and potentially accelerated degradation[9].
Profound ATP Depletion via "ATP Trapping"
Perhaps the most acute and damaging effect of this compound administration, particularly in the liver, is a rapid and severe depletion of cellular ATP[12][13]. The synthesis of SAE from ethionine and ATP is an energetically costly reaction. The subsequent metabolic breakdown of SAE is significantly slower than that of SAM.
This disparity in synthesis and degradation rates leads to the "trapping" of the adenine moiety in the form of SAE, effectively sequestering it from the cellular pool needed to regenerate ATP[12][14]. This dramatic drop in ATP levels can reach as low as 25% of control values in rat liver models[12][15]. Such a severe energy crisis cripples numerous cellular functions, including ion transport, macromolecular synthesis, and signaling pathways. For instance, ethionine-induced ATP depletion has been shown to inhibit protein synthesis through the AMPK-independent downregulation of mTOR signaling[12][13].
Caption: The Three Core Mechanisms of this compound Cytotoxicity.
Part 3: Experimental Applications and Protocols
This compound's potent and predictable effects make it an invaluable tool in biological research. It is widely used to model pathological conditions and to probe the importance of methionine metabolism.
In Vitro Models: Cell Culture Studies
In cell culture, this compound is used to study the effects of methylation inhibition, protein damage, and ATP depletion on cellular processes like proliferation, apoptosis, and differentiation.
General Protocol for Ethionine Treatment in Cell Culture:
-
Cell Seeding: Plate cells at a desired density (e.g., 2 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Media Preparation: Prepare fresh culture medium. For dose-response experiments, create a stock solution of this compound in sterile PBS or culture medium and dilute to final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the ethionine-containing medium. Include a vehicle-only control group.
-
Incubation: Incubate cells for the desired time period (e.g., 24, 48, 72 hours). The duration depends on the specific endpoint being measured.
-
Endpoint Analysis: Harvest cells for analysis. This could include:
-
Viability/Proliferation Assays: MTT, WST-1, or cell counting.
-
Apoptosis Assays: Annexin V/PI staining, caspase activity assays.
-
Western Blotting: To analyze signaling pathways (e.g., mTOR pathway phosphorylation) or protein expression.
-
Methylation Analysis: Global DNA methylation assays or specific gene methylation via bisulfite sequencing.
-
Table 1: Representative Concentrations of this compound in Cell Culture
| Cell Line | Concentration Range | Observed Effect(s) | Reference(s) |
| Lymphocytes | 2-4 mM | Inhibition of DNA synthesis | [16] |
| Rat Liver Cells | Not specified | Transformation, morphological changes | [17] |
| Yoshida Sarcoma | Not specified | Growth arrest (in methionine-free media) | [18] |
| HT-22 (Neuronal) | Not specified | ROS formation, apoptosis | [19] |
In Vivo Models: Induction of Pathological States
This compound is extensively used in animal models to induce conditions that mimic human diseases, most notably acute pancreatitis and fatty liver (steatohepatitis)[20][21][22][23].
Protocol: Induction of Acute Pancreatitis in Mice This protocol is a representative example and must be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Female mice are often used as they can be more susceptible to ethionine-induced pancreatitis[20].
-
Diet: The pathological effects are greatly enhanced by a choline-deficient diet[20][24]. Animals are placed on a choline-deficient diet containing 0.5% (w/w) this compound.
-
Duration: The onset of pancreatitis is typically rapid, with significant histological changes occurring within 2-3 days and mortality within 5 days[20][24].
-
Monitoring: Animals must be monitored closely for signs of distress, weight loss, and morbidity.
-
Tissue Harvest: At predetermined time points (e.g., 24, 48, 72 hours), animals are euthanized. The pancreas and other organs are harvested for:
-
Histology: H&E staining to observe necrosis, hemorrhage, and inflammation.
-
Biochemical Assays: Measurement of serum amylase and lipase.
-
Molecular Analysis: Extraction of RNA or protein for gene expression or pathway analysis.
-
Caption: Experimental Workflow for an Ethionine-Induced Pancreatitis Model.
Part 4: Concluding Remarks
This compound is more than a simple structural analog; it is a sophisticated molecular tool that leverages cellular pathways to induce a state of profound metabolic stress. Its ability to simultaneously inhibit methylation, corrupt protein synthesis, and deplete cellular energy makes it a robust and reliable agent for studying the central role of methionine metabolism in health and disease. The experimental models it enables, from transformed liver cells to acute pancreatitis, continue to provide invaluable insights for researchers in oncology, gastroenterology, and drug development. A thorough understanding of its tripartite mechanism of action is essential for the design of rigorous experiments and the accurate interpretation of their outcomes.
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Lombardi, B., Estes, L. W., & Longnecker, D. S. (1975). Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by this compound fed with a choline-deficient diet. The American Journal of Pathology, 79(3), 465–480. [Link]
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Shiba, Y., & Kanno, Y. (1990). Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat. Hiroshima Journal of Medical Sciences, 39(1), 11-14. [Link]
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A Technical Guide to the Inhibition of Protein Synthesis by DL-Ethionine: Mechanisms and Methodologies
Abstract
DL-Ethionine, the S-ethyl analog of the essential amino acid L-methionine, serves as a potent and multifaceted inhibitor of protein synthesis. Its utility in biological research stems from its ability to act as a metabolic antagonist, disrupting several critical cellular pathways. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its inhibitory effects, intended for researchers, scientists, and professionals in drug development. We will dissect its role in competitive inhibition of tRNA charging, the phenomenon of "ATP trapping" via the formation of S-adenosylethionine, and the downstream consequences for cellular signaling and viability. Furthermore, this guide furnishes detailed, field-proven protocols for quantifying its effects, complete with explanations of the causality behind experimental design choices to ensure scientific integrity and reproducibility.
Introduction: The Role of Methionine and its Antagonist, Ethionine
Methionine is a critical amino acid, serving not only as a fundamental building block for protein synthesis but also as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions involving DNA, RNA, proteins, and lipids.[1][2][3] The initiation of protein synthesis in both prokaryotes and eukaryotes begins with a methionine residue, highlighting its central role in translation.[4][5]
This compound, as a structural analog, competitively interferes with methionine's metabolic pathways.[6] It is recognized by cellular machinery designed for methionine, leading to a cascade of disruptive events. The primary mechanisms of its action, which we will explore in detail, are:
-
Inhibition of tRNA Charging and Protein Incorporation: Ethionine competes with methionine for the active site of methionyl-tRNA synthetase, leading to the formation of ethionyl-tRNA and subsequent incorporation of ethionine into nascent polypeptide chains.[7]
-
ATP Depletion via S-Adenosylethionine (SAE) Formation: Ethionine is a substrate for methionine adenosyltransferase, which catalyzes its reaction with ATP to form S-adenosylethionine (SAE).[8][9][10] The accumulation of stable SAE effectively sequesters adenosine, leading to a significant depletion of the cellular ATP pool.[11][12][13]
This guide will elucidate these mechanisms and provide practical frameworks for their investigation in a laboratory setting.
Core Mechanisms of Protein Synthesis Inhibition
Interference with tRNA Aminoacylation
The first step in incorporating an amino acid into a protein is "charging" its cognate transfer RNA (tRNA), a reaction catalyzed by aminoacyl-tRNA synthetases.[4][14][15] This process is essential for the fidelity of translation.
This compound acts as a competitive substrate for methionyl-tRNA synthetase. The enzyme mistakenly recognizes ethionine and attaches it to tRNAMet, forming ethionyl-tRNAMet. This has two major consequences:
-
Reduced Methionyl-tRNAMet Pool: The competition directly lowers the concentration of correctly charged methionyl-tRNAMet, slowing the rate of translation initiation and methionine incorporation.
-
Incorporation of Ethionine: The ethionyl-tRNAMet can be utilized by the ribosome, leading to the incorporation of ethionine into polypeptide chains.[7] The presence of an ethyl group instead of a methyl group can alter the protein's secondary and tertiary structure, leading to misfolding, loss of function, and potentially accelerated degradation.[7]
Figure 1: Competitive inhibition of tRNA charging by this compound.
ATP Trapping and Disruption of Cellular Energetics
Perhaps the most potent effect of ethionine is the rapid and severe depletion of cellular ATP.[11][16] This occurs because methionine adenosyltransferase (MAT), the enzyme that synthesizes SAM from methionine and ATP, also readily uses ethionine as a substrate.[8][9]
The reaction is as follows: Ethionine + ATP → S-Adenosylethionine (SAE) + PPi + Pi
Unlike SAM, which is readily metabolized, SAE is a relatively stable compound and a poor substrate for subsequent reactions.[10] This leads to its accumulation within the cell, effectively sequestering the adenosine moiety from the ATP pool. This "ATP trapping" starves the cell of its primary energy currency.
The consequences of ATP depletion are profound and widespread:
-
Global Inhibition of Protein Synthesis: Translation is an energy-intensive process. Reduced ATP levels directly inhibit the initiation and elongation steps of protein synthesis.[11][17]
-
Downregulation of mTOR Signaling: The mammalian target of rapamycin (mTOR) is a crucial kinase that senses cellular energy status and regulates cell growth and protein synthesis. ATP depletion leads to the dephosphorylation and inactivation of mTOR and its downstream targets, such as S6K1 and 4E-BP1, further repressing translation initiation.[11][17]
-
Inhibition of RNA Synthesis: RNA polymerases also require ATP as a substrate and energy source. A decline in ATP concentration has been shown to parallel the inhibition of RNA synthesis.[16]
Figure 2: The "ATP Trapping" mechanism induced by this compound.
Experimental Methodologies for Studying Ethionine's Effects
To quantitatively assess the impact of this compound, well-controlled experiments are essential. The following protocols are designed to be self-validating by including necessary controls and providing a clear rationale for each step.
Protocol: In Vitro Translation Assay
This assay directly measures the incorporation of a radiolabeled amino acid into newly synthesized proteins in a cell-free system, providing a direct readout of translation inhibition.
Causality Rationale: An in vitro system isolates the translational machinery from other cellular processes. This allows for the direct assessment of ethionine's impact on the core process of protein synthesis, independent of its effects on transcription or cell signaling. Using a cell-free extract provides all the necessary components (ribosomes, tRNAs, initiation/elongation factors).[18][19]
Methodology:
-
Preparation of Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix. For a single 25 µL reaction, combine:
-
12.5 µL Rabbit Reticulocyte Lysate
-
2.5 µL 10x Reaction Buffer (containing salts and HEPES)
-
1.0 µL Amino Acid Mixture (minus methionine)
-
1.0 µL [35S]-Methionine (>1000 Ci/mmol)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Experimental Groups: Prepare separate reaction tubes for each condition:
-
Control: Add 5 µL of nuclease-free water.
-
This compound: Add 5 µL of this compound stock solution to achieve the desired final concentration (e.g., 1-10 mM).
-
Rescue: Add 5 µL of a solution containing both this compound and an excess of L-Methionine (e.g., 10-fold molar excess) to demonstrate competitive reversal.
-
-
Initiation of Translation: Add 1 µL of a control mRNA (e.g., Luciferase mRNA, 1 mg/mL) to each tube. Mix gently.
-
Incubation: Incubate the tubes at 30°C for 60-90 minutes.
-
Termination and Precipitation:
-
Place tubes on ice. Spot 5 µL from each reaction in triplicate onto Whatman 3MM filter paper discs.
-
To precipitate the newly synthesized proteins, immerse the filters in ice-cold 10% Trichloroacetic Acid (TCA) for 10 minutes.[18]
-
To remove unincorporated [35S]-Methionine charged to tRNA, boil the filters in 5% TCA for 10 minutes.[18]
-
Wash filters sequentially with 5% TCA, 95% ethanol, and finally ether. Allow to air dry completely.
-
-
Quantification: Place each dry filter in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the rate of protein synthesis.
Figure 3: Experimental workflow for the in vitro translation assay.
Protocol: Cell Viability Assay (ATP-Based)
This assay measures the level of intracellular ATP as an indicator of cell health and metabolic activity. Given ethionine's potent ATP-depleting effects, this is a highly relevant method for quantifying its cytotoxicity.
Causality Rationale: Healthy, metabolically active cells maintain a high and stable level of ATP. A decrease in ATP is a direct indicator of cellular stress and a precursor to cell death.[20][21] This assay directly measures the endpoint of the "ATP trapping" mechanism. Commercial kits utilizing luciferase, which produces light in an ATP-dependent reaction, provide a highly sensitive and linear readout.[21]
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0 µM, 10 µM, 100 µM, 1 mM, 10 mM).
-
Include a vehicle control (medium only) and a positive control for cell death (e.g., a known cytotoxic agent).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Procedure (Example using Promega CellTiter-Glo®):
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add 100 µL of the ATP assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a microplate luminometer. The luminescent signal is directly proportional to the amount of ATP present, and therefore, to the number of viable cells in culture.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control wells. Plot the percentage of viability against the log of the ethionine concentration to determine the IC50 value.
Quantitative Data & Expected Outcomes
Treatment of cells or tissues with this compound is expected to yield a dose-dependent decrease in both protein synthesis and cellular ATP levels.
| Parameter Measured | Ethionine Concentration | Expected Outcome (Relative to Control) | Probable Cause |
| Hepatic ATP Levels | 100 mg/kg (in vivo, rat) | ~35% of control after 5 hours[12][13] | ATP Trapping via SAE formation |
| Protein Synthesis | Varies (in vivo/in vitro) | Significant decrease[11][22][23][24][25] | ATP depletion & tRNA mischarging |
| mTOR Signaling | Varies (in vivo, rat) | Hypophosphorylation of S6K1 & 4E-BP1[11][17] | ATP depletion-induced pathway inhibition |
| Cell Viability | Dose-dependent | Decrease (e.g., IC50 determination)[26] | Apoptosis induced by metabolic stress |
Conclusion
This compound is a powerful tool for probing the mechanisms of protein synthesis and cellular energy metabolism. Its dual-action mechanism—interfering with tRNA charging and inducing profound ATP depletion—makes it a robust inhibitor. Understanding these core principles is essential for designing experiments that yield clear, interpretable results. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize this compound as an experimental agent, ensuring that studies are conducted with scientific rigor and a clear understanding of the underlying biochemical causality.
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The Metabolic Gauntlet: An In-depth Technical Guide to the Fate of DL-Ethionine
This guide provides a comprehensive exploration of the metabolic journey of DL-ethionine, a synthetic amino acid analogue of methionine. For researchers, toxicologists, and drug development professionals, understanding the intricate biotransformation of this compound is paramount for harnessing its utility as a research tool and mitigating its toxicological risks. This document moves beyond a mere recitation of facts to explain the causality behind its metabolic activation, its profound impact on cellular machinery, and the experimental methodologies used to unravel its complexities.
Introduction: Ethionine, the Deceptive Analogue
Ethionine, with its characteristic ethyl group replacing the methyl group of methionine, presents a fascinating case of molecular mimicry.[1] This structural similarity allows it to infiltrate the tightly regulated pathways of methionine metabolism, leading to a cascade of cellular disruptions. Primarily known as a methionine antagonist and an antimetabolite, ethionine has been instrumental in elucidating fundamental cellular processes, including the critical role of S-adenosylmethionine (SAM) in methylation reactions.[1][2] However, its utility is shadowed by its potent hepatotoxicity and carcinogenicity, making a thorough understanding of its metabolic fate a critical endeavor.
The Central Hub of Ethionine Metabolism: The Methionine Cycle
The metabolic fate of ethionine is inextricably linked to the methionine cycle, a central metabolic hub governing methylation, polyamine synthesis, and the transsulfuration pathway. The liver is the primary organ responsible for metabolizing approximately 50% of dietary methionine and, consequently, is the main stage for ethionine's metabolic drama.[3]
The Initial Encounter: Uptake and Activation
Like its natural counterpart, ethionine is transported into cells via amino acid transporters. Once inside the cell, particularly within hepatocytes, it becomes a substrate for the enzyme methionine adenosyltransferase (MAT) .[3][4] This enzyme catalyzes the critical activation step, transferring the adenosyl moiety from ATP to the sulfur atom of ethionine to form S-adenosylethionine (SAE) .[2][5] This reaction is analogous to the formation of S-adenosylmethionine (SAM) from methionine.[6][7]
There are different isoforms of MAT, with MAT1A being predominantly expressed in the healthy adult liver and MAT2A being more widely distributed and expressed in fetal liver and cancerous tissues.[8][9][10] The kinetic properties of these isoenzymes differ, which can influence the rate of SAE formation and the subsequent toxic effects.[4][9]
Diagram 1: The Initial Activation of Ethionine This diagram illustrates the enzymatic conversion of ethionine to S-adenosylethionine (SAE) by methionine adenosyltransferase (MAT), a crucial first step in its metabolic pathway.
The Consequences of a Counterfeit Co-substrate
The formation of SAE is the linchpin of ethionine's metabolic impact. SAE can then participate in several downstream pathways, leading to widespread cellular dysfunction.
Diagram 2: Major Metabolic Fates of S-Adenosylethionine This diagram outlines the primary metabolic pathways that S-adenosylethionine (SAE) enters, highlighting its role as a competitive inhibitor and a source of ethyl group transfer.
SAE can serve as a donor of its ethyl group in reactions catalyzed by methyltransferases. This process, termed "transethylation," leads to the aberrant ethylation of crucial macromolecules, including DNA, RNA, and proteins.[2][11] This can have profound consequences:
-
DNA Ethylation: The formation of ethylated DNA adducts can lead to mutations and genomic instability, a key factor in ethionine-induced carcinogenesis.
-
RNA Ethylation: Ethylation of RNA, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA), can impair their function, leading to disruptions in protein synthesis and ribosome biogenesis.[12][13]
-
Protein Ethylation: The ethylation of proteins can alter their structure and function, impacting enzyme activity and cellular signaling. Ethionine has been shown to inhibit the in vivo methylation of nuclear proteins.[11]
The presence of SAE competitively inhibits SAM-dependent methyltransferases, leading to a state of global hypomethylation.[13] This is a critical mechanism of ethionine's toxicity, as DNA and histone methylation are essential for epigenetic gene regulation.[14] The resulting alterations in gene expression can contribute to the development of liver injury and cancer.
Ethionine can be mistakenly recognized by methionyl-tRNA synthetase and incorporated into proteins in place of methionine.[1] The presence of ethionine in polypeptide chains can lead to the synthesis of dysfunctional proteins with altered structures and impaired biological activity.
The Toxicological Fallout: Mechanisms of Ethionine-Induced Cellular Injury
The metabolic perturbations initiated by ethionine culminate in significant cellular damage, particularly in the liver. The primary mechanisms of toxicity are multifaceted and interconnected.
ATP Depletion: An Energy Crisis
A hallmark of acute ethionine toxicity is the rapid and severe depletion of hepatic ATP.[5][15] The continuous and unregulated conversion of ethionine to SAE by MAT consumes large amounts of ATP. Unlike the tight regulation of SAM synthesis, the formation of SAE is less controlled, leading to a phenomenon known as "ATP trapping."[5] This energy crisis disrupts numerous ATP-dependent cellular processes, including ion transport, macromolecular synthesis, and signal transduction, ultimately contributing to cell death.
Endoplasmic Reticulum (ER) Stress
The accumulation of misfolded proteins due to ethionine incorporation and impaired protein synthesis can trigger the unfolded protein response (UPR) and lead to ER stress. Prolonged ER stress can activate apoptotic pathways, contributing to hepatocyte death.
Oxidative Stress
While not the primary initiating event, ethionine-induced metabolic disturbances can lead to the generation of reactive oxygen species (ROS) and oxidative stress. This can further damage cellular components and exacerbate liver injury.
Liver Injury and Carcinogenesis
Chronic exposure to ethionine is a well-established model for inducing experimental liver cirrhosis and hepatocellular carcinoma in rodents.[16][17] The combination of ATP depletion, aberrant ethylation, hypomethylation-induced changes in gene expression, and chronic inflammation creates a pro-carcinogenic environment.
Experimental Methodologies for Studying Ethionine Metabolism
A variety of in vitro and in vivo models, coupled with advanced analytical techniques, are employed to investigate the metabolic fate of this compound.
In Vitro Models
-
Isolated Hepatocytes: Primary hepatocytes or liver cell lines (e.g., HepG2) are valuable for studying the cellular uptake, metabolism, and acute toxicity of ethionine in a controlled environment.
-
Liver Microsomes and S9 Fractions: These subcellular fractions are used to investigate the enzymatic activities involved in ethionine metabolism, particularly the initial activation by MAT.
In Vivo Models
-
Rodent Models: Rats and mice are the most common animal models for studying the systemic effects of ethionine, including liver injury, carcinogenesis, and its impact on various metabolic pathways.[5][18][19]
Analytical Techniques
The accurate quantification of ethionine and its metabolites is crucial for understanding its metabolic fate.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection, is a widely used technique for separating and quantifying ethionine, SAE, and related compounds in biological samples.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for the simultaneous detection and quantification of a wide range of metabolites in the methionine cycle, including ethionine and its derivatives.[21][22][23]
Table 1: Key Metabolites in Ethionine Metabolism and their Analytical Methods
| Metabolite | Abbreviation | Primary Analytical Method | Key Findings from Analysis |
| This compound | Eth | HPLC, LC-MS/MS | Measures uptake and clearance. |
| S-Adenosylethionine | SAE | HPLC, LC-MS/MS | Indicates the extent of metabolic activation and potential for toxicity.[20] |
| S-Adenosylmethionine | SAM | HPLC, LC-MS/MS | Levels are often depleted in the presence of ethionine, indicating competitive inhibition. |
| S-Adenosylhomocysteine | SAH | HPLC, LC-MS/MS | The SAM/SAH ratio is a critical indicator of cellular methylation capacity. |
| Homocysteine | Hcy | HPLC, LC-MS/MS | Can be altered due to disruptions in the transsulfuration pathway. |
Experimental Protocol: Quantification of Ethionine and its Metabolites in Rat Liver Tissue using LC-MS/MS
This protocol provides a generalized workflow for the analysis of ethionine and its key metabolites in liver tissue.
1. Objective: To quantify the levels of this compound, S-adenosylethionine (SAE), S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH) in liver tissue from ethionine-treated rats.
2. Materials:
- Liver tissue samples (snap-frozen in liquid nitrogen)
- Internal standards (e.g., isotopically labeled analogues)
- Homogenization buffer (e.g., phosphate-buffered saline)
- Protein precipitation solution (e.g., methanol with 0.1% formic acid)
- LC-MS/MS system with a C18 reversed-phase column
3. Sample Preparation Workflow:
Diagram 3: Workflow for Liver Tissue Sample Preparation for LC-MS/MS Analysis This diagram outlines the step-by-step procedure for preparing liver tissue samples for the quantification of ethionine and its metabolites.
4. LC-MS/MS Analysis:
- Chromatographic Separation: Employ a gradient elution on a C18 column to separate the analytes.
- Mass Spectrometry Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each analyte and its corresponding internal standard.
5. Data Analysis:
- Construct calibration curves for each analyte using standards of known concentrations.
- Calculate the concentration of each metabolite in the liver tissue samples based on the peak area ratios of the analyte to its internal standard.
Conclusion: A Double-Edged Sword in Research
The metabolic fate of this compound is a compelling example of how a subtle structural change in a molecule can lead to profound biological consequences. Its journey through the methionine cycle, from its activation to SAE to its interference with methylation and protein synthesis, provides a powerful tool for investigating fundamental cellular processes. However, the same metabolic pathways that make it a useful research tool are also responsible for its significant toxicity. A thorough and mechanistic understanding of its biotransformation is, therefore, not merely an academic exercise but a prerequisite for its safe and effective use in research and for a deeper appreciation of the intricate metabolic network it perturbs.
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An In-depth Technical Guide to the Cellular Uptake and Transport of DL-Ethionine
Abstract
DL-Ethionine, the S-ethyl analog of L-methionine, serves as a potent antimetabolite, leveraging the cellular machinery for methionine uptake and metabolism to exert its biological effects. Its ability to compete with methionine for transport and subsequent metabolic pathways makes it an invaluable tool in biochemical research and a molecule of interest in oncology. This guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and transport of this compound. We will explore the primary amino acid transporter systems involved, the kinetics of transport, and the downstream metabolic consequences of its intracellular accumulation. Furthermore, this document details robust, field-proven methodologies for quantifying ethionine transport in vitro, offering researchers a practical framework for investigating this critical process.
Introduction: The Significance of Ethionine Transport
Ethionine is a non-proteinogenic amino acid that acts as a structural mimic of the essential amino acid methionine, with an ethyl group replacing the canonical methyl group.[1] This substitution is the basis for its function as a methionine antagonist.[2] The cellular entry of ethionine is the rate-limiting step for its subsequent biological activities, which include:
-
Disruption of Methylation: Once inside the cell, ethionine is converted by methionine adenosyltransferase into S-adenosylethionine (SAE).[2][3] SAE acts as a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, leading to global hypomethylation of DNA, RNA, and proteins, which can profoundly alter cellular function.[4][5][6]
-
Inhibition of Protein Synthesis: Ethionine can be mistakenly recognized by methionyl-tRNA synthetase and incorporated into nascent polypeptide chains, leading to the formation of dysfunctional proteins.[1][7]
-
ATP Depletion: The formation of the stable SAE adduct effectively "traps" adenosine, leading to a depletion of cellular ATP pools, particularly in hepatocytes.[2]
Understanding the transport mechanisms is paramount for leveraging ethionine as a research tool and for exploring its therapeutic potential, especially in the context of cancers exhibiting "methionine addiction"—a heightened dependency on exogenous methionine for survival and proliferation.[3][8]
The Machinery of Transport: Amino Acid Transporter Families
The cellular uptake of amino acids is a highly regulated process mediated by a diverse group of membrane-bound proteins, primarily from the Solute Carrier (SLC) superfamily.[9] These transporters exhibit varying substrate specificities, transport mechanisms (e.g., uniport, symport, antiport), and dependencies on ion gradients (e.g., Na⁺, H⁺). Ethionine, as a methionine analog, hijacks the transporters responsible for neutral amino acid uptake.
Key transporter systems implicated in methionine—and by extension, ethionine—transport include:
-
System L (LAT): A Na⁺-independent exchange system for large neutral amino acids (LNAAs). The most prominent member is LAT1 (SLC7A5) , which often forms a heterodimer with CD98 (SLC3A2). LAT1 is frequently overexpressed in cancer cells and is crucial for the uptake of essential amino acids like leucine and methionine.[10][11]
-
System A (SNAT/SAT): A Na⁺-dependent transport system for small, neutral amino acids.
-
System ASC (ASCT): A Na⁺-dependent transporter for small neutral amino acids like alanine, serine, and cysteine. ASCT2 (SLC1A5) is a key member.
-
System B⁰ (B⁰AT1): A Na⁺-dependent transporter for a broad range of neutral amino acids found predominantly in the intestine and kidney.[12][13]
-
SLC43A2: A Na⁺-independent uniporter identified as essential for methionine uptake and survival in specific cell types, such as regulatory T cells.[10][14]
The specific transporters utilized for ethionine uptake can vary depending on the cell type and its expression profile of these systems. The competition between ethionine and methionine for these transporters is a central aspect of its biological activity.[10]
Diagram: Cellular Uptake Pathways of this compound
Caption: this compound enters the cell by competing with L-Methionine for various amino acid transporters.
Kinetics of this compound Transport
The efficiency of ethionine transport can be described by standard Michaelis-Menten kinetics, characterized by the Michaelis constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the transport rate is half of Vₘₐₓ, providing an inverse measure of the transporter's affinity for the substrate.
While specific kinetic data for ethionine are sparse, valuable insights can be drawn from studies on its natural counterpart, methionine.
Table 1: Comparative Transport Kinetics of Methionine Isomers
| Substrate | System/Tissue | Kₘ (mM) | Vₘₐₓ (µmol·g⁻¹·min⁻¹) | Ion Dependence | Reference |
|---|---|---|---|---|---|
| L-Methionine | Rat Jejunum Rings | 1.7 | 0.74 | Na⁺-dependent | [15] |
| D-Methionine | Rat Jejunum Rings | 11.7 | 0.53 | Na⁺-dependent | [15] |
| L-Methionine | Caco-2 (Apical) | 0.96 | 673 (pmol·min⁻¹·cm⁻²) | Partially Na⁺-dependent | [16] |
| L-Methionine | Caco-2 (Basolateral) | 3.46 | 3480 (pmol·min⁻¹·cm⁻²) | Less Na⁺-dependent |[16] |
Causality Insights: The data from rat jejunum suggest that the L-isomer of methionine is transported with a significantly higher affinity (lower Kₘ) than the D-isomer.[15] This is typical for biological systems that have evolved stereospecificity. We can hypothesize that L-ethionine is also transported more efficiently than D-ethionine. The different kinetics observed at the apical versus basolateral membranes of polarized Caco-2 cells highlight the specialized roles of distinct transporter populations in mediating directional, transcellular flux, a critical concept in drug absorption and nutrient transport.[16]
Experimental Methodology: A Validated Protocol for Measuring Cellular Uptake
Quantifying the cellular uptake of this compound is fundamental to understanding its biological impact. The following protocol provides a robust, self-validating framework for a cell-based uptake assay using a stable isotope-labeled substrate and LC-MS/MS, which avoids the hazards and disposal costs associated with radiolabeled compounds.[11][17]
Core Principle
This assay measures the accumulation of a substrate (e.g., ¹³C- or ²H-labeled ethionine) inside cultured cells over a defined period. By incubating cells with a known concentration of the labeled substrate and then measuring its intracellular concentration after washing away the extracellular substrate, one can calculate the rate of transport.
Materials
-
Cell Line: A relevant cell line expressing the transporters of interest (e.g., HT-29 or Caco-2 for intestinal models; HEK293 cells transfected with a specific transporter like SLC7A5 for mechanistic studies).[16][18]
-
Culture Medium: As recommended for the specific cell line (e.g., DMEM, MEM).[19]
-
Substrate: Stable isotope-labeled this compound (e.g., Ethionine-d5).
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution. For Na⁺-dependence studies, a Na⁺-free buffer (e.g., substituting NaCl with choline chloride) is required as a control.
-
Stop Solution (Wash Buffer): Ice-cold Phosphate-Buffered Saline (PBS). The cold temperature is critical to immediately halt all transport processes.
-
Lysis Buffer: 80% Methanol or another suitable solvent to efficiently extract intracellular metabolites.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[20]
Step-by-Step Protocol
-
Cell Seeding:
-
Seed cells into a multi-well plate (e.g., 24-well) at a density that ensures they reach ~80-90% confluency on the day of the experiment.
-
Rationale: A confluent monolayer minimizes variability in cell number per well and mimics tissue-level cell-cell contact.
-
-
Pre-incubation and Starvation:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer.
-
Add 500 µL of pre-warmed Uptake Buffer to each well and incubate at 37°C for 15-20 minutes.
-
Rationale: This step removes residual amino acids from the culture medium and brings the cells to a baseline metabolic state, preventing competition from endogenous substrates.
-
-
Initiating Uptake:
-
Prepare a working solution of labeled ethionine in Uptake Buffer at 2x the final desired concentration.
-
Aspirate the pre-incubation buffer.
-
Add 250 µL of the 2x ethionine solution to each well. For inhibition studies, this solution would also contain the test inhibitor.
-
Immediately place the plate back in the 37°C incubator for a predetermined time (e.g., 5, 10, 15 minutes).
-
Rationale: Time-course experiments are crucial for ensuring the measurement is taken during the initial linear phase of uptake, before the transporter becomes saturated or efflux becomes significant.
-
-
Terminating Uptake:
-
Promptly remove the plate from the incubator.
-
Aspirate the uptake solution.
-
Immediately wash the monolayer three times with 1 mL of ice-cold Stop Solution (PBS).
-
Rationale: This is the most critical step. Rapid and thorough washing with ice-cold buffer removes extracellular substrate without allowing intracellular substrate to leak out, ensuring only internalized compound is measured.
-
-
Cell Lysis and Extraction:
-
After the final wash, aspirate all residual PBS.
-
Add 200 µL of ice-cold Lysis Buffer to each well.
-
Incubate on a shaker for 10 minutes at 4°C to ensure complete lysis.
-
Collect the lysate from each well into a microcentrifuge tube.
-
-
Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the labeled ethionine.
-
In parallel, determine the protein content in a separate set of wells (e.g., using a BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the uptake rate, typically expressed as pmol/mg protein/min.
-
For kinetic studies, perform the assay over a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Diagram: Experimental Workflow for Cellular Uptake Assay
Sources
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- 18. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Effects of DL-Ethionine on S-adenosylmethionine Levels
Abstract
This technical guide provides a comprehensive examination of DL-ethionine as a tool for modulating cellular S-adenosylmethionine (SAM) levels. Intended for researchers, scientists, and drug development professionals, this document delves into the biochemical mechanisms of action, provides detailed experimental protocols for the induction and quantification of SAM depletion, and explores the downstream epigenetic and metabolic consequences. By synthesizing established methodologies with mechanistic insights, this guide serves as an authoritative resource for designing, executing, and interpreting studies involving the targeted inhibition of cellular methylation capacity. We will explore the causality behind experimental choices, from cell line selection to analytical method validation, ensuring a self-validating system for robust and reproducible research.
Introduction: S-adenosylmethionine, the Universal Methyl Donor
S-adenosylmethionine (SAM), also known as AdoMet, is a pivotal molecule in cellular metabolism, second only to ATP in the variety of reactions it facilitates.[1] Synthesized from L-methionine and adenosine triphosphate (ATP) by the enzyme Methionine Adenosyltransferase (MAT), SAM is the principal donor of methyl groups for the methylation of a vast array of biological macromolecules.[2][3] These methylation events are critical for:
-
Epigenetic Regulation: The methylation of DNA at cytosine residues and the methylation of histone proteins are fundamental to the regulation of gene expression, chromatin structure, and genomic stability.[4][5]
-
Macromolecule Function: The methylation of RNAs, proteins, and lipids modulates their function, stability, and localization.[6]
-
Metabolic Pathways: SAM is a key intermediate in the transsulfuration pathway, leading to the synthesis of cysteine and the major intracellular antioxidant, glutathione. It is also essential for polyamine synthesis, which is crucial for cell growth and differentiation.[7][8]
Given its central role, the intracellular concentration of SAM and its metabolic byproduct, S-adenosylhomocysteine (SAH), are tightly regulated. The ratio of SAM to SAH is a critical indicator of the cell's "methylation potential."[9][10] SAH is a potent product inhibitor of most SAM-dependent methyltransferases; therefore, a low SAM/SAH ratio signals a reduced capacity for cellular methylation and has been linked to numerous pathological states.[10][11][12]
This compound: A Potent Antagonist of Methionine Metabolism
This compound is the ethyl analog of the essential amino acid L-methionine.[13] Its utility as a research tool stems from its ability to act as a potent antagonist of methionine, thereby disrupting SAM-dependent pathways. The core mechanism involves a two-step process of "lethal synthesis."
Mechanism of Action: From Ethionine to a "Trojan Horse" Inhibitor
-
Enzymatic Activation: Ethionine is recognized by Methionine Adenosyltransferase (MAT) as a substrate. MAT catalyzes the transfer of the adenosyl group from ATP to the sulfur atom of ethionine, forming S-adenosylethionine (SAE) .[14] This reaction consumes ATP, and the extensive conversion of ATP to SAE can lead to a significant depletion of cellular ATP pools, particularly in hepatocytes which have high MAT activity.[9][15] This ATP trapping is a primary driver of ethionine's acute toxicity.[10]
-
Competitive Inhibition: The resulting SAE molecule is structurally analogous to SAM. However, the ethyl group of SAE is a poor substrate for transfer by methyltransferase enzymes. Instead, SAE acts as a potent competitive inhibitor , binding to the SAM-binding site of methyltransferases and blocking their activity.[7][16] This inhibition halts the methylation of DNA, RNA, histones, and other critical substrates.
The accumulation of SAE, coupled with the depletion of the SAM pool, leads to a dramatic decrease in the cellular methylation potential.
Experimental Design: A Framework for Investigating SAM Depletion
A robust investigation into the effects of this compound requires careful planning of the experimental system, from the choice of biological model to the analytical methods for quantification.
Rationale for Cell Line Selection
The choice of cell line is a critical first step and should be guided by the research question.
-
Hepatocyte-Derived Cell Lines (e.g., HepG2, Huh7): The liver is the primary site of methionine metabolism, expressing high levels of MAT.[17][18] Hepatocyte-derived cell lines are therefore highly sensitive to ethionine-induced ATP trapping and SAM depletion.[19] They serve as an excellent model for studying the direct metabolic and hepatotoxic effects of ethionine.
-
Cancer Cell Lines (e.g., HCT116, PC-3, A549): Many cancer types exhibit aberrant DNA and histone methylation patterns.[20][21] Using cancer cell lines allows for the study of how SAM depletion affects these pre-existing epigenetic landscapes and can provide insights into potential therapeutic strategies targeting methylation.[1][22] These lines often have well-characterized genomes and epigenomes, providing a rich context for data interpretation.
-
Non-Transformed Cell Lines (e.g., hTERT-immortalized fibroblasts): These cells provide a baseline for understanding the effects of SAM depletion on normal cellular processes and epigenetic stability without the confounding genetic and epigenetic alterations inherent to cancer cells.
Experimental Protocol: Induction of SAM Depletion in Cell Culture
This protocol provides a generalized workflow. Causality: The specific concentrations and incubation times must be optimized for each cell line and desired endpoint, as sensitivity to ethionine can vary. A pilot dose-response and time-course experiment is strongly recommended.
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 100 mM in sterile PBS, filter-sterilized)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) to achieve 70-80% confluency on the day of the experiment. This density ensures active metabolism without the confounding effects of over-confluence.
-
Treatment Preparation: Prepare working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. A typical concentration range for inducing significant SAM depletion is 1-10 mM . A vehicle-only control (medium with PBS) must be included.
-
Incubation: Aspirate the old medium from the cells and replace it with the ethionine-containing or control medium. Incubate for a predetermined time.
-
Cell Harvesting:
-
Place the culture plate on ice.
-
Aspirate the medium and quickly wash the cell monolayer twice with ice-cold PBS. This step is crucial to remove extracellular metabolites and halt metabolic activity.
-
Add 500 µL of ice-cold PBS to each well and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Final Wash: Discard the supernatant and wash the cell pellet once more with 1 mL of ice-cold PBS to remove any residual medium. Centrifuge again.
-
Storage: Carefully remove all supernatant. Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until metabolite extraction. This ensures the stability of labile metabolites like SAM.
Quantification of S-adenosylmethionine and S-adenosylhomocysteine
Accurate quantification of SAM and its counterpart SAH is essential for determining the cellular methylation potential. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods.[16][24]
Protocol: Perchloric Acid Extraction of SAM and SAH from Cell Pellets
Causality: Perchloric acid is a strong acid that effectively lyses cells and precipitates proteins and nucleic acids while keeping the acid-soluble SAM and SAH in the supernatant. The acidic environment is critical for stabilizing SAM, which is unstable at neutral or alkaline pH.[16][24]
Materials:
-
Frozen cell pellet (from Step 7 above)
-
0.4 M Perchloric Acid (PCA), ice-cold
-
Microcentrifuge, refrigerated (4°C)
Procedure:
-
Lysis: Add 200 µL of ice-cold 0.4 M PCA to the frozen cell pellet.
-
Homogenization: Vortex vigorously for 30 seconds. Ensure the pellet is fully dispersed.
-
Incubation: Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acid-soluble metabolites, to a new pre-chilled microcentrifuge tube. Avoid disturbing the protein pellet.
-
Analysis/Storage: The extract can be immediately analyzed or stored at -80°C. For HPLC/LC-MS analysis, the sample is typically filtered through a 0.22 µm syringe filter before injection.
Analytical Methodologies
Rationale: LC-MS/MS is the preferred method due to its superior sensitivity and specificity, allowing for the use of stable isotope-labeled internal standards for precise quantification.[25][26] HPLC-UV is a more accessible alternative but may have lower sensitivity.[16]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | C18 or C8 Reverse Phase (e.g., 100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Isocratic or gradient elution with a buffer (e.g., sodium phosphate) and an ion-pairing agent (e.g., sodium octanesulfonate) in a water/methanol or water/acetonitrile mix.[16] | Isocratic or gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol/acetonitrile (B).[24][25] |
| Detection | UV Absorbance at ~258 nm. | Tandem Mass Spectrometry (ESI, Positive Mode). |
| Quantification | External standard curve. | Stable isotope dilution using deuterated internal standards (d3-SAM, d4-SAH). |
| Typical MRM Transitions | N/A | SAM: 399 -> 250; SAH: 385 -> 136.[25][27] |
| Limits of Quantification | Picomole (pmol) range.[16] | Nanomolar (nM) to femtomole (fmol) range.[24][25] |
Downstream Consequences of SAM Depletion
The inhibition of methyltransferases by SAE and the depletion of SAM pools trigger a cascade of cellular events, primarily through the disruption of epigenetic regulation.
Impact on Histone and DNA Methylation
Ethionine treatment leads to a global hypomethylation of both histones and DNA. Studies have demonstrated significant, quantifiable reductions in key methylation marks.
-
Histone Methylation: Administration of ethionine in vivo has been shown to inhibit the methylation of lysine residues by up to 50% and arginine residues by as much as 89%.[7] More specifically, ethionine-induced SAM deficiency can suppress repressive marks like H3K27me3.[28]
-
DNA Methylation: Ethionine treatment in animal models can induce a significant decrease in genomic 5-methyldeoxycytidine content, with reductions of up to 37% observed in preneoplastic liver nodules.[27] This hypomethylation can lead to altered gene expression profiles.
| Parameter | Control Cells | Ethionine-Treated Cells | Reference |
| Global Lysine Methylation | 100% (Normalized) | ~50% | [7] |
| Global Arginine Methylation | 100% (Normalized) | ~11% | [7] |
| H3K27me3 Levels | High | Significantly Reduced | [28] |
| Genomic 5-mC Content | Baseline | Reduced by up to 37% | [27] |
Alterations in Gene Expression and Cellular Fate
The epigenetic alterations induced by SAM depletion have profound effects on gene transcription and cellular function.
-
Gene Expression: Hypomethylation of DNA and alterations in histone marks can lead to the inappropriate activation or silencing of genes, disrupting normal cellular programs.[5]
-
Cell Differentiation: As SAM-dependent H3K27me3 is critical for regulating developmental genes, its suppression by ethionine can inhibit the proper differentiation of stem and progenitor cells.[28]
-
Cell Cycle and Apoptosis: Severe SAM depletion can induce cell cycle arrest and, in some cases, trigger apoptosis through pathways involving the generation of reactive oxygen species (ROS).[23][24]
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early studies on DL-Ethionine toxicity
<Technical Guide: Early Investigations into DL-Ethionine Toxicity
A Senior Application Scientist's Synthesis of Foundational Research for Drug Development Professionals
Introduction
This compound, the S-ethyl analog of the essential amino acid methionine, emerged in early toxicological studies as a potent antimetabolite with profound and multifaceted effects on cellular function.[1] Its structural similarity to methionine allows it to deceptively enter key metabolic pathways, leading to a cascade of cytotoxic and carcinogenic consequences.[2][3] This in-depth guide synthesizes the foundational research on this compound toxicity, providing a technical overview of its mechanisms of action, the resultant organ-specific pathologies, and the experimental methodologies that first elucidated these effects. Understanding these early studies offers critical insights for contemporary researchers in drug development, particularly in the fields of oncology, hepatology, and metabolic diseases.
Core Mechanism of Action: The "Lethal Synthesis" of S-Adenosyl-L-Ethionine (AdoEt)
The central tenet of ethionine's toxicity lies in its bioactivation to S-adenosyl-L-ethionine (AdoEt).[2] This process, catalyzed by the enzyme methionine adenosyltransferase (MAT), mirrors the physiological synthesis of S-adenosyl-L-methionine (SAM), the universal methyl group donor.[4][5][6] However, the substitution of an ethyl for a methyl group has profound and deleterious consequences.
ATP Depletion: An Early and Critical Insult
The enzymatic conversion of ethionine to AdoEt consumes adenosine triphosphate (ATP) at a significant rate.[7][8] Unlike the tightly regulated synthesis of SAM, the formation of AdoEt can lead to a rapid and severe depletion of hepatic ATP levels.[8][9] This energy deficit is a primary and early event in ethionine-induced cellular injury, disrupting a multitude of ATP-dependent processes.[9][10] The consequences of this ATP depletion are far-reaching and underpin many of the subsequent pathological manifestations.
Disruption of Methylation and Protein Synthesis
The accumulation of AdoEt competitively inhibits SAM-dependent transmethylation reactions, which are crucial for the methylation of DNA, RNA, proteins, and phospholipids.[5][11] This widespread hypomethylation can alter gene expression and impair cellular signaling.[1]
Furthermore, ethionine directly interferes with protein synthesis. It can be mistakenly incorporated into polypeptide chains in place of methionine, leading to the formation of non-functional proteins.[1][12] Additionally, the depletion of ATP and the disruption of methylation processes inhibit the initiation of protein synthesis.[13][14] Early studies demonstrated that ethionine administration leads to the disaggregation of polysomes, indicative of a block in the initiation phase of translation.[13]
Organ-Specific Pathologies: A Multi-System Toxicant
Early research quickly identified the liver and pancreas as primary targets of this compound's toxic effects. However, its impact extends to other organ systems as well.
Hepatic Toxicity: From Fatty Liver to Carcinogenesis
The liver, being the primary site of methionine metabolism, is particularly susceptible to ethionine-induced injury.[15] The initial and most prominent pathological change observed is the development of a fatty liver, or hepatic steatosis.[14][16] This is attributed to the inhibition of very low-density lipoprotein (VLDL) synthesis and secretion, a process essential for the transport of triglycerides out of hepatocytes.[2] The impaired protein synthesis and ATP depletion are key contributors to this effect.
Prolonged exposure to this compound in early animal studies was shown to induce liver fibrosis and ultimately, hepatocellular carcinoma.[17][18] The carcinogenic potential of ethionine is thought to be mediated through the formation of AdoEt and the subsequent ethylation of macromolecules, including DNA and RNA.[2][18]
Pancreatic Acinar Cell Necrosis
This compound is a potent inducer of acute pancreatitis.[19][20] Early studies demonstrated that ethionine administration leads to the selective destruction of pancreatic acinar cells.[19][21] The underlying mechanism is believed to involve the disruption of protein synthesis and ATP depletion within these highly metabolic cells, leading to cellular injury and necrosis.[22] The damage to the exocrine pancreas is a hallmark of ethionine toxicity in various animal models.[23][24][25]
Other Organ Systems Affected
While the liver and pancreas are the most severely affected, early research also documented pathological changes in other tissues. For instance, testicular damage following ethionine administration has been reported.[26] Additionally, ethionine can impact the central nervous system by inhibiting protein synthesis in the brain.[12] More recent studies have also implicated ethionine in inducing apoptosis and oxidative stress, contributing to neural tube defects in embryonic models.[27]
Experimental Methodologies in Early Studies
The elucidation of this compound's toxicological profile was made possible through a series of meticulous in vivo and in vitro experiments.
In Vivo Animal Models
Rodent models, particularly rats and mice, were instrumental in the initial characterization of this compound toxicity. These studies typically involved the administration of this compound through dietary inclusion or intraperitoneal injections.[16][17]
Key Experimental Protocols:
Induction of Hepatic Steatosis and Carcinogenesis:
-
Animal Model: Male and female rats or mice of various strains (e.g., Swiss Webster CD-1, BALB/c, C3H/HeN).[17]
-
Dietary Administration: this compound is mixed into a standard chow diet at concentrations ranging from 0.05% to 0.25%.[17]
-
Duration: For steatosis studies, a short-term administration of a few days to weeks is sufficient. For carcinogenesis studies, animals are maintained on the ethionine-containing diet for extended periods, up to 105 weeks.[17]
-
Endpoint Analysis:
-
Histopathology: Liver tissues are collected, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess for fatty changes, inflammation, fibrosis, and tumor formation.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST) are measured to assess liver damage. Hepatic triglyceride levels are quantified to measure the extent of steatosis.[16]
-
Metabolite Analysis: Hepatic levels of ATP, SAM, and AdoEt are measured using techniques like high-performance liquid chromatography (HPLC).[7]
-
Induction of Acute Pancreatitis:
-
Animal Model: Typically rats.
-
Administration: A single or repeated intraperitoneal injection of this compound at doses ranging from 500 mg/kg to 1000 mg/kg body weight.[16][25]
-
Time Course: Animals are monitored for a period of hours to days.
-
Endpoint Analysis:
In Vitro Systems
Later studies utilized in vitro systems, such as isolated hepatocyte suspensions and monolayer cultures, to dissect the direct cellular effects of ethionine.[10]
Key Experimental Protocols:
Assessment of Hepatocyte Toxicity:
-
Cell Culture: Primary hepatocytes are isolated from rats and cultured as either suspensions or monolayers.
-
Ethionine Treatment: Cells are exposed to varying concentrations of ethionine (e.g., 0-30 mM) for different durations (e.g., 1 to 20 hours).[10]
-
Endpoint Analysis:
-
Cytotoxicity Assays: Assays such as lactate dehydrogenase (LDH) release and neutral red uptake are used to measure cell viability.[10]
-
Metabolic Assays: Cellular levels of ATP and glutathione (GSH) are measured to assess metabolic competence.[10][28]
-
Functional Assays: Urea synthesis, protein synthesis (measured by the incorporation of radiolabeled amino acids), and triglyceride synthesis and secretion are quantified to assess liver-specific functions.[10]
-
Visualization of Core Concepts
Logical Relationship of this compound's Toxic Effects
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Methodological & Application
Inducing Acute Pancreatitis in Murine Models: A Detailed Application Guide to the DL-Ethionine Protocol
This guide provides a comprehensive, in-depth protocol for inducing acute pancreatitis in mice using a choline-deficient diet supplemented with DL-ethionine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a reproducible and clinically relevant experimental model.
Introduction: Modeling Human Pancreatitis
Acute pancreatitis is a serious inflammatory condition of the pancreas with significant morbidity and mortality. Animal models are indispensable for investigating its pathophysiology and for the preclinical evaluation of novel therapeutic agents. The this compound-induced model in mice is a well-established and widely used method that closely mimics the severe, necrotizing form of human acute pancreatitis.[1] This model's key advantage lies in its ability to produce acute hemorrhagic pancreatitis with significant fat necrosis, providing a robust platform for studying the disease's complex inflammatory cascades and tissue injury mechanisms.
Mechanism of this compound-Induced Pancreatitis
This compound, an antagonist of the essential amino acid methionine, exerts its pancreatotoxic effects through the disruption of crucial cellular metabolic pathways. When administered in conjunction with a choline-deficient diet, its toxicity is significantly potentiated.[1] Choline is a vital component of phosphatidylcholine, a key phospholipid in cellular membranes. Its deficiency compromises the integrity and function of these membranes, particularly within the pancreatic acinar cells.
Ethionine is believed to interfere with protein synthesis and phospholipid metabolism within the acinar cells. This disruption leads to the accumulation of zymogen granules, the storage vesicles for digestive proenzymes. The compromised cellular machinery fails to properly traffic and secrete these granules, leading to their intracellular buildup and premature activation. This intra-acinar activation of digestive enzymes, such as trypsinogen to trypsin, is a critical initiating event in acute pancreatitis, triggering a cascade of autodigestion, inflammation, and necrosis.
Experimental Workflow Overview
The successful induction of acute pancreatitis using the this compound model requires careful attention to diet preparation, animal selection, and a defined experimental timeline.
Experimental workflow for this compound-induced acute pancreatitis.
Detailed Protocols
Part 1: Diet Preparation and Animal Selection
Materials:
-
Choline-deficient diet powder (e.g., from MP Biomedicals)
-
This compound powder (Sigma-Aldrich or equivalent)
-
Young, female albino mice (e.g., Swiss Webster or similar strain), 4-6 weeks old
Protocol for Diet Preparation (to achieve 0.5% this compound concentration):
-
Calculation: For every 99.5 grams of choline-deficient diet powder, you will add 0.5 grams of this compound.
-
Mixing: In a fume hood, carefully weigh the appropriate amounts of choline-deficient diet powder and this compound.
-
Homogenization: Thoroughly mix the powders to ensure a uniform distribution of this compound. This can be achieved by geometric dilution: start by mixing the this compound with an equal amount of the diet powder, then progressively add more diet powder until the entire batch is homogenized. A laboratory-scale mixer can be used for larger quantities.
-
Storage: Store the prepared diet in an airtight container at 4°C, protected from light.
Animal Selection and Acclimation:
-
Young female mice (4-6 weeks old) are most susceptible to the pancreatotoxic effects of the this compound diet.[1]
-
House the mice in a controlled environment (temperature, humidity, and 12-hour light/dark cycle) for at least one week to acclimate before the start of the experiment.
-
Provide standard chow and water ad libitum during the acclimation period.
Part 2: Induction of Acute Pancreatitis
-
Fasting: The day before initiating the experimental diet, remove all food from the cages. The mice should have free access to water during this 24-hour fasting period.
-
Diet Administration: After the 24-hour fast, provide the prepared 0.5% this compound, choline-deficient diet to the experimental group. The diet should be provided ad libitum.
-
Control Group: A control group should be maintained on a standard laboratory chow or a choline-deficient diet without this compound.
-
Monitoring: Observe the animals daily for clinical signs of pancreatitis, which may include lethargy, ruffled fur, and abdominal distension. All animals are expected to die within 5 days due to the development of acute hemorrhagic pancreatitis.[1] Humane endpoints should be established in accordance with institutional animal care and use committee (IACUC) guidelines.
Part 3: Sample Collection and Processing
At the predetermined experimental endpoint (or when humane endpoints are reached), collect blood and pancreatic tissue for analysis.
-
Blood Collection: Collect blood via cardiac puncture or another approved method.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the serum (supernatant) and store at -80°C until analysis.
-
Pancreas Excision: Immediately after euthanasia, carefully excise the pancreas.
-
Tissue Processing for Histology:
-
Fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.
-
After fixation, transfer the tissue to 70% ethanol.
-
Process the tissue for paraffin embedding, sectioning (4-5 µm), and staining with Hematoxylin and Eosin (H&E).
-
Assessment of Pancreatitis Severity
A multi-faceted approach, combining biochemical and histological analyses, is crucial for a comprehensive assessment of pancreatitis severity.
Biochemical Analysis
The measurement of pancreatic enzymes in the serum is a cornerstone of diagnosing and assessing the severity of acute pancreatitis.
| Biomarker | Description | Expected Change |
| Serum Amylase | A digestive enzyme that breaks down starch. Elevated levels indicate pancreatic acinar cell injury. | Significant increase |
| Serum Lipase | An enzyme that digests fats. It is more specific to the pancreas than amylase. | Significant increase |
| Inflammatory Cytokines | Molecules like TNF-α and IL-6 that mediate the inflammatory response. | Elevated levels |
| Procalcitonin | A peptide precursor of calcitonin that is a marker of severe inflammation and bacterial infection. | May be elevated in severe cases |
Protocol for Serum Amylase and Lipase Measurement:
Commercially available enzymatic assay kits are the most common and reliable methods for quantifying serum amylase and lipase. Follow the manufacturer's instructions for the specific kit being used. A general protocol involves:
-
Sample Preparation: Thaw serum samples on ice. Dilute the samples as necessary based on the expected enzyme levels to fall within the linear range of the assay.[2]
-
Assay Procedure: Prepare the reaction mixture as per the kit's protocol, which typically involves a substrate that produces a colorimetric or fluorometric signal upon enzymatic cleavage.
-
Measurement: Use a spectrophotometer or plate reader to measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculation: Calculate the enzyme activity based on the change in signal over time, using a standard curve if applicable.
Histopathological Analysis
Histological examination of the pancreas is the gold standard for assessing the extent of tissue damage. A semi-quantitative scoring system is used to grade the severity of pancreatitis based on the key pathological features.
Histological Scoring Criteria for Acute Pancreatitis:
The following scoring system, adapted from established criteria, can be used to evaluate H&E-stained pancreatic sections.[3][4]
| Parameter | Score | Criteria |
| Edema | 0 | Absent |
| 1 | Interlobular edema | |
| 2 | Intralobular edema | |
| 3 | Diffuse edema with separation of acini | |
| Inflammatory Cell Infiltration | 0 | Absent |
| 1 | Mild, scattered infiltrate | |
| 2 | Moderate infiltrate in interlobular and intralobular spaces | |
| 3 | Severe, diffuse infiltration throughout the parenchyma | |
| Acinar Necrosis | 0 | Absent |
| 1 | < 5% of acinar cells are necrotic | |
| 2 | 5-20% of acinar cells are necrotic | |
| 3 | > 20% of acinar cells are necrotic |
Timeline of Histological Changes:
-
Day 1-2: Early signs of acinar cell injury, including zymogen granule accumulation and cytoplasmic vacuolization. Mild interstitial edema and inflammatory cell infiltration may be present.[1]
-
Day 3-4: Progressive and widespread acinar cell necrosis, significant interstitial edema, and a robust inflammatory infiltrate composed primarily of neutrophils. Hemorrhage and fat necrosis become evident.
-
Day 5: Massive pancreatic necrosis with extensive hemorrhage and fat necrosis throughout the peritoneal cavity.[1]
Causality and Self-Validation
The robustness of this protocol lies in the clear causal link between the dietary intervention and the resulting pathology. The synergistic effect of choline deficiency and ethionine toxicity consistently produces a severe, necrotizing pancreatitis that is highly reproducible. The protocol is self-validating through the inclusion of a control group, which should not exhibit any signs of pancreatitis. Furthermore, the dose-dependent and time-dependent nature of the pathological changes provides internal consistency.
Signaling Pathways in Acute Pancreatitis
The induction of acute pancreatitis triggers a complex interplay of intracellular signaling pathways that drive inflammation and cell death.
Sources
- 1. Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by this compound fed with a choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Method Measurement of Serum Amylase and Lipase [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Diet Preparation for Choline-Deficient DL-Ethionine (CDE) Model: An Application Note and Protocol
This guide provides a comprehensive overview and detailed protocols for the preparation and implementation of the choline-deficient, DL-ethionine (CDE) supplemented diet model. This model is a robust and widely utilized tool in preclinical research for inducing a spectrum of liver pathologies, including steatosis, non-alcoholic steatohepatitis (NASH), fibrosis, and ultimately, hepatocellular carcinoma (HCC). The information herein is intended for researchers, scientists, and drug development professionals seeking to leverage this model for mechanistic studies and therapeutic evaluation.
Introduction: The Scientific Rationale of the CDE Model
The CDE diet model offers a potent and relatively rapid method to recapitulate key features of chronic liver disease progression. Its efficacy lies in a dual-insult mechanism that synergistically targets fundamental hepatic processes: the disruption of lipid metabolism and the induction of direct cellular toxicity.
Choline Deficiency and Impaired VLDL Secretion: Choline is an essential nutrient pivotal for the synthesis of phosphatidylcholine, a major component of cell membranes and a critical molecule for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. VLDLs are the primary carriers for exporting triglycerides out of hepatocytes. A deficiency in dietary choline leads to an inadequate supply of phosphatidylcholine, which in turn impairs the packaging and secretion of triglycerides, causing their accumulation within the liver and leading to steatosis, the hallmark of non-alcoholic fatty liver disease (NAFLD).[1][2][3]
This compound as a Methionine Antagonist: this compound, the ethyl analog of the essential amino acid methionine, acts as a potent hepatotoxin.[4] Its toxicity stems from its role as a methionine antagonist, interfering with crucial cellular processes.[5] Ethionine is converted in the liver to S-adenosylethionine (SAE), which, unlike the vital methyl donor S-adenosylmethionine (SAM), leads to aberrant ethylation of macromolecules and a depletion of cellular ATP.[6] This disruption of normal methylation and energy metabolism contributes to cellular stress, inflammation, and apoptosis, accelerating the progression from simple steatosis to the more severe inflammatory state of NASH.[7]
The combination of a choline-deficient diet with this compound supplementation thus creates a powerful model where impaired lipid handling is exacerbated by direct chemical injury, leading to a more rapid and severe liver pathology compared to models based on choline deficiency alone.[8][9]
Dietary Components and Preparation
Choline-Deficient Chow
A standardized, commercially available choline-deficient rodent diet is recommended to ensure consistency and reproducibility of results. These diets are typically formulated with a purified L-amino acid-defined composition to precisely control nutrient levels.
Table 1: Representative Composition of a Commercial Choline-Deficient Rodent Diet
| Component | Amount (g/kg) | Purpose |
| Sucrose | 459 | Primary carbohydrate source |
| Maize (Corn) Oil | 100 | Fat source |
| L-Amino Acid Mix | ~167 | Protein source, devoid of choline and with controlled methionine |
| Cellulose | 30 | Fiber source |
| Maize Starch | 200 | Secondary carbohydrate source |
| Mineral Mix (AIN-93 based) | ~25 | Provides essential minerals |
| Vitamin Mix (Choline-free) | 10 | Provides essential vitamins, excluding choline |
| DL-Methionine | Varies (often low) | Controlled to prevent compensation for choline deficiency |
Note: The exact composition can vary between suppliers. It is crucial to obtain a detailed specification sheet from the vendor. A control diet with the same composition but supplemented with choline should be used for the control group.[2][4]
This compound Supplemented Drinking Water
The standard concentration of this compound in the drinking water is 0.15% (w/v).[10][11]
Protocol for Preparation of 0.15% this compound Drinking Water:
Materials:
-
This compound powder (Sigma-Aldrich or equivalent)
-
Autoclaved or sterile, purified water
-
Sterile glass bottles with sipper tubes
-
Magnetic stirrer and stir bar
-
Calibrated balance
Procedure:
-
Weighing: Accurately weigh 1.5 grams of this compound powder for every 1 liter of water.
-
Dissolution: Add the this compound powder to the water in a sterile container. Place a sterile magnetic stir bar in the container and stir on a magnetic stirrer until the powder is completely dissolved. This may take some time, and gentle warming (to no more than 40°C) can aid dissolution. Ensure no visible particles remain.
-
Sterilization (Optional but Recommended): Filter-sterilize the solution through a 0.22 µm filter to prevent bacterial growth.
-
Storage: Store the prepared this compound solution in a sterile, light-protected container at 4°C for up to one week.
-
Administration: Provide the this compound supplemented water to the animals ad libitum in clean, sterile water bottles. Replace the water bottles with a fresh solution every 2-3 days to ensure stability and freshness.
Experimental Workflow and Animal Husbandry
The C57BL/6J mouse strain is the most commonly used for the CDE model due to its susceptibility to developing liver fibrosis.[8][9]
dot
Caption: Experimental workflow for the CDE diet model.
Animal Husbandry Considerations:
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.
-
Bedding: Use bedding material that is low in natural sources of choline.
-
Monitoring: Monitor the animals daily, especially during the first two weeks of the diet, for signs of distress, such as excessive weight loss, lethargy, or ruffled fur.
Expected Pathological Progression and Key Readouts
The CDE model induces a time-dependent progression of liver injury.
Table 2: Typical Time Course of Pathological Changes and Biochemical Markers in the CDE Model
| Time Point | Expected Pathological Findings | Typical Biochemical Markers (Fold change vs. control) |
| 1-2 weeks | Macrovesicular steatosis, mild lobular inflammation. | ALT: 5-10 fold increase AST: 3-5 fold increase |
| 3-6 weeks | Pronounced steatohepatitis with significant inflammation, hepatocyte ballooning, and early signs of pericellular fibrosis. | ALT: 10-20 fold increase AST: 5-10 fold increase |
| 8-12 weeks | Established fibrosis, bridging fibrosis may be present. Ductular reactions are often observed. | ALT & AST: May remain elevated or start to decrease slightly as fibrosis progresses. |
| >16 weeks | Advanced fibrosis, cirrhosis, and development of hepatocellular carcinoma (HCC).[1] | ALT & AST: Variable, may decrease with extensive fibrosis. |
Note: These are generalized observations and the exact kinetics can vary based on the specific mouse strain, diet composition, and animal facility conditions.[5][6][7][9][12][13][14]
Histological Analysis
Hematoxylin and Eosin (H&E) Staining: For the assessment of overall liver morphology, steatosis, inflammation, and hepatocyte ballooning.
Sirius Red Staining: The gold standard for the visualization and quantification of collagen deposition (fibrosis).
Protocol for Sirius Red Staining:
-
Deparaffinize and Rehydrate: Deparaffinize formalin-fixed, paraffin-embedded liver sections and rehydrate through a series of graded ethanol washes to water.
-
Staining: Immerse slides in Picro-Sirius Red solution for 1 hour.
-
Washing: Briefly wash in two changes of acidified water (0.5% acetic acid in water).
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a resinous mounting medium.[15][16][17]
NAFLD Activity Score (NAS): A semi-quantitative scoring system to assess the severity of NAFLD based on H&E stained sections.
Table 3: NAFLD Activity Score (NAS) Components
| Feature | Score 0 | Score 1 | Score 2 | Score 3 |
| Steatosis | <5% | 5-33% | >33-66% | >66% |
| Lobular Inflammation | No foci | <2 foci per 200x field | 2-4 foci per 200x field | >4 foci per 200x field |
| Hepatocyte Ballooning | None | Few balloon cells | Many cells/prominent ballooning | - |
A NAS of ≥5 is highly suggestive of NASH.[14][18][19]
Troubleshooting and Considerations
Weight Loss: Animals on the CDE diet typically experience an initial weight loss of up to 20% in the first 1-2 weeks, after which their weight tends to stabilize or slightly recover.[20]
-
Mitigation: If weight loss exceeds 20% or is accompanied by other signs of severe morbidity, consider reducing the strength of the CDE diet (e.g., by mixing with control chow) or using older/heavier mice at the start of the study.[3]
Mortality: The CDE diet can be associated with significant mortality, especially in long-term studies, with rates reaching up to 60% after 4 months.[20]
-
Mitigation: Close monitoring is essential. Alternating the CDE diet with a standard chow diet for short periods can help reduce mortality in long-term experiments.[20] The age and initial body weight of the mice are critical factors; mice older than 5 weeks and weighing more than 18g generally have better survival rates.[3]
Variability: There can be considerable animal-to-animal variation in the severity of the liver injury.
-
Mitigation: Using a sufficient number of animals per group and randomizing them based on initial body weight can help to minimize variability. Consistent diet preparation and animal husbandry practices are also crucial.
Mechanistic Pathways
dot
Caption: Key mechanistic pathways affected by the CDE diet.
Conclusion
The choline-deficient, this compound-supplemented diet model is a valuable tool for studying the pathogenesis of NASH and for the preclinical evaluation of novel therapeutics. A thorough understanding of the underlying mechanisms, careful preparation of the dietary components, and diligent monitoring of the animals are essential for the successful implementation of this model and the generation of robust and reproducible data.
References
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Specialty Feeds. (n.d.). Low Choline, Low Methionine 10% Fat Rodent Diet SF13-136. Retrieved from [Link]
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Specialty Feeds. (n.d.). Low Choline Low Methionine 25% Fat Rodent Diet SF05-016. Retrieved from [Link]
- Limmer, J. N., et al. (2014). A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice. Disease Models & Mechanisms, 7(10), 1169-1176.
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Sanyal, A. J. (2016). NAFLD can regress with weight loss, activity. MDedge. Retrieved from [Link]
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Dyets, Inc. (n.d.). Choline Deficient and Sufficient Iron Supplemented L-AA Defined Rodent Diet (D518753 & D518754). Retrieved from [Link]
- Poirier, L. A. (2002). The hepatocarcinogenic effect of methionine and choline deficient diets: an adaptation to the Warburg effect? Medical Hypotheses, 59(2), 189-193.
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Teklad. (2018). 2018 Teklad Global 18% Protein Rodent Diet. Retrieved from [Link]
- Tirnitz-Parker, J. E., et al. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Journal of Visualized Experiments, (128), 56138.
- Tirnitz-Parker, J. E., et al. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Journal of Visualized Experiments, (128).
- OYC. (2023). Establishment of Novel Mouse Model of Dietary NASH Rapidly Progressing Into Liver Cirrhosis and Tumors.
- Kleiner, D. E., et al. (2005). Nonalcoholic steatohepatitis clinical research network. Design and validation of a histological scoring system for nonalcoholic fatty liver disease.
- Brunt, E. M., et al. (2020). A 3‐week nonalcoholic steatohepatitis mouse model shows elafibranor benefits on hepatic inflammation and cell death. Physiological Reports, 8(2), e14337.
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Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. The University of Western Ontario. Retrieved from [Link]
- Calvier, L., et al. (2017). Liver fibrosis quantification. Methods in Molecular Biology, 1559, 219-231.
- Tall, A. R., & Small, D. M. (1978). Time course of western diet (WD) induced nonalcoholic steatohepatitis (NASH) in female and male Ldlr-/- mice.
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ResearchGate. (n.d.). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Retrieved from [Link]
- Naik, J., et al. (2021). Fibrosis severity scoring on Sirius red Histology with Multiple-instance Deep Learning. arXiv preprint arXiv:2106.01115.
- Mello, T., et al. (2020). Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization. International Journal of Molecular Sciences, 21(22), 8826.
- Wang, X., et al. (2016). Updates on Dietary Models of Nonalcoholic Fatty Liver Disease: Current Studies and Insights. Nutrients, 8(8), 468.
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Graphviz. (n.d.). Graphviz. Retrieved from [Link]
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ResearchGate. (n.d.). NAFLD activity score (NAS) and staging of fibrosis in NAFLD. Retrieved from [Link]
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Charles River. (n.d.). Change in Diet Reverses NASH in CDAA Diet Induced Mouse Model Along with Improvement of Overall Liver Function. Retrieved from [Link]
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Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Nonalcoholic fatty liver disease (NAFLD) activity score (NAS) and.... Retrieved from [Link]
- Brunt, E. M., et al. (2019). Association of Histologic Disease Activity With Progression of Nonalcoholic Fatty Liver Disease. JAMA Network Open, 2(10), e1912565.
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Tirnitz-Parker, J. E., et al. (2017). The murine choline-deficient, ethionine-supplemented (CDE) diet model of chronic liver injury. Edith Cowan University Research Online. Retrieved from [Link]
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Administration of DL-Ethionine for Hepatotoxicity Studies: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of DL-ethionine to induce hepatotoxicity in preclinical models. This guide emphasizes the scientific rationale behind the selection of administration routes and provides detailed, field-proven protocols to ensure experimental reproducibility and integrity.
Scientific Introduction: The Mechanism of this compound-Induced Hepatotoxicity
This compound, a methionine antagonist, is a widely utilized chemical for inducing experimental liver injury. Its hepatotoxic effects primarily stem from its ability to disrupt essential metabolic processes within hepatocytes. The core mechanism involves the depletion of intracellular adenosine triphosphate (ATP).
This compound acts as a substrate for S-adenosylmethionine (SAMe) synthetase, leading to the formation of S-adenosylethionine (SAE). Unlike the natural product S-adenosylmethionine, SAE is a metabolically inert compound. This "trapping" of adenine from ATP in the form of SAE leads to a rapid and severe depletion of hepatic ATP stores.[1][2] The consequences of this ATP depletion are profound and multifaceted, leading to:
-
Inhibition of Protein Synthesis: The lack of ATP impairs the initiation and elongation steps of protein synthesis, leading to a decrease in the production of essential proteins, including apolipoproteins necessary for lipid transport.
-
Lipid Accumulation (Steatosis): The impaired synthesis of apolipoproteins results in the accumulation of triglycerides within hepatocytes, leading to fatty liver.[3]
-
Oxidative Stress: ATP depletion can compromise cellular antioxidant defense mechanisms, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.
-
Inflammation and Necrosis: Prolonged and severe ATP depletion can trigger inflammatory responses and ultimately lead to hepatocyte necrosis and apoptosis.
The choice of administration route for this compound significantly influences the onset, severity, and characteristics of the resulting liver injury, making a thorough understanding of these methods critical for designing robust and relevant hepatotoxicity studies.
Visualizing the Mechanism of this compound Hepatotoxicity
Caption: Mechanism of this compound Induced Hepatotoxicity.
Administration Routes: A Comparative Overview
The selection of the administration route is a critical decision in the experimental design. The three most common methods are dietary administration, oral gavage, and intraperitoneal injection. Each route offers distinct advantages and disadvantages, influencing the nature of the induced liver injury.
| Administration Route | Onset of Injury | Type of Injury | Key Advantages | Key Considerations |
| Dietary Administration | Chronic (Weeks) | Steatohepatitis, Fibrosis, Cirrhosis | Mimics chronic liver disease progression; suitable for long-term studies. | Animal-to-animal variability in food intake; can cause significant weight loss.[4][5] |
| Oral Gavage | Acute to Sub-acute (Days) | Acute hepatocellular necrosis, steatosis. | Precise dosing; controlled timing of administration. | Potential for stress-induced artifacts; risk of esophageal or gastric injury if performed incorrectly.[6][7] |
| Intraperitoneal Injection | Acute (Hours to Days) | Acute hepatocellular necrosis, inflammation. | Rapid systemic delivery; bypasses first-pass metabolism. | Potential for local irritation and peritonitis; may not fully replicate oral exposure routes of many xenobiotics.[8][9] |
Detailed Protocols
The following protocols provide step-by-step guidance for the administration of this compound via different routes. Adherence to these protocols is crucial for ensuring animal welfare and the generation of reliable and reproducible data.
Dietary Administration: The Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model
This model is widely used to induce a chronic liver injury that progresses from steatosis to steatohepatitis, fibrosis, and in some cases, hepatocellular carcinoma. The choline deficiency exacerbates the hepatotoxic effects of ethionine.[10][11]
Protocol: CDE Diet Administration in Mice
-
Diet Preparation:
-
A common formulation involves a choline-deficient diet with 0.15% (w/w) this compound supplemented in the drinking water.[4][10]
-
Alternatively, this compound can be incorporated directly into the choline-deficient chow. This method can reduce variability in intake.[5]
-
Store the prepared diet and ethionine-supplemented water at 4°C to maintain stability. Replace the water every 2-3 days.
-
-
Animal Acclimation:
-
Acclimate animals to the housing conditions for at least one week before starting the CDE diet.
-
Provide standard chow and water ad libitum during this period.
-
-
CDE Diet Induction:
-
Replace the standard chow with the choline-deficient diet and the regular drinking water with the this compound-supplemented water.
-
Monitor animal body weight and food/water consumption regularly (at least 3 times per week). Significant weight loss is expected with this model.[4]
-
-
Monitoring and Endpoint Analysis:
-
The duration of the CDE diet can range from a few weeks to several months, depending on the desired stage of liver injury.
-
At the desired endpoint, collect blood for serum biochemistry analysis (e.g., ALT, AST, bilirubin) and liver tissue for histopathological evaluation (e.g., H&E, Sirius Red staining for fibrosis) and molecular analysis.[10]
-
Visualizing the CDE Diet Workflow
Caption: Experimental workflow for the CDE diet model.
Oral Gavage
Oral gavage allows for the precise administration of a known dose of this compound at specific time points, making it suitable for acute and sub-acute studies.
Protocol: Oral Gavage of this compound in Mice
-
Preparation of Dosing Solution:
-
This compound can be dissolved in a suitable vehicle such as sterile water or 0.9% saline. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.[7]
-
Ensure the solution is homogenous and free of precipitates.
-
-
Animal Handling and Restraint:
-
Gavage Procedure:
-
Use a 20-22 gauge, 1.5-inch stainless steel or flexible plastic gavage needle with a ball tip for adult mice.[7][13]
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this on the needle.[14]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse should swallow as the needle reaches the pharynx, guiding it into the esophagus.[14]
-
Slowly administer the this compound solution. If any resistance is met, or if the animal shows signs of distress, withdraw the needle immediately.[12]
-
-
Post-Procedure Monitoring:
-
Observe the animal for at least 15 minutes post-gavage for any signs of respiratory distress. Monitor again at 12-24 hours.[6]
-
Intraperitoneal (IP) Injection
IP injection provides rapid systemic delivery of this compound and is suitable for acute hepatotoxicity studies.
Protocol: Intraperitoneal Injection of this compound in Rats
-
Preparation of Injectable Solution:
-
Animal Restraint:
-
Properly restrain the rat to expose the abdomen. A two-person technique is often preferred for safety and stability.[8]
-
-
Injection Procedure:
-
Use a 23-25 gauge needle.[15]
-
The injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9][16]
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[8][15]
-
Aspirate to ensure that a blood vessel or organ has not been punctured. If no fluid is aspirated, slowly inject the solution.[16]
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as abdominal swelling or changes in behavior.
-
Assessment of Hepatotoxicity
A comprehensive assessment of this compound-induced hepatotoxicity involves a combination of biochemical and histological analyses.
| Parameter | Method | Typical Findings in this compound-Induced Hepatotoxicity |
| Serum Biochemistry | Spectrophotometric Assays | Increased levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin.[17][18] |
| Histopathology | Hematoxylin & Eosin (H&E) Staining | Hepatocellular necrosis, inflammatory cell infiltration, steatosis (lipid droplets). |
| Fibrosis Assessment | Sirius Red or Masson's Trichrome Staining | Increased collagen deposition (in chronic models). |
| Oxidative Stress Markers | Biochemical Assays (e.g., MDA, GSH levels) | Increased malondialdehyde (MDA), decreased glutathione (GSH) levels.[2] |
| Gene and Protein Expression | qRT-PCR, Western Blot, Immunohistochemistry | Altered expression of genes and proteins involved in inflammation, apoptosis, and fibrosis. |
Conclusion
The choice of administration route for this compound is a critical determinant of the experimental outcome in hepatotoxicity studies. Dietary administration is ideal for modeling chronic liver diseases, while oral gavage and intraperitoneal injection are suited for acute and sub-acute investigations. By carefully selecting the appropriate administration route and adhering to detailed, validated protocols, researchers can generate robust and reproducible data to advance our understanding of liver injury and develop novel therapeutic interventions.
References
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Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia.
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UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. The University of British Columbia.
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Intraperitoneal Injection in the Rat. Research Animal Training.
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Mouse Oral Gavage Administration Necessary Supplies Technique. University of Notre Dame.
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Guide to Oral Gavage for Mice and Rats. Instech Laboratories.
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The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. SciSpace.
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UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia.
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SOP: Mouse Oral Gavage. Virginia Polytechnic Institute and State University.
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The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. ResearchGate.
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The murine choline-deficient, ethionine-supplemented (CDE) diet model of chronic liver injury. Edith Cowan University.
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Effects of DL-Methionine at various doses per se on liver in albino rats: An experimental study. ResearchGate.
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A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice. Company of Biologists.
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Formation of S-adenosylethionine in liver of rats chronically fed with this compound. PubMed.
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Ethionine-dependent inhibition of acute-phase plasma protein synthesis in the rat. PubMed.
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A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice. National Center for Biotechnology Information.
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Effects of this compound on mouse liver tRNA base composition. PubMed.
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Ethionine administration in the rat. 1. Effects on the liver and plasma lipids and on the disposal of dietary fat. PubMed.
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Novel Choline-Deficient and 0.1%-Methionine-Added High-Fat Diet Induces Burned-Out Metabolic-Dysfunction-Associated Steatohepatitis with Inflammation by Rapid Immune Cell Infiltration on Male Mice. MDPI.
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Time-Restricted Feeding Ameliorates Methionine–Choline Deficient Diet-Induced Steatohepatitis in Mice. MDPI.
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Hepatoprotective effect of DL-methionine on diclofenac-induced hepatotoxicity in albino rats: an experimental study. International Journal of Research in Medical Sciences.
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Hepatoprotective effect of DL-methionine on diclofenac-induced hepatotoxicity in albino rats: an experimental study. International Journal of Research in Medical Sciences.
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Dietary Supplementation of dl-Methionine Potently Induces Sodium-Dependent l-Methionine Absorption in Porcine Jejunum Ex Vivo. PubMed.
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[Pharmacological studies on a liver damaging substance, ethionine. 2. Effects of ethionine on the function and morphology of the liver]. PubMed.
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THE EFFECT OF dl-METHIONINE, l-CYSTINE, AND dl-ISOLEUCINE ON THE UTILIZATION OF PARENTERALLY ADMINISTERED DOG HEMOGLOBIN. ResearchGate.
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Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. National Center for Biotechnology Information.
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Preclinical and Clinical Use of Indigenously Developed 99mTc-Diethylenetriaminepentaacetic Acid-Bis-Methionine: l-Type Amino Acid Transporter 1-Targeted Single Photon Emission Computed Tomography Radiotracer for Glioma Management. ACS Publications.
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Neurotoxicity of Chronic Alcohol Exposure: Mechanistic Insights, Cellular Disruption, and Emerging Therapeutic Strategies. MDPI.
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Application Notes & Protocols: Leveraging DL-Ethionine for Cancer Research
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: Many cancer cells exhibit a unique metabolic vulnerability known as "methionine dependency," where they require an exogenous supply of the essential amino acid methionine for survival and proliferation, a trait not shared by their normal counterparts.[1][2][3] This dependency presents a compelling therapeutic window. DL-Ethionine, an antagonist of methionine, effectively exploits this vulnerability by disrupting critical cellular processes reliant on methionine metabolism. This guide provides an in-depth exploration of this compound's mechanism of action and detailed protocols for its application in cell culture-based cancer research, empowering researchers to investigate cancer-specific metabolic dependencies, assess therapeutic potential, and explore synergistic drug combinations.
The Principle of Methionine Dependency and Ethionine's Mechanism of Action
Normal cells possess the metabolic machinery to synthesize methionine from its precursor, homocysteine, through the methionine cycle.[3][4] However, a significant number of cancer cell types lack this capability and are therefore critically dependent on extracellular methionine.[4][5][6] This phenomenon, often termed "methionine addiction," is a hallmark of cancer metabolism.[3]
This compound, as a structural analog of methionine, competes for the same enzymatic pathways. Its primary mode of action involves its conversion to S-adenosylethionine (SAE) by methionine adenosyltransferase (MAT). SAE then acts as a potent competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[7][8] SAM is the universal methyl group donor for a vast array of cellular reactions, including the methylation of DNA, RNA, histones, and other proteins.[8][9]
The disruption of these methylation events by this compound has profound downstream consequences:
-
Epigenetic Dysregulation: Inhibition of DNA and histone methyltransferases leads to global hypomethylation, altering gene expression patterns.[7][10]
-
Induction of Cellular Stress: The metabolic disruption triggers the integrated stress response (ISR), often involving the transcription factor ATF4, and can lead to endoplasmic reticulum (ER) stress.[3][11]
-
Cell Cycle Arrest: Cancer cells treated with ethionine or subjected to methionine restriction often arrest in the S and G2/M phases of the cell cycle, a crucial aspect for designing synergistic therapies.[4][5][12]
-
Induction of Apoptosis: Prolonged treatment leads to the activation of programmed cell death pathways.[4][5]
Diagram: The Methionine Cycle and this compound's Disruptive Action
Caption: Mechanism of this compound action on the methionine cycle.
Core Applications and Experimental Protocols
This section details foundational cell-based assays to characterize the effects of this compound on cancer cells.
Application 1: Assessing Long-Term Survival with the Colony Formation Assay
Causality: The clonogenic assay is the gold standard for determining the long-term reproductive viability of a single cell after treatment. Unlike short-term viability assays (e.g., MTT), which measure immediate metabolic activity, this assay reveals if a cell retains its ability to proliferate indefinitely to form a colony, providing a more accurate measure of cytotoxic and cytostatic effects.
Protocol 2.1: Colony Formation (Clonogenic) Assay
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium
-
This compound stock solution (sterile filtered)
-
6-well tissue culture plates
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: Methanol or 4% Paraformaldehyde in PBS
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol
-
Colony counting software or a dissecting microscope
Procedure:
-
Cell Seeding:
-
Harvest cells via trypsinization and prepare a single-cell suspension.
-
Perform a viable cell count (e.g., using Trypan Blue exclusion).
-
Seed a low, empirically determined number of cells (typically 200-1000 cells/well) into 6-well plates. The goal is to obtain discrete, countable colonies in the control wells.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., sterile water or PBS).
-
Incubate the plates for the desired treatment duration (e.g., 24-72 hours).
-
After treatment, gently aspirate the drug-containing medium, wash once with PBS, and add fresh, drug-free complete medium.
-
-
Colony Growth:
-
Return plates to the incubator and allow colonies to grow for 7-14 days, or until colonies in the control wells are clearly visible and contain at least 50 cells.
-
-
Fixing and Staining:
-
Gently aspirate the medium from the wells.
-
Wash each well once with 2 mL of PBS.
-
Add 1 mL of Fixation Solution to each well and incubate for 15-20 minutes at room temperature.[13][14]
-
Remove the fixation solution and allow plates to air dry completely.
-
Add 1 mL of 0.5% Crystal Violet Staining Solution to each well, ensuring the entire surface is covered. Incubate for 20-40 minutes at room temperature.[14]
-
Carefully remove the stain and wash the plates by gently running tap water over them until the background is clear.[13]
-
Invert the plates on paper towels and let them dry overnight.
-
Data Analysis & Interpretation:
-
Count the number of colonies (a cluster of ≥50 cells) in each well.
-
Plating Efficiency (PE): Calculate the PE for the control group.
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Surviving Fraction (SF): Calculate the SF for each treatment condition.
-
SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))
-
-
Plot the Surviving Fraction against the this compound concentration on a semi-log plot to generate a dose-response curve. This allows for the determination of parameters like the lethal dose required to kill 50% of cells (LD50).
Diagram: Colony Formation Assay Workflow
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DL-Ethionine in combination with other carcinogens protocol
Inducing Hepatocellular Carcinoma: A Synergistic Protocol Using DL-Ethionine in Combination with a Choline-Deficient Diet
Introduction: The Rationale for Combination Carcinogenesis Models
In the landscape of cancer research, animal models that accurately recapitulate the slow, multi-stage process of human tumorigenesis are invaluable. Chemically-induced carcinogenesis models offer a powerful tool to study the initiation, promotion, and progression of cancer in a controlled manner. This compound, a non-proteinogenic amino acid and an antagonist of methionine, has long been established as a hepatocarcinogenic agent in rodents.[1] However, its potency is significantly amplified when used in combination with other agents or specific dietary regimens that disrupt normal liver homeostasis.
This guide provides a detailed examination of the mechanisms and protocols for using this compound in combination with a choline-deficient diet to induce hepatocellular carcinoma (HCC). This model, often referred to as the Choline-Deficient, Ethionine-Supplemented (CDE) model, leverages the synergistic effects of metabolic disruption and carcinogen exposure to create a robust and reproducible model of chronic liver injury, fibrosis, and eventual tumor development.[2][3] We will explore the biochemical underpinnings of this synergy and provide a comprehensive, step-by-step protocol for researchers in oncology and drug development.
Core Mechanism of Action: How this compound Drives Carcinogenesis
Understanding the carcinogenic activity of this compound requires insight into its role as a molecular mimic of the essential amino acid L-methionine. Its toxicity and carcinogenicity stem from a multi-pronged assault on cellular metabolism, primarily in the liver.
A. Methionine Antagonism and ATP Trapping: Once in the cell, ethionine is mistaken for methionine by the enzyme methionine adenosyltransferase. This enzyme catalyzes the reaction between ethionine and adenosine triphosphate (ATP), forming S-adenosylethionine (SAE) .[1] Unlike the natural product, S-adenosylmethionine (SAM), SAE is metabolically stable and a poor ethyl donor for transethylation reactions.[1] The continuous conversion of ATP to SAE effectively "traps" adenosine, leading to a rapid and severe depletion of hepatic ATP pools.[4][5][6] This energy crisis disrupts numerous cellular functions, including protein synthesis.[4][6]
B. Disruption of Methylation and Protein Synthesis: The depletion of SAM, the universal methyl donor, and the accumulation of SAE severely inhibit vital transmethylation reactions. This leads to the hypomethylation of DNA, RNA, and proteins, which can result in epigenetic alterations and aberrant gene expression. Furthermore, ethionine can be mistakenly incorporated into proteins in place of methionine, leading to the synthesis of non-functional proteins and cellular stress.[1] The overall inhibition of protein synthesis is a key aspect of its acute toxicity.[4]
Caption: Mechanism of this compound's interference with methionine metabolism.
The Synergistic Partner: Choline-Deficient Diet
While ethionine alone can induce liver damage, its combination with a choline-deficient (CD) diet dramatically accelerates and enhances the development of hepatocellular carcinoma.[7] Choline is an essential nutrient critical for hepatic lipid metabolism and membrane integrity.
Mechanism of Synergy: A choline-deficient diet independently causes severe steatosis (fatty liver) because choline is required for the synthesis of phosphatidylcholine, a key component of very-low-density lipoproteins (VLDL) that export fat from the liver. This fat accumulation leads to oxidative stress, chronic inflammation, and compensatory cell proliferation. When combined with ethionine, the effects are more than additive:
-
Enhanced Oxidative Stress: The CD diet induces lipid peroxidation, which is exacerbated by ethionine's disruption of cellular metabolism.[8]
-
Increased Cell Proliferation: The liver's attempt to repair the damage from steatosis creates a highly proliferative environment, making hepatocytes more susceptible to the genotoxic and epigenetic effects of ethionine.
-
Promotion of Preneoplastic Lesions: The chronic inflammation and cell turnover caused by the CD diet act as a powerful tumor promoter, accelerating the progression of ethionine-initiated cells into neoplastic foci and, eventually, tumors.[7][9]
This combination effectively models the progression of human liver disease from steatosis to steatohepatitis, cirrhosis, and finally HCC.[2]
Detailed Experimental Protocol: The CDE Model in Mice
This protocol describes the induction of HCC in mice using a choline-deficient diet with ethionine administered in the drinking water (a common modification of the CDE diet).[2] This method is widely used to study chronic liver injury and the dynamics of liver progenitor cells.[3]
Animal Model and Housing
| Parameter | Specification | Rationale |
| Species/Strain | Mouse, C57BL/6J | A common inbred strain with a well-characterized response to the CDE diet. |
| Sex | Male | Males often exhibit a more robust and rapid progression of liver injury in this model. |
| Age | 6-8 weeks at the start of the protocol | Young adult mice are ideal as their metabolic systems are mature but still highly active. |
| Housing | Standard specific-pathogen-free (SPF) conditions, 12h light/dark cycle. | Minimizes confounding variables from infections and standardizes circadian rhythms. |
| Acclimatization | Minimum of 1 week prior to the experiment. | Allows animals to adapt to the facility, reducing stress-related experimental variability. |
Diet and Reagent Preparation
| Component | Description & Preparation |
| Control Diet | Choline-supplemented (CS) diet (e.g., AIN-93G). |
| Experimental Diet | Choline-deficient (CD) diet. Commercially available. |
| Control Water | Standard autoclaved drinking water. |
| Ethionine Water | Prepare a 0.1% (w/v) this compound solution in autoclaved drinking water. Dissolve 1g of this compound in 1L of water. Prepare fresh twice weekly and protect from light. |
Experimental Groups
| Group | Diet | Drinking Water | Purpose |
| 1. Control | Choline-Supplemented (CS) | Standard Water | Baseline for normal liver histology and function. |
| 2. CD Diet Only | Choline-Deficient (CD) | Standard Water | Isolates the effects of choline deficiency (steatosis, inflammation). |
| 3. CDE Model | Choline-Deficient (CD) | 0.1% this compound | The primary experimental group to model synergistic liver injury and carcinogenesis. |
Step-by-Step Experimental Workflow
Caption: Experimental workflow for the 12-week CDE liver injury model.
Procedure:
-
Acclimatization (Week -1): House all animals under standard conditions with access to standard chow and water for at least one week.
-
Initiation (Week 0): Record the initial body weight of all animals. Randomly assign mice to the experimental groups (n=8-10 per group is recommended). Introduce the specialized diets and drinking water.
-
Monitoring (Weeks 1-12):
-
Monitor the animals' health daily. The CDE diet can cause significant morbidity and weight loss.[2] Ethical endpoints (e.g., >20% body weight loss, severe lethargy) must be established with the institutional animal care committee.
-
Measure body weight and food/water consumption twice weekly to track health status.
-
Replace diets and prepare fresh ethionine water twice per week.
-
-
Termination (Week 12 or earlier endpoint):
-
Record the final body weight.
-
Euthanize mice according to approved institutional protocols.
-
Immediately perform a cardiac puncture to collect blood. Process for serum and store at -80°C.
-
Perfuse the liver with ice-cold PBS to remove blood.
-
Excise the entire liver, note any visible nodules or tumors, and record its weight.
-
Endpoint Analysis
| Analysis | Method | Purpose | Expected Outcome in CDE Group |
| Serum Analysis | Biochemical assays | To assess liver damage. | Elevated ALT, AST, and ALP levels indicating hepatocellular injury. |
| Histopathology | H&E Staining, Sirius Red | To visualize liver architecture, steatosis, inflammation, and fibrosis. | Severe macrovesicular steatosis, inflammatory infiltrates, oval cell proliferation, and significant collagen deposition (fibrosis). |
| Tumor Assessment | Gross examination, Histology | To identify and characterize preneoplastic foci and tumors. | Presence of dysplastic nodules and/or well-differentiated HCC after longer-term administration (e.g., >20 weeks).[7] |
| Gene Expression | qRT-PCR, RNA-Seq | To measure markers of inflammation, fibrosis, and cell proliferation. | Upregulation of genes like Acta2 (α-SMA), Col1a1, Tgfb1, Il6, Tnf, and Ccnd1. |
Optional Protocol Modification: DEN Initiation
For a more rapid and robust tumor induction, a single intraperitoneal (i.p.) injection of diethylnitrosamine (DEN) can be administered prior to starting the CDE diet. DEN is a potent genotoxic agent that acts as a tumor initiator.[10]
-
Procedure: At 2 weeks of age, administer a single i.p. injection of DEN (e.g., 25 mg/kg). Wean the mice at 3-4 weeks and begin the CDE diet protocol at 6-8 weeks of age.
-
Rationale: The DEN injection creates initiated, mutated hepatocytes. The subsequent CDE diet acts as a powerful tumor promoter, driving the clonal expansion of these initiated cells, significantly reducing the time to tumor formation.[10][11]
Troubleshooting and Ethical Considerations
-
Animal Morbidity: The CDE diet is harsh. Significant weight loss is expected.[3] If weight loss exceeds 20-25% or animals become moribund, humane euthanasia is required. Consider a less concentrated ethionine solution if morbidity is too high.
-
Variability: Results can vary between animal facilities and even different batches of diet. Using littermate controls and ensuring consistent husbandry practices can minimize variability.
-
Ethical Approval: This protocol induces severe disease and requires full approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The scientific justification must be strong, and all measures to minimize animal suffering must be implemented.
References
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- Farber, E., & Ichinose, H. (1958). The Prevention of Ethionine-induced Carcinoma of the Liver in Rats by Methionine. Cancer Research, 18(10), 1209–1213. [https://aacrjournals.org/cancerres/article/18/10/1209/48197/The-Prevention-of-Ethionine-induced-Carcinoma-of]
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- Tirnitz-Parker, J. E., Glanfield, A., Olynyk, J. K., & Ramm, G. A. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Journal of visualized experiments : JoVE, (128), 56138. [https://pubmed.ncbi.nlm.nih.gov/29155718/]
- National Center for Biotechnology Information (n.d.). L-Ethionine. In PubChem Compound Summary for CID 25674. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/L-Ethionine].
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- Heindryckx, F., & Laukens, D. (2021). Diethylnitrosamine-induced liver tumorigenesis in mice. Methods in cell biology, 163, 137–152. [https://pubmed.ncbi.nlm.nih.gov/33785162/]
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- Cavuoto, P., & Fenech, M. F. (2012). A review of methionine dependency and the role of methionine restriction in cancer growth control and life-span extension. Cancer treatment reviews, 38(6), 726–736. [https://www.mdpi.com/2072-6694/12/5/894]
- Lee, S., Lee, M., Kim, J., & Lee, S. (2020). A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma. International journal of molecular sciences, 21(15), 5413. [https://www.mdpi.com/1422-0067/21/15/5413]
- Higuchi, F., Tokuda, K., & Sugiyama, Y. (2009). Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver. Bioscience, biotechnology, and biochemistry, 73(9), 2053–2058. [https://pubmed.ncbi.nlm.nih.gov/19734680/]
- Shapiro, D. M., & Fugmann, R. A. (1957). Combination chemotherapy: synergism between a possible folic acid antagonist and ethionine on a solid tumor. Journal of the National Cancer Institute, 18(2), 201–207. [https://pubmed.ncbi.nlm.nih.gov/13406541/]
- Goseki, N., & Endo, M. (2020). Clinical Studies of Methionine-Restricted Diets for Cancer Patients. Nutrients, 12(9), 2571. [https://pubmed.ncbi.nlm.nih.gov/32825700/]
- Shiba, Y., & Kanno, Y. (1990). Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat. Hiroshima journal of medical sciences, 39(1), 11–14. [https://pubmed.ncbi.nlm.nih.gov/2373637/]
- Tani, H., Ogata, K., & Itatsu, T. (1969). Effect of ethionine on carbohydrate and lipid metabolism. Nagoya journal of medical science, 32(2), 193–205. [https://www.researchgate.
- Kamamoto, Y., Makiura, S., Sugihara, S., Hiasa, Y., & Arai, M. (1973). The inhibitory effect of copper on this compound carcinogenesis in rats. Cancer research, 33(5), 1129–1135. [https://pubmed.ncbi.nlm.nih.gov/4122165/]
- Castro-Gil, M. P., et al. (2022). Chronic Administration of Diethylnitrosamine and 2-Acetylaminofluorene Induces Hepatocellular Carcinoma in Wistar Rats. International Journal of Molecular Sciences, 23(19), 11883. [https://www.mdpi.com/1422-0067/23/19/11883]
- Denda, A., et al. (1995). Prevention by Methionine of Enhancement of Hepatocarcinogenesis by Coadministration of a Choline-deficient L-Amino Acid-defined Diet and Ethionine in Rats. Japanese Journal of Cancer Research, 86(12), 1146-1153. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5920038/]
- Villa-Trevino, S., Shull, K. H., & Farber, E. (1963). The role of adenosine triphosphate deficiency in ethionine-induced inhibition of protein synthesis. The Journal of biological chemistry, 238, 1757–1763. [https://www.researchgate.net/publication/14981180_The_Role_of_Adenosine_Triphosphate_Deficiency_in_Ethionine-induced_Inhibition_of_Protein_Synthesis]
- Srisuttee, R., et al. (2022). Molecular Changes Following Induction of Hepatocellular Carcinoma by Diethylnitrosamine and Thioacetamide, and Subsequent Treatment with Dioscorea membranacea Pierre Extract in Rats. International Journal of Molecular Sciences, 23(20), 12151. [https://www.mdpi.com/1422-0067/23/20/12151]
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Application Notes and Protocols for Intraperitoneal Injection of DL-Ethionine in Rodents
Introduction: Unveiling the Utility of DL-Ethionine in Preclinical Research
This compound, a methionine antagonist, serves as a critical tool in preclinical research for inducing specific, controlled organ injury in rodent models. By interfering with essential metabolic pathways, this compound administration can reliably replicate pathologies such as acute pancreatitis and various forms of liver damage. These models are indispensable for investigating disease pathogenesis, identifying novel therapeutic targets, and evaluating the efficacy of potential drug candidates. This guide provides a comprehensive overview of the mechanisms of this compound, detailed protocols for its intraperitoneal (IP) administration in rodents, and essential guidelines for ensuring experimental success and animal welfare.
Scientific Foundation: The Molecular Mechanism of this compound Toxicity
The toxicity of this compound stems from its structural similarity to the essential amino acid L-methionine, allowing it to deceptively enter and disrupt critical metabolic pathways. The primary mechanism of injury is often attributed to the "ATP trapping" hypothesis.[1][2]
-
Enzymatic Hijacking: In the liver, the enzyme methionine adenosyltransferase (MAT) mistakenly utilizes ethionine as a substrate instead of methionine.
-
ATP Depletion: This reaction forms S-adenosylethionine (SAE), consuming a molecule of adenosine triphosphate (ATP) in the process.[2]
-
Metabolic Gridlock: Unlike the rapid recycling of S-adenosylmethionine (SAMe), the subsequent metabolism of SAE is significantly slower. This leads to the sequestration and effective "trapping" of adenine and ATP, causing a rapid and severe decline in hepatic ATP levels.[1][2]
-
Cellular Dysfunction: The depletion of ATP, the cell's primary energy currency, cripples vital cellular functions, including protein and RNA synthesis.[2][3] This disruption of protein metabolism is a key factor in the observed pancreatic and hepatic damage.[4]
-
Oxidative Stress: Beyond ATP depletion, ethionine has been shown to induce the formation of reactive oxygen species (ROS), further contributing to cellular damage and apoptosis, particularly in models of neural tube defects.[5]
This cascade of events culminates in cellular injury, inflammation, and necrosis in target organs, primarily the liver and pancreas, which have high rates of protein synthesis and metabolic activity.
Logical Pathway of this compound Induced Cellular Injury
Caption: Mechanism of this compound cellular toxicity.
Quantitative Data Summary: Dosage and Administration Parameters
The appropriate dosage of this compound is contingent upon the rodent species, the desired pathological model, and the experimental timeline. The following table summarizes dosages reported in peer-reviewed literature for IP administration.
| Parameter | Mouse | Rat | Reference(s) |
| Primary Application | Neural Tube Defects, Liver Injury | Acute Pancreatitis, Liver Injury | [1][5][6] |
| Typical IP Dosage Range | 185 - 500 mg/kg | 200 - 1000 mg/kg | [1][5][6][7] |
| Example Pancreatitis Protocol | Not commonly reported via IP | 200 mg/kg (20 mg/100g) daily for 4 days | [6] |
| Example Liver Injury Protocol | 500 mg/kg (single dose) | 1000 mg/kg (100 mg/100g) (single dose) | [1][5] |
| Recommended Needle Gauge | 25-27 G | 23-25 G | [UBC Animal Care Services] |
| Maximum IP Injection Volume | < 10 mL/kg | < 10 mL/kg | [UBC Animal Care Services] |
Experimental Protocol: Intraperitoneal Injection of this compound
This protocol provides a step-by-step methodology for the safe and effective IP administration of this compound to rodents. Adherence to aseptic techniques is paramount to prevent infection and ensure the validity of experimental outcomes.
PART 1: Preparation of this compound Solution
Causality: The solubility of this compound in neutral aqueous solutions is limited.[8][9] Proper preparation is crucial to ensure complete dissolution and accurate dosing. Sterile saline is the recommended vehicle for IP injection.
-
Calculate Required Mass: Determine the total mass of this compound needed based on the number of animals, their average weight, and the target dose (mg/kg).
-
Weighing: Accurately weigh the this compound powder using an analytical balance in a chemical fume hood or a designated powder handling area.
-
Dissolution:
-
Add the weighed this compound to a sterile container.
-
Add a calculated volume of sterile 0.9% saline to achieve the desired final concentration (e.g., 20 mg/mL for a 200 mg/kg dose administered at 10 mL/kg).
-
This compound is sparingly soluble in water.[9][10] Gentle warming (to ~37°C) and vortexing may be required to facilitate complete dissolution. Ensure the solution is clear and free of particulates before use.
-
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a new sterile vial. This is a critical step to prevent peritonitis.
PART 2: Animal Handling and Injection Procedure
Causality: Proper restraint and injection technique minimize stress to the animal and prevent accidental injection into organs, intestines, or the bladder, which could lead to complications and confound experimental results.
-
Animal Restraint:
-
Mice: Manually restrain the mouse by grasping the loose skin at the scruff of the neck. The head should be tilted slightly downward. This position allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Rats: A two-person technique is preferred. [UBC Animal Care Services] One person restrains the rat with its head held lower than its body, while the second person performs the injection. For a one-person technique, the rat can be gently wrapped in a towel. [UBC Animal Care Services]
-
-
Site Identification: The injection site is in the lower right quadrant of the abdomen. This location is chosen to avoid the cecum, which is typically located on the left side, and the urinary bladder. [UBC Animal Care Services]
-
Aseptic Technique:
-
Wipe the injection site with 70% alcohol and allow it to dry.
-
Use a new, sterile syringe and needle for each animal to prevent cross-contamination.
-
-
Injection:
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (blood in the hub) or an organ (yellow/brown fluid for urine/intestinal contents).
-
If aspiration is negative (no fluid is drawn back), slowly depress the plunger to inject the solution.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Experimental Workflow Diagram
Caption: Workflow for IP injection of this compound.
PART 3: Post-Injection Monitoring and Humane Endpoints
Causality: this compound induces significant pathology. Close monitoring is an ethical requirement and ensures that data is collected from animals within a defined and reproducible disease state, preventing suffering from confounding the results.
-
Regular Monitoring: Animals must be monitored at least once daily. Key indicators of distress include:
-
Weight Loss: A body weight loss exceeding 20% of the baseline is a common humane endpoint.[11]
-
Dehydration: Indicated by skin tenting and sunken eyes.
-
Behavioral Changes: Hunched posture, lethargy, piloerection (ruffled fur), and reduced activity.[11]
-
Clinical Signs: Labored breathing, pale extremities, or abdominal bloating.[12]
-
-
Humane Endpoints: The primary goal of a humane endpoint is to terminate an experiment before the onset of severe, unrelievable pain or distress.[12][13][14] If an animal displays any of the above signs to a severe degree, or becomes moribund (unresponsive to gentle stimuli), it must be humanely euthanized according to approved institutional protocols.
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound powder or solutions.[15]
-
Handling: Conduct all weighing and initial solution preparation in a certified chemical fume hood to avoid inhalation of the powder.[15]
-
Spill Cleanup: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Avoid creating dust.[15]
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation/Ingestion: Move to fresh air. Seek immediate medical attention.[15]
-
Conclusion
The intraperitoneal administration of this compound is a robust and reproducible method for inducing models of pancreatitis and liver injury in rodents. Success hinges on a thorough understanding of its mechanism of action, meticulous preparation and injection technique, and a commitment to rigorous animal monitoring and welfare. By following the detailed protocols and guidelines presented in this document, researchers can generate high-quality, reliable data essential for advancing the understanding and treatment of these debilitating diseases.
References
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Acute lethality of D- and L-ethionine in Swiss mice. (1977). Cancer Letters. Available at: [Link]
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DL-Methionine (DL-Methioninum). The International Pharmacopoeia. Available at: [Link]
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Effect of IS-741 on ethionine-induced acute pancreatitis in rats: relation to pancreatic acinar cell regeneration. (2003). R Discovery. Available at: [Link]
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In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats. (1987). Toxicology and Applied Pharmacology. Available at: [Link]
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This compound | C6H13NO2S | CID 6205. PubChem. Available at: [Link]
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Prevention of ethionine pancreatitis in the rat by DL-beta-3-thienylalanine, a suppressor of zymogen granule formation. (1972). Digestion. Available at: [Link]
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Effects of this compound on mouse liver tRNA base composition. (1976). Nucleic Acids Research. Available at: [Link]
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Humane endpoints in animal experimentation for biomedical research: ethical, legal and practical aspects. Laboratory Animals. Available at: [Link]
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This compound treatment of adult pancreatic donors. Amelioration of diabetes in multiple recipients with tissue from a single donor. (1983). Diabetes. Available at: [Link]
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Humane endpoints for rodenticide testing. NC3Rs. Available at: [Link]
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The Destructive Effects of this compound on the Pancreas, Stomach, and Submaxillary Glands. (1955). The American Journal of Pathology. Available at: [Link]
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Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects. (2019). International Journal of Molecular Sciences. Available at: [Link]
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Humane Treatment and Endpoints. UCLA Research Safety & Animal Welfare Administration. Available at: [Link]
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A review on humane endpoints in animal experimentation for biomedical research. Physiology and Pharmacology. Available at: [Link]
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The Effects of Methionine on Paracetamol Induced Live Injury ( Hepatomegaly ): An Animal Study. (2022). Thi-qar Medical journal. Available at: [Link]
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An Amino Acids Mixture Improves the Hepatotoxicity Induced by Acetaminophen in Mice. (2014). Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat. (1991). The Japanese Journal of Pharmacology. Available at: [Link]
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Ethionine-dependent inhibition of acute-phase plasma protein synthesis in the rat. (1976). British Journal of Experimental Pathology. Available at: [Link]
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Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link]
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Methionine Cycle Rewiring by Targeting miR-873-5p Modulates Ammonia Metabolism to Protect the Liver from Acetaminophen. (2022). International Journal of Molecular Sciences. Available at: [Link]
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Molecular Mechanisms of Hepatotoxicity. (2023). International Journal of Molecular Sciences. Available at: [Link]
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Dietary methionine can sustain cytosolic redox homeostasis in the mouse liver. (2017). Nature Communications. Available at: [Link]
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Hydrogen gas (H2) delivered by intraperitoneal injection alleviated methionine- and choline-deficient diet-induced metabolic dysfunction–associated steatotic liver disease in mice via inhibiting GSDMD- and GSDME-mediated pyroptosis. (2024). Frontiers in Immunology. Available at: [Link]
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Effects of Dietary Methionine Restriction on Cognition in Mice. (2023). Nutrients. Available at: [Link]
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Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver. (2009). Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
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Status Epilepticus due to Intraperitoneal Injection of Vehicle Containing Propylene Glycol in Sprague Dawley Rats. (2017). Case Reports in Veterinary Medicine. Available at: [Link]
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Biochemical mechanisms in drug-induced liver injury: Certainties and doubts. (2009). World Journal of Gastroenterology. Available at: [Link]
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Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In Vitro and In Vivo Models with Generated Oxidative Stress. (2023). Biomedicines. Available at: [Link]
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Application Notes and Protocols: Long-Term Feeding Studies with DL-Ethionine
Introduction & Scientific Rationale
DL-Ethionine, the ethyl analog of the essential amino acid DL-methionine, serves as a potent tool for investigating cellular metabolism and hepatotoxicity. Its primary mechanism of action involves the disruption of methionine metabolism, leading to a cascade of downstream effects that make it a compound of interest in toxicology and cancer research.[1] Long-term feeding studies are critical for understanding the chronic effects of exposure, including potential carcinogenicity, which cannot be elucidated from acute or subchronic studies.[2][3]
The scientific rationale for conducting a long-term feeding study with this compound is grounded in its ability to induce significant biochemical and pathological changes, primarily in the liver. Ethionine acts as an antimetabolite to methionine. The enzyme methionine adenosyltransferase mistakenly uses ethionine to synthesize S-adenosylethionine (SAE) from adenosine triphosphate (ATP).[4][5] This process "traps" adenosine, leading to a severe depletion of hepatic ATP.[5][6][7]
The consequences of this ATP depletion are profound and multifaceted:
-
Inhibition of Protein Synthesis: The lack of ATP impairs the initiation step of protein synthesis, leading to the disaggregation of polysomes.[8] This is linked to the hypophosphorylation of key translational regulators.[8]
-
Disruption of Methylation Reactions: The formation of SAE and subsequent depletion of its methyl-donating counterpart, S-adenosylmethionine (SAM), disrupts essential methylation reactions required for DNA, RNA, and protein maintenance.[9]
-
Oxidative Stress: Ethionine administration can lead to a decrease in hepatic glutathione (GSH) concentrations, a critical antioxidant, thereby increasing the liver's susceptibility to oxidative damage.[6]
These mechanisms culminate in liver injury, characterized by steatosis (fatty liver), necrosis, and, upon chronic exposure, the development of neoplasms.[1][10] Therefore, a long-term feeding study is essential to characterize the dose-response relationship for these toxicities and to assess the carcinogenic potential of this compound, mimicking prolonged environmental or unintentional exposure scenarios.[11]
Mechanistic Pathway of this compound Hepatotoxicity
Caption: Mechanism of this compound-induced hepatotoxicity via ATP trapping.
Pre-Study Considerations & Experimental Design
A well-designed chronic toxicity study is paramount for generating reliable and interpretable data. The design should adhere to established guidelines from regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[2][3]
Test Substance and Diet Preparation
-
Test Substance: this compound (CAS No. 67-21-0). Obtain a certificate of analysis to confirm purity and identity.
-
Basal Diet: A standard, certified rodent diet (e.g., NIH-07) should be used. The diet must be analyzed to ensure it is free of contaminants and has a consistent nutritional composition.
-
Diet Preparation and Verification:
-
The test substance should be mixed into the basal diet. To ensure stability and homogeneity, a premix may be prepared and then incorporated into the larger batch.
-
The highest concentration of the test substance in the diet should ideally not exceed 5% to avoid nutritional imbalances.[12]
-
Crucial Validation Step: Samples from each prepared diet batch (including controls) must be analyzed to confirm the concentration and homogeneity of this compound. Techniques like ion-exchange liquid chromatography are suitable for amino acid analysis in feedstuffs.[13][14]
-
Animal Model Selection and Husbandry
-
Species/Strain: Fischer 344 rats or B6C3F1 mice are commonly used in carcinogenicity bioassays due to their well-characterized background tumor rates and genetic stability.[15][16]
-
Number of Animals: At least 20 rodents per sex per group are required for a 12-month study.[2][3] If interim sacrifices are planned, this number must be increased. For a 2-year bioassay, the National Toxicology Program (NTP) recommends starting with groups of 50 or more animals.[17]
-
Husbandry: Animals should be housed in a controlled environment (temperature, humidity, 12-hour light/dark cycle) and provided with ad libitum access to their respective diets and water. Detailed animal welfare guidelines must be followed.[18]
Dose Selection and Group Allocation
Dose selection is a critical step and should be based on data from shorter-term (e.g., 90-day) subchronic studies.[2] The goal is to identify a high dose that causes minimal toxicity without significantly reducing lifespan, allowing for the potential development of late-onset effects like cancer.[17]
| Group | Description | Dose Level (Example) | Rationale |
| 1 | Control Group | 0% this compound in diet | Establishes baseline health and background pathology.[2] |
| 2 | Low-Dose Group | 0.05% in diet | A no-observed-adverse-effect-level (NOAEL) or low-effect level. |
| 3 | Mid-Dose Group | 0.1% in diet | An intermediate dose to establish a dose-response relationship. |
| 4 | High-Dose Group | 0.2% in diet | The Maximum Tolerated Dose (MTD) or a dose expected to produce clear, but non-lethal, toxicity.[18] |
Animals should be randomized into groups to prevent bias.
Experimental Protocol: Step-by-Step
This protocol outlines the workflow for a 2-year carcinogenicity bioassay.
Overall Experimental Workflow
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the DL-Ethionine-Induced Pancreatitis Model
Welcome to the technical support center for the DL-ethionine-induced pancreatitis model. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this model and may be encountering inconsistent results. Here, we address common issues in a direct question-and-answer format, providing in-depth, field-proven insights to enhance the reproducibility and reliability of your experiments.
Understanding the Model: A Quick Overview
The this compound model, particularly when combined with a choline-deficient diet (CDE), is a widely used method to induce acute necrotizing pancreatitis in rodents.[1][2] Ethionine, an amino acid analogue of methionine, is thought to disrupt protein synthesis and phospholipid metabolism within pancreatic acinar cells.[3][4] This disruption leads to the accumulation of zymogen granules, cellular injury, and the intraparenchymal activation of digestive enzymes, culminating in pancreatitis that closely mimics the severe form of the human disease.[5][6] The choline deficiency exacerbates ethionine's toxicity, leading to a more severe and consistent phenotype.[5][6][7]
Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I seeing high variability in the severity of pancreatitis between my animals?
This is one of the most common challenges with the CDE model. Several factors can contribute to this variability.
Answer: Inconsistent pancreatitis severity in the CDE model is often multifactorial. The key is to standardize as many variables as possible. The primary factors influencing the severity of injury are the sex, age, and weight of the mice.[1][2]
-
Animal Characteristics: Young, female mice are known to be more susceptible to CDE-induced pancreatitis than older, male mice.[2][8] For maximum consistency, it is crucial to use animals of the same sex, age, and from a narrow weight range.
-
Dietary Intake: Unequal consumption of the CDE diet among animals is a major source of variability.[1] Ethionine-containing diets can be unpalatable, leading some animals to eat less than others.
-
Troubleshooting Tip: Monitor food intake daily for each cage, or ideally for each animal if they are individually housed. Ensure that the diet is fresh and presented in a way that is easily accessible. If significant variations in intake are observed, those animals may need to be excluded from the final analysis.
-
-
Genetic Background: Different mouse strains can exhibit varying susceptibility to pancreatitis.[9][10] For example, some studies have noted differences in the inflammatory response and severity of pancreatitis between strains like C57BL/6J, BALB/c, and C3H/HeJ.[9]
-
Troubleshooting Tip: Be consistent with the mouse strain used in your experiments. If you are starting a new line of research, it may be beneficial to pilot a few different strains to determine which provides the most consistent and relevant phenotype for your research question.
-
| Factor | Recommendation for Consistency | Rationale |
| Sex | Use only female mice for acute models. | Females are more susceptible, leading to a more robust and consistent injury.[2][8] |
| Age | Young mice (e.g., 4-6 weeks old). | Younger animals tend to develop more severe pancreatitis.[2] |
| Weight | Narrow weight range (e.g., 18-22 grams). | Minimizes metabolic and physiological differences between animals.[1] |
| Strain | Use a single, well-characterized inbred strain. | Reduces genetic variability in the response to ethionine.[9][10] |
Q2: My animals are experiencing unexpectedly high mortality rates, even in the early stages of the model. What could be the cause?
The CDE model is known for its high mortality rate, which can reach 100% within 5 days.[2][6] However, if mortality is occurring earlier than expected or is preventing you from reaching your desired experimental endpoints, there are several factors to consider.
Answer: Premature and excessive mortality is often due to an overly severe insult or the animals' inability to tolerate the experimental conditions.
-
Ethionine Concentration: The concentration of this compound in the diet is a critical determinant of severity. A 0.5% concentration is commonly used and is known to be highly lethal.[6][8]
-
Troubleshooting Tip: If mortality is too high, consider reducing the duration of exposure to the CDE diet. By controlling the feeding period, you can achieve a desired level of mortality.[1] For example, providing the diet for 24-72 hours instead of the full 5 days can induce significant pancreatitis with a more manageable survival rate.
-
-
Dehydration and Malnutrition: As mentioned, the CDE diet can be unpalatable, leading to reduced food and water intake. This can lead to dehydration and malnutrition, which can be confounding factors and contribute to mortality.
-
Troubleshooting Tip: Ensure free access to water. In some cases, providing a source of hydration like a hydrogel pack can be beneficial. If malnutrition is a concern, it is important to have a control group on a choline-deficient diet without ethionine to differentiate the effects of malnutrition from the specific toxicity of ethionine.
-
Q3: The histological findings in the pancreas are not consistent with the biochemical markers. For example, serum amylase is high, but I see minimal necrosis. Why is this happening?
Answer: Discordance between biochemical markers and histology can arise from the timing of sample collection and the specific markers being measured.
-
Temporal Dynamics of Markers: Serum amylase and lipase are early markers of pancreatic injury and can peak within the first 24-48 hours.[11][12] Histological changes, particularly necrosis, may take longer to fully develop.[6][13]
-
Troubleshooting Tip: If you are collecting samples at an early time point, you may see elevated enzyme levels with only mild to moderate histological changes like edema and inflammatory cell infiltration.[13] For studies focused on necrosis, later time points (e.g., 72-96 hours) are generally more appropriate. A time-course study is highly recommended to characterize the model in your specific laboratory setting.
-
-
Limitations of Amylase and Lipase: While useful for diagnosis, serum amylase and lipase levels do not always correlate well with the severity of pancreatitis.[11] In some cases of severe necrotizing pancreatitis, enzyme levels may even appear normal due to extensive destruction of the acinar cells responsible for their production.[11]
-
Troubleshooting Tip: Do not rely on a single biochemical marker. Complement amylase and lipase measurements with histological analysis. A standardized histological scoring system that evaluates edema, inflammation, and necrosis is essential for a comprehensive assessment of pancreatitis severity.[13][14][15]
-
Q4: I'm having trouble preparing a consistent CDE diet. What are the best practices?
Answer: The proper preparation of the experimental diet is fundamental to the success of this model.
-
Source of Components: Use high-quality, purified ingredients for the diet formulation. The choline-deficient base diet and the this compound should be sourced from a reputable supplier.
-
Homogeneous Mixing: It is critical that the this compound is evenly distributed throughout the diet.
-
Troubleshooting Tip: Use a geometric dilution method for mixing. First, mix the this compound with a small amount of the powdered diet. Then, gradually add more of the diet in increments, ensuring thorough mixing at each step. A V-blender or a similar piece of equipment can be very effective for achieving a homogenous mixture.
-
-
Storage: Store the prepared diet in airtight containers at 4°C to prevent degradation of the components. Prepare fresh batches of the diet regularly.
Experimental Protocols
Protocol 1: Induction of Acute Pancreatitis using the CDE Diet
-
Animal Selection: Use young (4-6 weeks old) female mice of a consistent strain (e.g., C57BL/6J) with a narrow weight range.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Diet Preparation: Prepare a choline-deficient diet supplemented with 0.5% this compound. Ensure homogenous mixing.
-
Induction: Replace the standard chow with the CDE diet. Ensure free access to water.
-
Monitoring: Monitor the animals daily for clinical signs of distress, food and water intake, and body weight.
-
Endpoint: Euthanize the animals at a predetermined time point (e.g., 24, 48, 72, or 96 hours) depending on the desired severity and research question.
-
Sample Collection: Collect blood for biochemical analysis (serum amylase, lipase) and the pancreas for histological evaluation.
Protocol 2: Histological Evaluation of Pancreatitis
-
Fixation: Immediately fix the pancreas in 10% neutral buffered formalin for 24 hours.
-
Processing: Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on glass slides.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Scoring: Evaluate the slides under a microscope in a blinded manner using a standardized scoring system. A common system evaluates edema, inflammatory cell infiltration, and acinar cell necrosis on a scale of 0-3 for each parameter.[14][15]
Visualizing the Pathophysiology and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of CDE-induced pancreatitis and a typical experimental workflow.
Caption: Proposed mechanism of CDE-induced pancreatitis.
Sources
- 1. Acute experimental hemorrhagic-necrotizing pancreatitis induced by feeding a choline-deficient, ethionine-supplemented diet. Methodology and standards - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Frontiers | Mechanisms of Pancreatic Injury Induced by Basic Amino Acids Differ Between L-Arginine, L-Ornithine, and L-Histidine [frontiersin.org]
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- 5. Influence of dietary factors on the pancreatotoxicity of ethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by this compound fed with a choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Acute hemorrhagic pancreatic necrosis in mice. Influence of the age and sex of the animals and of dietary ethionine, choline, methionine, and adenine sulfate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Side Effects of DL-Ethionine Toxicity in Animal Models
Welcome to the technical support center for researchers utilizing DL-Ethionine to induce toxicity in animal models. This resource is designed to provide in-depth, field-proven insights and troubleshooting guides to help you navigate the complexities of your experiments. Our goal is to ensure the scientific integrity of your work by offering a comprehensive understanding of the mechanisms at play and practical solutions to common challenges.
Understanding this compound Toxicity: A Mechanistic Overview
This compound, an antagonist of the essential amino acid methionine, is widely used to induce organ-specific damage in animal models, primarily targeting the liver and pancreas.[1][2] Its toxicity stems from its ability to disrupt critical cellular processes by interfering with methionine metabolism.
The primary mechanism involves the enzymatic conversion of ethionine to S-adenosylethionine (SAE) by S-adenosylmethionine (SAM) synthetase. This process "traps" adenosine and depletes intracellular adenosine triphosphate (ATP) levels.[3][4] The consequences of ATP depletion are profound, leading to the inhibition of protein and RNA synthesis, impaired cellular function, and ultimately, cell death.[5][6]
In the context of specific organ systems:
-
Liver: Ethionine-induced hepatotoxicity is characterized by the accumulation of triglycerides (fatty liver), depletion of glutathione (GSH), and oxidative stress.[5][7] Chronic exposure in conjunction with a choline-deficient diet can lead to the proliferation of oval cells, a hallmark of liver regeneration and a potential precursor to hepatocellular carcinoma.[8]
-
Pancreas: The combination of a choline-deficient diet and ethionine supplementation (CDE diet) is a well-established model for inducing acute hemorrhagic pancreatitis.[9][10] The mechanism is thought to involve the disruption of phospholipid metabolism in cellular membranes, leading to impaired secretion of pancreatic enzymes and autodigestion of the pancreas.[11]
Visualizing the Core Toxic Pathway
The following diagram illustrates the central mechanism of this compound-induced cellular toxicity.
Caption: CDE Diet Pancreatitis Workflow.
By standardizing the induction protocol and collecting samples at a consistent time point, you can reduce the variability in your histological findings.
Amelioration and Reversal Strategies
Q7: I am testing a compound to see if it can protect against this compound toxicity. What are the best strategies to counteract the toxic effects?
A7: Based on the mechanism of toxicity, several strategies can be employed to ameliorate the effects of this compound:
-
Methionine Supplementation: Providing an excess of methionine can competitively inhibit the conversion of ethionine to SAE, thereby reducing its toxicity. [12][13]* Adenine Supplementation: Since ethionine traps adenosine, supplementing with adenine can help replenish the depleted adenine nucleotide pool, which is essential for ATP synthesis. [14][15]* Choline Supplementation: In the context of the CDE diet model, ensuring adequate choline intake can mitigate the severity of liver and pancreatic damage. [8][12]* Antioxidant Therapy: this compound induces oxidative stress. The use of antioxidants may help to reduce cellular damage.
Protocol: Methionine Rescue Experiment
-
Animal Groups:
-
Group 1: Control (Vehicle)
-
Group 2: this compound
-
Group 3: this compound + DL-Methionine (co-administered)
-
Group 4: this compound, with DL-Methionine administered at a set time point post-ethionine.
-
-
Administration: Administer this compound at a predetermined toxic dose. Administer DL-Methionine at a dose shown to be protective (e.g., a 2:1 or higher molar ratio of methionine to ethionine). [12]3. Monitoring: Monitor clinical signs, body weight, and food intake daily.
Expected Outcome: Animals receiving methionine supplementation should exhibit reduced clinical signs of toxicity, less severe weight loss, and lower markers of organ damage compared to the group receiving ethionine alone.
By understanding the underlying mechanisms of this compound toxicity and implementing these troubleshooting strategies, researchers can enhance the reproducibility and scientific validity of their animal models. Always ensure that all experimental procedures are approved by your institution's Animal Care and Use Committee.
References
-
Abe, T., et al. (2010). Chronic Pancreatitis in Mice by Treatment With Choline-Deficient Ethionine-Supplemented Diet. The Journal of Toxicologic Pathology, 23(1), 29–34. [Link]
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Abe, T., et al. (2010). Chronic Pancreatitis in Mice by Treatment with Choline-Deficient Ethionine-Supplemented Diet. Journal of Toxicologic Pathology, 23(1), 29-34. [Link]
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Tschaharganeh, D. F., et al. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Journal of Visualized Experiments, (128), 56138. [Link]
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Lugea, A., & Pandol, S. J. (2015). Chemically Induced Models of Pancreatitis. The Pancreapedia: Exocrine Pancreas Knowledge Base. [Link]
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Gill, T. J., et al. (1963). Effects of ethionine on digestive enzyme synthesis and discharge by mouse pancreas. The American Journal of Physiology, 204(2), 253-258. [Link]
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Lin, T. M., & Grossman, M. I. (1954). Reversal by DL-methionine of acute effect of this compound on pancreatic enzyme output in dogs. American Journal of Physiology-Legacy Content, 176(3), 377-380. [Link]
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Uematsu, T., et al. (1982). Function of reticuloendothelial system on ethionine induced liver injury in mice. Journal of Pharmacobio-Dynamics, 5(11), 882-891. [Link]
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Manabe, M., & Steer, M. L. (1980). Protective effects of PGE2 on diet-induced acute pancreatitis in mice. Gastroenterology, 78(4), 777-781. [Link]
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Lowry, K. R., & Baker, D. H. (1987). Amelioration of ethionine toxicity in the chick. Poultry Science, 66(7), 1206-1211. [Link]
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Miyaji, K., & Steiner, J. W. (1965). Studies on Acute Methionine Toxicity: I. Nucleolar Disaggregation in Guinea Pig Hepatic Cells with Methionine or Ethionine and Its Reversal with Adenine. Laboratory Investigation, 14(9), 1671-1685. [Link]
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Shinozuka, H., et al. (1978). Early histological and functional alterations of ethionine liver carcinogenesis in rats fed a choline-deficient diet. Cancer Research, 38(4), 1092-1098. [Link]
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Friedman, M. A., et al. (1977). Acute lethality of D- and L-ethionine in Swiss mice. Cancer Letters, 3(1-2), 71-76. [Link]
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Dianzani, M. U. (1962). Studies on ethionine-induced fatty liver. Biochimica et Biophysica Acta, 58, 412-422. [Link]
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Lombardi, B., et al. (1975). Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by this compound fed with a choline-deficient diet. The American Journal of Pathology, 79(3), 465-480. [Link]
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Goseki-Sone, M., et al. (2006). Screening of toxicity biomarkers for methionine excess in rats. The Journal of Nutrition, 136(6 Suppl), 1716S-1721S. [Link]
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Steiner, J. W., et al. (1965). The Fine Structure of Hepatic Cells in Chronic Ethionine Poisoning and During Recovery. The American Journal of Pathology, 46(2), 307–330. [Link]
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Wachstein, M., & Meisel, E. (1959). enzymatic histochemistry of ethionine induced liver cirrhosis and hepatoma. Journal of Histochemistry & Cytochemistry, 7(3), 13-21. [Link]
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Dass, E., et al. (2020). Effects of DL-Methionine at various doses per se on liver in albino rats: An experimental study. ResearchGate. [Link]
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Kasahara, T. (1967). [Pharmacological studies on a liver damaging substance, ethionine. 2. Effects of ethionine on the function and morphology of the liver]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 63(6), 572-592. [Link]
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Smith, M. T., et al. (1993). Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations. Toxicology in Vitro, 7(4), 385-392. [Link]
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Wachstein, M., & Meisel, E. (1953). Equal effectiveness of L and D-ethionine in producing tissue damage in rats and mice. Proceedings of the Society for Experimental Biology and Medicine, 82(1), 70-72. [Link]
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Chen, C. N., et al. (1987). In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats. Biochimica et Biophysica Acta, 931(1), 83-90. [Link]
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Brada, Z., & Bulba, S. (1981). The dose-related metabolism of L-ethionine in acute experiments with rats. Carcinogenesis, 2(6), 495-500. [Link]
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Consensus. (n.d.). What are the adverse effects of Methionine? Consensus. [Link]
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Doyle, P. T., & Adams, N. R. (1980). Toxic effects of large amounts of DL-methionine infused into the rumen of sheep. Australian Veterinary Journal, 56(7), 331-334. [Link]
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Gill, T. J., 3rd, & Mann, L. I. (1965). Effect of ethionine on hematologic and serum biochemical values in fasted calves. The American Journal of the Medical Sciences, 249, 708-714. [Link]
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Al-Snafi, A. E. (2022). The Effects of Methionine on Paracetamol Induced Live Injury ( Hepatomegaly ): An Animal Study. Thi-Qar Medical Journal, 24(2). [Link]
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Evenson, J. K. (1976). Alleviation of Methionine Toxicity by Vitamin A in the Rat. South Dakota State University. [Link]
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Rawson, N. E., et al. (1994). L-ethionine, an amino acid analogue, stimulates eating in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 267(2), R612-R615. [Link]
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Zand, R., et al. (1979). The effects of ethionine administration and choline deficiency on protein carboxymethylase activity in mouse pancreas. Life Sciences, 25(5), 413-420. [Link]
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Muramatsu, K., et al. (1971). Effect of individual amino acid supplements on the toxicity of excess tyrosine in rats. Journal of Nutritional Science and Vitaminology, 17(2), 111-119. [Link]
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Natori, Y. (1968). On the ethionine-induced inhibition of protein synthesis in male and female rats--lack of effect on intestinal mucosa. Biochimica et Biophysica Acta, 158(3), 425-434. [Link]
-
Sakai, R., et al. (2015). A 4-week Toxicity Study of Methionine in Male Rats. International Journal of Toxicology, 34(3), 244-252. [Link]
-
Goseki-Sone, M., et al. (2015). Retrospective evaluation of methionine intoxication associated with urinary acidifying products in dogs. ResearchGate. [Link]
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Kim, Y., et al. (2018). Protective Effect of D-Methionine on Body Weight Loss, Anorexia, and Nephrotoxicity in Cisplatin-Induced Chronic Toxicity in Rats. ResearchGate. [Link]
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Goseki-Sone, M., et al. (2006). Screening of Toxicity Biomarkers for Methionine Excess in Rats. ResearchGate. [Link]
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Villa-Trevino, S., et al. (1963). The Inhibition of Liver Ribonucleic Acid Synthesis by Ethionine. ResearchGate. [Link]
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Wu, C. (1954). Effect of ethionine on the free amino acids in the rat. ResearchGate. [Link]
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Wen, C., et al. (2021). Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. Animals, 11(8), 2209. [Link]
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Bioengineer.org. (2024). Methionine Restriction Reverses Kidney Fibrosis Epigenetically. Bioengineer.org. [Link]
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Klavins, J. V. (1963). Dietary interrelationships of ethionine and methionine in the weanling rat. British Journal of Experimental Pathology, 44(5), 507-513. [Link]
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Drobatz, K. J., et al. (2015). Retrospective evaluation of methionine intoxication associated with urinary acidifying products in dogs. Journal of Veterinary Emergency and Critical Care, 25(4), 526-532. [Link]
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- 3. L-ethionine, an amino acid analogue, stimulates eating in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Early histological and functional alterations of ethionine liver carcinogenesis in rats fed a choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
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- 14. Studies on Acute Methionine Toxicity: I. Nucleolar Disaggregation in Guinea Pig Hepatic Cells with Methionine or Ethionine and Its Reversal with Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute lethality of D- and L-ethionine in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of DL-Ethionine-Induced Liver Cancer Models
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the DL-ethionine-induced liver cancer model. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that affect experimental reproducibility. The this compound model, particularly when combined with a choline-deficient diet (the CDE model), is a powerful tool for studying the progression of liver disease from steatosis to hepatocellular carcinoma (HCC). However, its sensitivity to multiple variables can lead to inconsistent results.
This resource is structured in a question-and-answer format to directly tackle the common pitfalls and questions that arise during experimental design, execution, and analysis. Our goal is to empower you with the causal understanding needed to build robust, self-validating, and reproducible studies.
Section 1: Foundational Knowledge & Mechanistic FAQs
This section addresses the fundamental "why" questions. Understanding the underlying biology is the first step toward troubleshooting and optimizing your experiments.
Q1: What is the precise mechanism of this compound-induced hepatocarcinogenesis?
A: this compound primarily acts as an antagonist to the essential amino acid L-methionine.[1][2] Its carcinogenic effect stems from a multi-pronged assault on hepatic cellular metabolism, which is significantly amplified by dietary conditions.
The core mechanism involves three key steps:
-
ATP Trapping and S-Adenosylmethionine (SAM) Depletion: The liver mistakes ethionine for methionine and uses ATP to convert it into S-adenosylethionine (SAE).[3] Unlike the crucial methyl donor SAM, SAE is metabolically inert and effectively "traps" adenosine. This process rapidly depletes hepatic ATP pools.[3] The resulting drop in SAM, a universal methyl donor, disrupts countless cellular processes.[2][4]
-
Disruption of Methylation and Gene Expression: The severe lack of SAM impairs essential methylation reactions. This leads to global DNA hypomethylation, which can cause genetic instability and the inappropriate activation of proto-oncogenes.[2]
-
Induction of Oxidative Stress: SAM is a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant.[5] SAM depletion cripples the liver's ability to defend against reactive oxygen species, leading to oxidative stress, lipid peroxidation, and cellular damage.[6]
This cascade of events creates a cellular environment ripe for malignant transformation.
Caption: Mechanism of this compound-induced liver cancer.
Q2: Why is a choline-deficient (CD) diet essential for robust and rapid tumor induction with this compound?
A: A choline-deficient (CD) diet acts as a powerful tumor promoter, dramatically accelerating and enhancing the carcinogenic effects of this compound.[7][8] Feeding this compound with a choline-supplemented diet often results in no significant histological changes, whereas the combination (a CDE diet) reliably induces pre-neoplastic lesions and eventual HCC.[8][9]
The synergy works as follows:
-
Induction of Steatosis (Fatty Liver): Choline is critical for synthesizing phosphatidylcholine, which is required to export very-low-density lipoproteins (VLDL) from the liver.[5] Its absence causes a rapid and massive accumulation of triglycerides, leading to steatosis.[5][10]
-
Creating a Pro-inflammatory Environment: A fatty liver is more susceptible to injury, oxidative stress, and inflammation.[5][10] This chronic state of low-grade injury and inflammation promotes cell death and compensatory proliferation, which are fertile ground for carcinogenesis. The CD diet alone can eventually cause tumors, but the process is greatly expedited by ethionine.[6]
In essence, the CD diet primes the liver for injury, and ethionine provides the potent carcinogenic stimulus. This combination leads to an earlier and more pronounced induction of HCC.[7]
Q3: What is the expected pathological timeline from initial lesions to HCC?
A: The progression follows a characteristic sequence, though the exact timing is highly dependent on the model parameters (see Section 2).
-
Weeks 1-4: Steatosis and Oval Cell Proliferation. The initial changes include significant fatty liver (steatosis) due to choline deficiency.[9] Concurrently, a massive proliferation of "oval cells," now recognized as liver progenitor cells (LPCs), occurs.[8][9] These cells are a hallmark of severe liver injury where mature hepatocytes cannot adequately regenerate.[11]
-
Weeks 4-16: Formation of Preneoplastic Foci and Nodules. The proliferating oval cells and altered hepatocytes begin to form distinct foci and nodules.[12][13] These lesions often exhibit metabolic shifts, such as increased glycogen storage or altered enzyme activity.[13]
-
Weeks 16-30+: Development of Hepatocellular Carcinoma (HCC). Over time, some of these nodules progress to well-differentiated hepatocellular carcinomas.[7] Metastases can also occur in long-term studies.[12][14]
Section 2: Experimental Design & Troubleshooting
Reproducibility is born from meticulous experimental design. This section provides direct answers to common setup and troubleshooting challenges.
Animal Model Selection
Q4: Which animal species and strain should I choose for my study?
A: The choice of animal model is a critical variable. Rats are historically more common for this model, but mice are also used. Different strains exhibit markedly different susceptibilities to hepatocarcinogenesis.[15][16]
| Model | Common Strains | Key Characteristics & Considerations | Typical Time to HCC |
| Rat | Sprague-Dawley | Outbred strain, widely used. Shows a high incidence of HCC with the CDE diet.[7] | 22-30+ weeks[7] |
| ACI | Inbred strain. Used in studies to trace the lineage of tumor cells.[12] | 30+ weeks[12] | |
| F344 | Inbred strain, often used in carcinogenicity studies. Susceptible to choline-deficiency-induced lesions.[6] | 12+ weeks (for foci)[6] | |
| Mouse | C57BL/6J | Inbred strain, most commonly used in mouse studies. The CDE diet induces chronic liver injury, LPC response, and fibrosis.[11] | Variable, often used for chronic injury studies (3-6 weeks) rather than full HCC development.[11][17] |
| BALB/c, C3H | These strains show different susceptibilities to chemically-induced liver tumors in general, with C3H being highly susceptible.[15] | Strain-dependent |
Senior Scientist Insight: For researchers new to the model, the Sprague-Dawley rat fed a CDE diet offers one of the most well-characterized and robust systems for inducing HCC.[7] If your research involves genetic manipulation, the C57BL/6J mouse is the standard, but be aware that achieving high-penetrance HCC may require longer timeframes or additional carcinogenic insults.[11]
Diet Formulation and Animal Welfare
Q5: What is the optimal concentration of this compound, and should it be in the chow or drinking water?
A: There is no single "optimal" concentration; it is a balance between efficacy and toxicity. The concentration must be tailored to your animal strain, diet base, and study duration.
| Ethionine % (in diet) | Typical Application | Observations & Cautions | Reference |
| 0.25% | Early rat studies with choline-supplemented diets. | Highly toxic when combined with a choline-deficient diet. Not recommended. | [1][9] |
| 0.1% - 0.15% | Mouse and rat CDE models. | A common starting point. Induces robust oval cell proliferation within 4 weeks in rats.[8] 0.15% in drinking water is used for the mouse CDE model.[11] | [8][11] |
| 0.05% | Rat CDE models. | Well-tolerated and effective for inducing reproducible histological changes and eventual HCC.[7][9] | [7][9] |
Administration Route:
-
In Chow: Incorporating ethionine directly into the choline-deficient chow is the most common and controlled method.[7][8][9] It ensures dosage is linked to food consumption.
-
In Drinking Water: This method is also used, particularly in mice.[11][17] However, it can be less precise, as water intake can vary more than food intake, especially if the animals feel unwell.
Recommendation: Start with 0.05% - 0.1% this compound mixed into a choline-deficient, L-amino acid-defined diet for rats. For mice, a modified CDE diet with ethionine in the chow may reduce morbidity compared to administration in water.[17]
Q6: My animals are losing excessive weight and some have died. What are the likely causes and solutions?
A: High morbidity and mortality are significant and common issues that compromise reproducibility. The primary cause is excessive toxicity from the CDE diet.
Troubleshooting Steps:
-
Reduce Ethionine Concentration: This is the most critical first step. An ethionine level that is too high for your specific strain or animal supplier will cause severe illness.[9] Consider reducing the concentration by 25-50% (e.g., from 0.1% to 0.067%).[17]
-
Check the Diet Base: An L-amino acid-defined diet is more purified and can be harsher than a casein-based diet. Ensure your control diet is appropriate (choline-supplemented version of the same base diet).
-
Monitor Food/Water Intake: Animals on the CDE diet may reduce their food intake due to malaise. If this is severe, it can lead to rapid weight loss. Ensure fresh food is provided regularly and that water sources are clean and accessible.
-
Implement Staggered Introduction: Consider acclimating the animals to the choline-deficient diet for a week before introducing the ethionine-containing diet.
-
Establish Clear Humane Endpoints: Define clear criteria for euthanasia (e.g., >20% body weight loss, severe lethargy, hunched posture) to prevent unnecessary suffering and ensure data is collected from animals before they are lost to unscheduled death.
A modified, all-inclusive CDE diet for mice has been shown to reproducibly induce the desired LPC response while minimizing morbidity and mortality.[17]
Section 3: Monitoring and Endpoint Analysis
Consistent monitoring and standardized endpoint analysis are crucial for comparing results across experiments and labs.
Q7: What are the key biochemical and histological markers I should assess to confirm successful tumor induction?
A: A combination of serum biochemistry and liver histology provides a comprehensive picture of the pathological state.
| Analysis Type | Biomarker / Feature | Expected Observation in CDE Model | Significance |
| Serum Biochemistry | Alanine Aminotransferase (ALT) | Elevated | Marker of hepatocellular necrosis/injury.[18][19] |
| Aspartate Aminotransferase (AST) | Elevated | Marker of hepatocellular necrosis/injury.[18][19] | |
| Alpha-fetoprotein (AFP) | Markedly elevated | A well-established biomarker for HCC and oval cell proliferation.[8][12] | |
| Total Bilirubin (TBIL) | May be elevated | Indicates impaired liver function.[18][20] | |
| Liver Histology (H&E Stain) | Steatosis | Macrovesicular steatosis (large fat droplets). | Confirms the effect of choline deficiency. |
| Oval Cell (LPC) Proliferation | Proliferation of small basophilic cells in portal areas. | Hallmark of the CDE model's early injury response.[8][21] | |
| Preneoplastic Foci/Nodules | Areas of altered hepatocytes (e.g., clear cell, acidophilic). | Precursors to HCC.[13] | |
| Hepatocellular Carcinoma | Trabecular or adenoid patterns, loss of normal architecture. | Definitive endpoint of carcinogenesis.[14] | |
| Liver Histology (Special Stain) | Sirius Red | Increased collagen deposition (fibrosis). | Assesses the degree of fibrosis/cirrhosis accompanying carcinogenesis.[11] |
Q8: I've completed a 20-week study but see very few tumors. What could have gone wrong?
A: This is a frustrating but common reproducibility issue. Here is a checklist of potential causes:
-
Insufficient Ethionine Dose: The concentration may have been too low to provide a strong carcinogenic stimulus. Review literature for your specific strain.[9]
-
Incorrect Diet Formulation: Was the diet truly choline-deficient? Was the ethionine mixed in homogeneously? Always obtain diets from a reputable supplier and store them correctly (at 4°C, protected from light) to prevent degradation.
-
Animal Strain Resistance: The chosen strain may be relatively resistant to this carcinogenesis model.[15][16] Verify the known susceptibility of your strain.
-
Insufficient Study Duration: The time course for tumor development can vary. It's possible your 20-week endpoint was too early for high-penetrance tumor formation in your specific model. Some rat studies report high incidence at 22-30 weeks.[7]
-
Animal Health Issues: If the animals were chronically ill and had poor food intake, their net consumption of ethionine may have been too low.
Section 4: Standardized Workflows & Protocols
Adhering to standardized protocols is paramount for improving reproducibility.
Experimental Workflow for the CDE Rat Model
Caption: A standardized workflow for the CDE model.
Protocol: Preparation and Storage of CDE Diet
-
Source High-Quality Ingredients: Purchase a choline-deficient, L-amino acid-defined (CDAA) diet base and a choline-supplemented (CSAA) control diet base from a reputable commercial supplier. Purchase research-grade this compound.
-
Calculate Ethionine Amount: For a 1 kg batch of diet at a 0.05% concentration, you will need 0.5 grams of this compound.
-
Ensure Homogenous Mixing:
-
Weigh the required amount of this compound precisely.
-
In a fume hood, using appropriate personal protective equipment, first mix the ethionine powder with a small amount (e.g., 50g) of the CDAA diet powder in a sealed container. Mix thoroughly until uniform.
-
Gradually add this pre-mix to the remaining 950g of CDAA diet powder in a large mixer. Mix for at least 15-20 minutes to ensure completely homogenous distribution. Uneven mixing is a major source of variability.
-
-
Pelleting (Optional but Recommended): If you have access to a pellet mill, creating pellets prevents the animals from selectively avoiding the carcinogen and reduces dust.
-
Storage and Handling:
-
Store all diets in airtight, light-proof containers at 4°C.
-
Label containers clearly with the diet type (Control vs. CDE), concentration of ethionine, and date of preparation.
-
Do not store for longer than 3 months, as nutrients can degrade.
-
Provide fresh food to animals at least twice a week, removing any old or soiled food.
-
References
-
Delineation of antigenic pathways of ethionine-induced liver cancer in the rat - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Enhancement of this compound-induced liver carcinogenesis in rats fed a choline-devoid diet. (1978). J Natl Cancer Inst, 61(3), 813-7. Retrieved January 2, 2026, from [Link]
-
Farber, E., & Ichinose, H. (1958). The Prevention of Ethionine-induced Carcinoma of the Liver in Rats by Methionine. Cancer Research, 18(10), 1209–1213. Retrieved January 2, 2026, from [Link]
-
Early histological and functional alterations of ethionine liver carcinogenesis in rats fed a choline-deficient diet - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Shinozuka, H., Lombardi, B., Sell, S., & Iammarino, R. M. (1978). Early Histological and Functional Alterations of Ethionine Liver Carcinogenesis in Rats Fed a Choline-deficient Diet. Cancer Research, 38(4), 1092-1098. Retrieved January 2, 2026, from [Link]
-
Farber, E. (1956). Similarities in the Sequence of Early Histological Changes Induced in the Liver of the Rat by Ethionine, 2-Acetylaminofluorene, and 3'-Methyl-4-dimethylaminoazobenzene. Cancer Research, 16(2), 142-148. Retrieved January 2, 2026, from [Link]
-
Wachstein, M., & Meisel, E. (1959). ENZYMATIC HISTOCHEMISTRY OF ETHIONINE INDUCED LIVER CIRRHOSIS AND HEPATOMA. Journal of Histochemistry & Cytochemistry, 7(3), 189-201. Retrieved January 2, 2026, from [Link]
-
The effect of methionine on the progression of hepatocellular carcinoma induced by ethionine - University of Miami. (n.d.). Retrieved January 2, 2026, from [Link]
-
Formation of S-adenosylethionine in liver of rats chronically fed with this compound - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Feo, F., Pascale, R. M., Simile, M. M., & Daino, L. (2016). Deregulation of methionine metabolism as determinant of progression and prognosis of hepatocellular carcinoma. Translational Gastroenterology and Hepatology, 1, 66. Retrieved January 2, 2026, from [Link]
-
Pascale, R. M., Peitta, G., Simile, M. M., & Feo, F. (2019). Alterations of Methionine Metabolism as Potential Targets for the Prevention and Therapy of Hepatocellular Carcinoma. Medicina, 55(6), 296. Retrieved January 2, 2026, from [Link]
-
Denda, A., Sai, K., Tang, Q., Tsujiuchi, T., Tsutsumi, M., Amanuma, T., & Konishi, Y. (1995). Prevention by Methionine of Enhancement of Hepatocarcinogenesis by Coadministration of a Choline-deficient L-Amino Acid-defined Diet and Ethionine in Rats. Japanese Journal of Cancer Research, 86(1), 36-43. Retrieved January 2, 2026, from [Link]
-
Lee, S., et al. (2016). Comparative study of fatty liver induced by methionine and choline-deficiency in C57BL/6N mice originating from three different sources. Laboratory Animal Research, 32(4), 221-228. Retrieved January 2, 2026, from [Link]
-
Tirnitz-Parker, J. E. E., et al. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Journal of Visualized Experiments, (128), 56138. Retrieved January 2, 2026, from [Link]
-
Drinkwater, N. R., & Ginsler, J. J. (1986). Biological Basis of Differential Susceptibility to Hepatocarcinogenesis among Mouse Strains. Carcinogenesis, 7(10), 1701-1707. Retrieved January 2, 2026, from [Link]
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Bannasch, P. (1983). Strain and species differences in susceptibility to liver tumour induction. IARC Scientific Publications, (51), 9-38. Retrieved January 2, 2026, from [Link]
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Fatty liver disease - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
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Le, T. T., et al. (2017). A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice. Disease Models & Mechanisms, 10(9), 1151-1157. Retrieved January 2, 2026, from [Link]
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Zhang, Y., & Liu, Z. (2023). Detection to Prediction: Biomarkers in Severe Drug-Induced Liver Injury. American Journal of Clinical Medicine Research, 4(1), 1-8. Retrieved January 2, 2026, from [Link]
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Zhou, T., et al. (2022). Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives. Frontiers in Pharmacology, 13, 848337. Retrieved January 2, 2026, from [Link]
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Persistence of the cholangiocellular and hepatocellular lesions observed in rats fed a choline-deficient/DL-ethionine-supplemented diet - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
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Al-Majedy, Y. K., Al-Duhaidahawi, D., & Al-Azawi, A. (2022). Biomarkers of Hepatic Toxicity: An Overview. Archives of Razi Institute, 77(4), 1367-1377. Retrieved January 2, 2026, from [Link]
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Navigating DL-Ethionine-Induced Weight Loss: A Technical Support Guide for Researchers
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals utilizing DL-ethionine in experimental animal models. It addresses the common and often confounding issue of ethionine-induced weight loss, offering troubleshooting strategies and frequently asked questions to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the mechanisms and general characteristics of this compound-induced weight loss.
Q1: What is the primary mechanism behind this compound-induced weight loss?
A1: this compound, an antagonist of the essential amino acid methionine, primarily induces weight loss through a multi-faceted mechanism centered on the disruption of cellular metabolism. The core issue is the depletion of adenosine triphosphate (ATP), the cell's primary energy currency.[1][2][3][4] Ethionine is converted into S-adenosylethionine (SAE), which traps adenosine, thereby preventing ATP regeneration. This ATP depletion inhibits crucial cellular processes, including protein synthesis, leading to a catabolic state and subsequent weight loss.[1][2]
Q2: What is the typical onset and severity of weight loss observed in experimental animals?
A2: The onset and severity of weight loss can vary depending on the animal species, dose of this compound, and the specific experimental diet. For instance, in a choline-deficient diet supplemented with 0.5% this compound, mice can experience rapid and severe outcomes, with all animals potentially perishing within 5 days due to acute hemorrhagic pancreatitis.[5] In other models, such as the choline-deficient and ethionine-supplemented (CDE) mouse model for chronic liver injury, a more gradual but significant body weight loss is a typical and monitored outcome.[6] Researchers should establish a clear timeline and humane endpoints for weight loss in their study protocols.
Q3: Besides weight loss, what are other common pathological effects of this compound?
A3: this compound administration is known to induce a range of pathological effects, particularly in the liver and pancreas. It is widely used to induce fatty liver (hepatic steatosis) by inhibiting the synthesis of lipoproteins necessary for fat transport out of the liver.[7][8][9] Additionally, it can cause severe pancreatic damage, including acinar cell necrosis and acute hemorrhagic pancreatitis, especially when combined with a choline-deficient diet.[5][10][11] Both L- and D-isomers of ethionine are equally effective in producing this tissue damage in rats and mice.[12]
Q4: Can dietary supplements counteract this compound-induced weight loss?
A4: Yes, specific dietary supplements have shown efficacy in mitigating the toxic effects of this compound, including weight loss. The most effective and widely studied supplement is the essential amino acid methionine .[13][14] Supplementation with methionine can prevent the reduction in weight gain and feed intake caused by ethionine.[13] Other supplements like choline and betaine have also demonstrated an ability to ameliorate the growth depression, although they may not completely overcome the toxicity.[13]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems researchers may encounter during their experiments with this compound.
Problem 1: Severe and Rapid Weight Loss Exceeding 20% of Baseline
Potential Causes:
-
Excessive this compound Dosage: The administered dose may be too high for the specific animal strain, age, or sex.
-
Nutritional Deficiencies in Basal Diet: A diet lacking in key nutrients like methionine and choline can exacerbate ethionine's toxicity.[5][15]
-
Synergistic Toxic Effects: Co-administration of other compounds or the presence of underlying health issues in the animals can increase sensitivity to ethionine.
Step-by-Step Mitigation Strategy:
-
Dose-Response Pilot Study: Conduct a pilot study with a range of this compound concentrations to determine the optimal dose that induces the desired pathological effect (e.g., fatty liver) without causing excessive weight loss or mortality.
-
Dietary Fortification:
-
Methionine Supplementation: Supplement the diet with DL-methionine. Studies have shown that adding 0.50% DL-methionine can effectively prevent weight gain reduction.[13]
-
Choline Supplementation: Ensure the diet is not choline-deficient. Choline is crucial for lipid metabolism and can help alleviate the fatty liver induced by ethionine.[5][15]
-
-
Animal Health Monitoring: Implement a rigorous monitoring protocol. This should include daily body weight measurements, food and water intake, and clinical observation for signs of distress. Establish a clear humane endpoint (e.g., 20% weight loss) at which animals are removed from the study.
-
Staggered Administration: Consider a protocol where this compound is administered intermittently rather than continuously to allow for periods of recovery.
Problem 2: High Mortality Rate in the Experimental Group
Potential Causes:
-
Acute Pancreatitis: A common and often fatal side effect, especially in models combining this compound with a choline-deficient diet.[5]
-
Severe Hepatic Necrosis: High doses of ethionine can lead to extensive liver cell death.
-
Systemic ATP Depletion: Widespread energy depletion across vital organs can lead to systemic failure.
Step-by-Step Mitigation Strategy:
-
Re-evaluate the Experimental Model: If high mortality is observed, particularly in conjunction with a choline-deficient diet, assess if this model is essential for your research question. The combination is known to be highly toxic.[5]
-
Supplement with S-Adenosylmethionine (SAMe): SAMe is a downstream metabolite of methionine and a crucial methyl donor. Its levels are depleted by ethionine.[16] Supplementation with SAMe can help bypass the metabolic block and has shown protective effects against liver injury.[17][18] While generally considered safe, high doses of SAMe have been flagged for potential toxicity in some studies, so careful dose selection is necessary.[19][20]
-
Pathological and Histological Analysis: Conduct thorough post-mortem examinations on deceased animals to identify the primary cause of death. This information is critical for refining your protocol.
-
Supportive Care: Ensure animals have easy access to food and water. In some cases, providing a more palatable or liquid diet can help maintain caloric intake.
Problem 3: Confounding Metabolic Effects Obscuring Primary Research Outcomes
Potential Causes:
-
Global Protein Synthesis Inhibition: The widespread impact of ATP depletion on protein synthesis can affect numerous cellular pathways, potentially masking the specific effects you aim to study.[1][2]
-
Oxidative Stress and Inflammation: Ethionine can induce the production of reactive oxygen species (ROS), leading to oxidative stress and an inflammatory response, which can be confounding factors.[21]
-
Altered Gene Expression: Ethionine-induced SAMe deficiency can lead to changes in histone methylation and gene expression, further complicating the interpretation of results.[16]
Step-by-Step Mitigation Strategy:
-
Targeted Supplementation:
-
Methionine: As the direct antagonist, methionine supplementation is the most targeted approach to counteract the primary effects of ethionine.[13]
-
Choline: If your research is not focused on lipid metabolism, ensuring adequate choline can help normalize liver function and reduce a major source of metabolic disruption.[15][22][23][24]
-
-
Control Groups: Utilize multiple, well-defined control groups. In addition to a vehicle control, consider a pair-fed control group to account for the effects of reduced food intake independent of ethionine's direct toxicity.
-
Biochemical and Molecular Analysis: Measure key metabolic markers to understand the extent of the confounding effects. This could include measuring ATP levels, markers of oxidative stress, and the expression of key inflammatory cytokines.
-
Time-Course Studies: Conduct experiments across different time points to distinguish between the early, direct effects of ethionine and the later, secondary consequences of metabolic disruption.
Section 3: Data and Protocol Resources
Table 1: Recommended Dietary Supplements for Mitigating this compound Toxicity
| Supplement | Recommended Dosage (in diet) | Primary Mechanism of Action | Key Considerations |
| DL-Methionine | 0.50% | Competitively inhibits ethionine's effects, replenishes methionine pools for protein synthesis and SAMe production.[13] | Most direct and effective countermeasure. |
| Choline | Standard dietary levels | Supports lipid metabolism and VLDL export from the liver, mitigating fatty liver.[15] | Essential when using a choline-deficient model for other purposes. |
| Betaine | Varies by study | Can serve as a methyl donor, partially compensating for depleted SAMe levels.[13] | Generally less effective than methionine.[13] |
| S-Adenosylmethionine (SAMe) | Varies by study (often via injection) | Directly replenishes the key methyl donor depleted by ethionine.[16][17] | Can be more expensive and may require parenteral administration for optimal bioavailability. |
Experimental Workflow for Mitigating Ethionine-Induced Weight Loss
This workflow outlines a systematic approach to developing a refined experimental protocol that minimizes the adverse effects of this compound.
Caption: Workflow for optimizing this compound studies.
Signaling Pathway: The Central Role of ATP Depletion
The following diagram illustrates the core mechanism of this compound toxicity, highlighting the central role of ATP depletion.
Caption: Mechanism of this compound-induced toxicity.
By understanding the underlying mechanisms and implementing these troubleshooting and mitigation strategies, researchers can more effectively manage the side effects of this compound, leading to more robust and reliable experimental outcomes.
References
-
Puddu, P., Caldarera, C. M., & Marchetti, M. (1967). Studies on ethionine-induced fatty liver. Biochemical Journal, 102(1), 163–167. [Link]
-
Ugarte, G., Iturriaga, H., & Pereda, T. (1973). Fatty liver induction: effect of ethionine on polyunsaturated fatty acid synthesis. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 296(2), 271–286. [Link]
-
Lombardi, B., Estes, L. W., & Longnecker, D. S. (1975). Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by this compound fed with a choline-deficient diet. The American Journal of Pathology, 79(3), 465–480. [Link]
-
Tirnitz-Parker, J. E. E., et al. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Journal of Visualized Experiments, (128), 56138. [Link]
-
Puddu, P., Caldarera, C. M., & Marchetti, M. (1967). Studies on ethionine-induced fatty liver. Biochemical Journal, 102(1), 163–167. [Link]
-
Pissios, P., et al. (2013). Methionine and choline regulate the metabolic phenotype of a ketogenic diet. Molecular Metabolism, 2(3), 206-215. [Link]
-
Anthony, T. G., et al. (2001). Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver. The Journal of Biological Chemistry, 276(42), 38515–38522. [Link]
-
Wachstein, M., & Meisel, E. (1953). Equal effectiveness of L and D-ethionine in producing tissue damage in rats and mice. Proceedings of the Society for Experimental Biology and Medicine, 82(1), 70–72. [Link]
-
Kimball, S. R., et al. (1999). Translational initiation regulators are hypophosphorylated in rat liver during ethionine-mediated ATP depletion. The Journal of Biological Chemistry, 274(1), 1969–1974. [Link]
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Stramentinoli, G. (1987). Pharmacologic aspects of S-adenosylmethionine. The American Journal of Medicine, 83(5A), 35-42. [Link]
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Harms, R. H., & Wilson, H. R. (1974). Amelioration of ethionine toxicity in the chick. Poultry Science, 53(5), 1833–1835. [Link]
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Shiba, Y., & Kanno, Y. (1990). Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat. Hiroshima Journal of Medical Sciences, 39(1), 11–14. [Link]
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Shiba, Y., & Kanno, Y. (1990). Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat. Hiroshima Journal of Medical Sciences, 39(1), 11–14. [Link]
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Loring, W. E., & Hartley, L. J. (1955). The Destructive Effects of this compound on the Pancreas, Stomach, and Submaxillary Glands. The American Journal of Pathology, 31(3), 521–533. [Link]
-
Fustin, J. M., et al. (2022). SAMe administration in mice and human cells inhibits the body clock. Communications Biology, 5(1), 357. [Link]
-
White, H. (2020, May 4). The Dual Essentiality of Choline and Methionine. YouTube. [Link]
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Li, Y., et al. (2021). Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects. Frontiers in Cell and Developmental Biology, 9, 668910. [Link]
-
Annau, E. (1954). Some Pathological Effects Of Ethionine In The Rabbit. Canadian Journal of Comparative Medicine and Veterinary Science, 18(7), 237–243. [Link]
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Cederbaum, A. I. (2010). Hepatoprotective effects of S-adenosyl-L-methionine against alcohol- and cytochrome P450 2E1-induced liver injury. World Journal of Gastroenterology, 16(11), 1366–1376. [Link]
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An, L., et al. (2020). Methionine metabolism in chronic liver diseases: an update on molecular mechanism and therapeutic implication. Journal of Cellular and Molecular Medicine, 24(24), 14073–14084. [Link]
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Chandler, T. L., et al. (2019). Choline and methionine differentially alter methyl carbon metabolism in bovine neonatal hepatocytes. PLoS One, 14(3), e0211793. [Link]
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White, H. (2020, May 4). The Dual Essentiality of Choline and Methionine. YouTube. [Link]
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Wang, L., et al. (2019). Ethionine-induced S-adenosylmethionine deficiency suppressed H3K27me3 and cell differentiation during neural tube development in mice. Journal of Cellular Biochemistry, 120(9), 15468–15477. [Link]
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Klavins, J. V., Kinney, T. D., & Kaufman, N. (1963). Dietary interrelationships of ethionine and methionine in the weanling rat. The Journal of Nutrition, 79, 101–106. [Link]
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Technical Support Center: Navigating Challenges in Long-Term DL-Ethionine Administration
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing DL-Ethionine in long-term experimental models. This document provides in-depth, field-proven insights into the common challenges encountered during chronic administration of this methionine antagonist. It is structured as a series of frequently asked questions and troubleshooting scenarios to help you ensure the integrity and reproducibility of your research.
Part 1: Core Mechanisms & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound's mechanism of action, providing the causal context for the challenges discussed later.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a toxic analogue of the essential amino acid L-methionine, where the terminal methyl group is replaced by an ethyl group.[1][2] It is a racemic mixture of D- and L-isomers.[3] Its toxicity stems from its role as a potent antimetabolite and methionine antagonist.[1] The core mechanism involves several key disruptions:
-
ATP Trapping: The liver bioactivates ethionine by converting it to S-adenosyl-L-ethionine (SAEt).[4] This process consumes adenosine triphosphate (ATP). Unlike the natural S-adenosylmethionine (SAM), SAEt is chemically stable and turns over slowly, effectively "trapping" adenine and depleting hepatic ATP pools.[1][4]
-
Inhibition of Methylation: SAEt acts as a poor substrate for most methyltransferase enzymes, thereby inhibiting vital transmethylation reactions necessary for the synthesis of molecules like creatine, carnitine, and for epigenetic modifications of DNA and histones.[2][5]
-
Disruption of Protein Synthesis: Ethionine is mistakenly incorporated into proteins in place of methionine, leading to the formation of dysfunctional ethylated proteins.[1][2] This interferes with protein structure and function.
Q2: Why is the long-term administration of this compound so challenging?
Long-term administration is challenging due to the cumulative nature of its toxicity. While acute effects can be managed, chronic exposure leads to progressive organ damage, primarily targeting the liver and pancreas.[6] Key challenges include significant inter-animal variability in response, high mortality rates, and the need for constant, careful monitoring of animal health and weight.[6][7] These issues arise because ethionine's effects are deeply tied to the subject's metabolic state, which can be influenced by factors like diet, age, sex, and genetic strain.
Q3: How does this compound specifically induce liver injury?
Ethionine-induced liver injury is a multi-step process, making it a common model for studying chronic liver disease and hepatocellular carcinoma.[1][6] The mechanism involves:
-
Steatosis (Fatty Liver): The depletion of ATP and disruption of protein synthesis inhibit the formation and secretion of very low-density lipoproteins (VLDL), which are necessary to transport triglycerides out of the liver.[1] This leads to lipid accumulation.
-
Hepatocyte Necrosis: Severe ATP depletion compromises cell membrane integrity and ion pump function, leading to cell swelling and death.
-
Inflammation and Fibrosis: Chronic hepatocyte injury triggers a persistent inflammatory response, which in turn activates hepatic stellate cells to deposit excess collagen, leading to fibrosis and eventually cirrhosis.[6]
Q4: What is the mechanism behind ethionine-induced pancreatitis?
Ethionine, particularly when combined with a choline-deficient diet (CDE diet), induces a severe form of acute hemorrhagic pancreatitis.[7] The mechanism is thought to involve the disruption of phospholipid metabolism in the membranes of pancreatic acinar cells. A choline-deficient diet exacerbates this by altering membrane composition. This disruption blocks the normal secretion of zymogen granules (containing digestive proenzymes), causing them to accumulate within the cytoplasm. This intracellular accumulation can lead to the premature activation of these enzymes, causing autodigestion of the pancreas, necrosis, and severe inflammation.[8]
Part 2: Troubleshooting Guide for In-Vivo Studies
This section addresses specific, practical problems researchers may encounter during their experiments.
Problem: Excessive Weight Loss and Morbidity
Q: My animals are losing more than 15-20% of their body weight within the first few weeks of the CDE diet. What is happening and what should I do?
Probable Causes:
-
Dehydration: this compound can cause general malaise, leading to reduced water intake. The standard 0.15% this compound in drinking water can also be unpalatable to some animals.[6]
-
Toxicity Overload: The specific strain, age, or sex of the animal model may be more susceptible to ethionine toxicity than reported in standard protocols. For example, the CDE model for pancreatitis often specifies young female mice due to their susceptibility.[7]
-
Nutritional Deficiency: The choline-deficient diet itself is a significant metabolic stressor. The combined effect with ethionine toxicity may be too severe.
Solutions & Mitigation Strategies:
-
Monitor Hydration: Check water bottles daily and consider providing a supplementary water source (e.g., hydrogel packs) if consumption is low.
-
Adjust Ethionine Concentration: If severe weight loss is consistent across a cohort, consider reducing the this compound concentration in the drinking water to 0.1% or 0.075% and titrating up as tolerated.
-
Dietary Supplementation: Supplementing the diet with low levels of choline or betaine can help ameliorate some of the toxicity without completely blocking the desired pathological effects.[9] Similarly, co-administration of L-methionine or adenine has been shown to suppress the acute toxicity of the D-isomer of ethionine.[9][10]
-
Staggered Introduction: Begin with the choline-deficient diet for one week before introducing the ethionine-supplemented water to allow for acclimatization.
Problem: High Experimental Variability
Q: I am observing a wide range of responses in my experimental group, from minimal liver fibrosis to severe pancreatitis. How can I improve consistency?
Probable Causes:
-
Genetic Drift: Even within the same inbred strain, minor genetic variations can lead to different metabolic responses.
-
Inconsistent Compound Intake: Animals may drink different amounts of the ethionine-supplemented water, leading to variable dosing. Dominant animals in a cage may restrict access for others.
-
Gut Microbiome Differences: The gut microbiota can influence metabolism and inflammatory responses, potentially altering the host's reaction to ethionine.
Solutions & Mitigation Strategies:
-
Source Animals Consistently: Purchase all animals for a single, large experiment from the same vendor lot to minimize genetic variation.
-
Single Housing: If feasible, house animals individually to ensure equal access to food and water and to accurately measure individual consumption.
-
Strict Environmental Controls: Maintain a consistent light-dark cycle, temperature, and humidity, as environmental stressors can impact metabolic rate and compound toxicity.
-
Increase Sample Size: A larger n number can help overcome inherent biological variability and increase the statistical power of your findings.
Problem: Unexpectedly High or Rapid Mortality
Q: A significant portion of my cohort died within the first 10 days of the experiment. What are the likely causes?
Probable Causes:
-
Acute Pancreatitis: The CDE diet can induce acute hemorrhagic pancreatitis within 5 days, which has a very high mortality rate.
-
D-Ethionine Isomer Toxicity: The D-isomer of ethionine is significantly more acutely lethal than the L-isomer.[10] The LD50 in Swiss mice for D-ethionine was found to be 185 mg/kg (intraperitoneal), while L-ethionine was not lethal even at 2500 mg/kg.[10] The cause of death was linked to blood accumulation in the thoracic cavity.[10]
-
Dosing Error: Miscalculation of the concentration of this compound in the water or diet.
Solutions & Mitigation Strategies:
-
Confirm Diagnosis: Perform immediate necropsies on deceased animals to check for signs of hemorrhagic pancreatitis or thoracic bleeding to identify the cause of death.
-
Verify Compound and Dose: Double-check all calculations for the ethionine solution. If possible, verify the purity and isomer ratio of your this compound batch.
-
Implement a Step-Up Dosing Regimen: Start with a lower concentration of ethionine for the first week to allow physiological adaptation before increasing to the target concentration.
-
Prophylactic Supplementation: As mentioned, pre-treatment or co-treatment with adenine or L-methionine can specifically counteract the acute lethal effects of D-ethionine.[10]
Part 3: Key Experimental Protocols & Data
Protocol 1: Induction of Chronic Liver Injury (CDE Model)
This protocol is adapted from established methods for inducing chronic liver injury, fibrosis, and progenitor cell proliferation in mice.[6]
Materials:
-
6-week-old male C57BL/6J mice.
-
Choline-deficient diet (e.g., from Envigo, Dyets Inc.).
-
This compound (Sigma-Aldrich, Cat. No. E0251 or equivalent).
-
Sterile drinking water.
Procedure:
-
Acclimatization (1 week): Upon arrival, house mice with standard chow and water for one week to acclimate to the facility.
-
Dietary Switch: Switch animals to the choline-deficient chow. Continue providing standard drinking water.
-
Ethionine Administration (Day 0): Prepare a 0.15% (w/v) this compound solution in sterile drinking water. This is achieved by dissolving 1.5 g of this compound per 1 liter of water. Ensure it is fully dissolved. Replace the standard water bottles with the ethionine-supplemented water.
-
Monitoring (Daily/Weekly):
-
Daily: Check animal wellness, activity levels, and water consumption.
-
Twice Weekly: Record individual body weights. Expect a gradual weight loss of 10-15% over the first 2-3 weeks, after which weight should stabilize.[6] Any animal exceeding 20% weight loss or showing signs of severe distress should be euthanized per IACUC guidelines.
-
-
Solution Replacement: Prepare fresh ethionine-supplemented water twice a week and replace the bottles.
-
Study Duration: Continue the CDE regimen for 3 to 8 weeks, depending on the desired severity of liver injury and fibrosis. A six-week course is common for established fibrosis.[6]
-
Endpoint Collection: At the designated endpoint, collect blood via cardiac puncture for serum analysis (ALT, AST, Bilirubin). Perfuse the liver with PBS and collect lobes for histology (H&E, Sirius Red), immunofluorescence, or molecular analysis.[6]
Protocol 2: General Monitoring for Animals on Long-Term this compound
A robust monitoring system is critical for ethical compliance and data quality.
-
Establish a Baseline: Before starting the experiment, record the baseline weight, food/water intake, and general appearance of each animal for 3-5 days.
-
Scoring Sheet: Use a daily clinical scoring sheet that includes:
-
Weight: Scored as % change from baseline.
-
Appearance: Scored for ruffled fur, hunched posture, and lethargy.
-
Activity Level: Scored for responsiveness to stimuli.
-
-
Humane Endpoints: Clearly define humane endpoints in your protocol. A common endpoint is the loss of >20% of initial body weight or a high cumulative clinical score.
-
Blood Sampling: If the protocol allows, perform interim blood sampling (e.g., from the tail vein) to monitor liver enzymes (ALT/AST) and track the progression of injury.
Part 4: Data Summaries & Visualizations
Data Tables
Table 1: Key Toxicological & Dosing Parameters of this compound
| Parameter | Species/Model | Value/Concentration | Notes | Reference |
|---|---|---|---|---|
| Acute Lethality (LD50) | Swiss Mice (IP) | D-Ethionine: 185 mg/kg | L-Ethionine was not lethal at 2500 mg/kg, highlighting the D-isomer's acute toxicity. | [10] |
| Chronic Liver Injury | C57BL/6J Mice | 0.15% (w/v) in drinking water | Used in combination with a choline-deficient diet. | [6] |
| Acute Pancreatitis | Rats | 20 mg/100 g (IP daily for 4 days) | Used in combination with a low-protein diet. | [8] |
| Amelioration of Toxicity | Chicks | 0.50% DL-Methionine in diet | Prevented weight loss caused by 0.075% this compound. |[9] |
Visualizations
The following diagram illustrates how ethionine hijacks the methionine metabolic pathway, leading to ATP depletion and inhibition of methylation.
Caption: Troubleshooting workflow for unexpected mortality.
References
-
The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. (2017). Journal of Visualized Experiments. [Link]
-
L-Ethionine | C6H13NO2S | CID 25674. PubChem. [Link]
-
Development of a new mouse model of acute pancreatitis induced by administration of l-arginine. (2007). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
New Insights into the Methodology of L-Arginine-Induced Acute Pancreatitis. (2015). PLOS ONE. [Link]
-
Acute lethality of D- and L-ethionine in Swiss mice. (1977). Cancer Letters. [Link]
-
Amelioration of ethionine toxicity in the chick. (1983). Poultry Science. [Link]
-
Formation of S-adenosylethionine in liver of rats chronically fed with this compound. (1988). Carcinogenesis. [Link]
-
Effects of DL-Methionine at various doses per se on liver in albino rats: An experimental study. (2020). ResearchGate. [Link]
-
Hepatoprotective effect of DL-methionine on diclofenac-induced hepatotoxicity in albino rats: an experimental study. (2020). ResearchGate. [Link]
-
Chemically Induced Models of Pancreatitis. (2018). Pancreapedia. [Link]
-
Development of a new mouse model of acute pancreatitis induced by administration of l-arginine. (2007). American Physiological Society Journal. [Link]
-
Effect of IS-741 on ethionine-induced acute pancreatitis in rats: relation to pancreatic acinar cell regeneration. (2003). R Discovery. [Link]
-
Natural resolution of hepatic ultrastructural changes induced by this compound. (1966). Laboratory Investigation. [Link]
-
Methionine as a double-edged sword in health and disease: Current perspective and future challenges. (2021). Ageing Research Reviews. [Link]
-
Ethionine. Wikipedia. [Link]
-
Methionine. Wikipedia. [Link]
-
Adverse effects of excess DL-methionine in calves with different body weights. (2000). Journal of Animal Science. [Link]
-
Methionine imbalance and toxicity in calves. (1998). Journal of Dairy Science. [Link]
-
Toxic effects of large amounts of DL-methionine infused into the rumen of sheep. (1980). Australian Veterinary Journal. [Link]
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- 1. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethionine - Wikipedia [en.wikipedia.org]
- 3. DL-Methionine | 59-51-8 [chemicalbook.com]
- 4. Formation of S-adenosylethionine in liver of rats chronically fed with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine - Wikipedia [en.wikipedia.org]
- 6. The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Amelioration of ethionine toxicity in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute lethality of D- and L-ethionine in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining DL-Ethionine Dosage for Specific Research Outcomes
Welcome to the technical support center for DL-ethionine applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into utilizing this compound effectively in your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust, reproducible, and yields the specific outcomes you're targeting.
Introduction to this compound in Research
This compound, a synthetic analog of the essential amino acid L-methionine, is a powerful tool in biomedical research. By acting as a methionine antagonist, it disrupts key cellular processes, making it invaluable for studying methionine metabolism, inducing specific pathological states in animal models, and investigating potential therapeutic interventions. Its primary mechanisms of action include the inhibition of protein synthesis, disruption of methylation reactions, and depletion of cellular ATP.[1][2][3] These effects make it particularly useful for creating models of liver injury, including steatosis, fibrosis, and hepatocellular carcinoma, as well as for studying the impact of methionine restriction on cancer cell proliferation.[1][4][5]
This guide will provide a comprehensive overview of this compound dosage considerations, detailed experimental protocols, and troubleshooting advice to help you navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when starting to work with this compound.
1. What is the primary mechanism of action of this compound?
This compound acts as an antimetabolite of L-methionine.[3] It is mistakenly incorporated into proteins and other metabolic pathways that normally utilize methionine. A key effect is its conversion to S-adenosylethionine (SAE) by the same enzyme that produces S-adenosylmethionine (SAM), the universal methyl donor. SAE is not an effective methyl donor and competitively inhibits SAM-dependent methyltransferases, leading to global hypomethylation of DNA, RNA, and proteins.[1] Furthermore, the trapping of adenine in the form of SAE leads to a significant depletion of cellular ATP pools, particularly in the liver, which can induce cellular stress and injury.[1][3][6][7]
2. What are the common research applications of this compound?
This compound is widely used to:
-
Induce liver injury in animal models: This ranges from acute fatty liver (steatosis) to chronic liver diseases like fibrosis and cirrhosis.[8]
-
Model hepatocellular carcinoma: Long-term administration, often in conjunction with a choline-deficient diet, can lead to the development of liver cancer in rodents.[1]
-
Study methionine restriction in cancer biology: By mimicking methionine deprivation, it allows for the investigation of cancer cell dependence on this amino acid for growth and survival.[5][9]
-
Investigate the role of methylation in cellular processes: Its ability to inhibit methylation makes it a useful tool for studying the functional consequences of hypomethylation.
3. What is the difference between D-ethionine, L-ethionine, and this compound?
This compound is a racemic mixture, meaning it contains equal amounts of the D- and L-isomers. L-ethionine is the isomer that is more readily recognized by cellular machinery and is more potent at inhibiting RNA synthesis.[10][11] D-ethionine has been shown to have higher acute toxicity in mice.[10][11] For most research applications involving the induction of liver injury and cancer, the DL-racemic mixture is commonly used and commercially available.
4. How should I prepare and store this compound solutions?
This compound is sparingly soluble in water.[2] For in vivo studies, it is often administered via oral gavage or intraperitoneal injection. To prepare a solution, it can be dissolved in sterile water or saline. Gentle heating and stirring may be required to aid dissolution. For cell culture experiments, this compound can be dissolved in the culture medium. It is recommended to prepare fresh solutions for each experiment. Stock solutions can be filter-sterilized and stored at -20°C for short periods, but stability should be verified.[4]
In-Depth Technical Guide and Troubleshooting
This section provides detailed guidance on experimental design, dosage considerations, and troubleshooting common issues encountered during this compound studies.
Part 1: In Vivo Applications - Animal Models
The desired research outcome dictates the dosage and duration of this compound administration. Below is a summary of typical dosage ranges for different applications in rodents.
| Research Outcome | Animal Model | This compound Dosage | Administration Route | Duration | Key Considerations |
| Acute Liver Injury (Fatty Liver) | Rat | 100 mg/100 g body weight | Oral gavage | Single dose | Monitor for acute toxicity. ATP depletion is a key early event.[3][7] |
| Chronic Liver Injury & Fibrosis (CDE Diet) | Mouse | 0.15% in drinking water | Ad libitum | 6 weeks | Use in combination with a choline-deficient diet. Monitor animal weight and health closely, especially in the first two weeks.[12][13] |
| Hepatocellular Carcinoma (CDE Diet) | Rat | 0.05% - 0.10% in diet | Ad libitum | Up to 330 days | Long-term study requiring careful monitoring for tumor development.[1] |
| Acute Toxicity (LD50) | Mouse | 185 mg/kg (D-ethionine) | Intraperitoneal | Single dose | L-ethionine is significantly less acutely toxic.[10][11] |
This protocol is adapted from established methods for inducing a liver progenitor cell response and fibrosis.[12][13]
-
Animal Model: Use 6-week-old male C57BL/6J mice. It is recommended to use mice with a starting weight of at least 16g to reduce the likelihood of adverse events.
-
Diet and Water Preparation:
-
Provide a choline-deficient chow ad libitum.
-
Prepare drinking water containing 0.15% (w/v) this compound. Ensure the this compound is fully dissolved. Store the ethionine-supplemented water at 4°C and replace it every 2-3 days to ensure freshness.[12]
-
-
Acclimation: Allow mice to acclimate for one week with standard chow and water before starting the CDE diet.
-
Administration: Begin the CDE diet by providing the choline-deficient chow and ethionine-supplemented water.
-
Monitoring:
-
Observe the mice daily for the first two weeks, and three times a week thereafter.[12]
-
Monitor for signs of poor health, including hunched posture, ruffled fur, and lethargy.
-
Record body weight regularly. Expect an initial weight loss, which should stabilize.
-
-
Sample Collection: At the desired time points (e.g., 6 weeks for fibrosis), collect blood via cardiac puncture for serum analysis and perfuse the liver with PBS before harvesting for histology and other analyses.[12]
| Problem | Potential Cause | Suggested Solution |
| High Morbidity/Mortality in CDE Model | Excessive toxicity, especially in smaller mice. | Ensure mice have a starting weight of at least 16g. Consider reducing the concentration of this compound in the drinking water or alternating the CDE diet with a normal chow diet.[13] |
| Inconsistent Liver Injury | Variable consumption of ethionine-supplemented water. | Ensure fresh water is provided regularly. Consider using an all-inclusive CDE diet where ethionine is mixed into the chow for more consistent dosage.[3] |
| No Significant Liver Pathology | Insufficient dosage or duration. Incorrect diet composition. | Verify the concentration of this compound and the choline-deficient nature of the diet. Ensure the duration of the study is appropriate for the desired outcome (e.g., longer duration for fibrosis and cancer). |
Part 2: In Vitro Applications - Cell Culture
In cell culture, this compound can be used to study its direct effects on cellular processes. The optimal concentration will vary depending on the cell type and the specific endpoint being measured.
| Research Outcome | Cell Type | This compound Concentration | Duration | Key Considerations |
| Inhibition of DNA Synthesis | Mitogen-stimulated lymphocytes | 2-4 mM (L-ethionine) | 24 hours or more | Can induce a synchronous wave of DNA synthesis upon removal.[14] |
| Cytotoxicity (ATP/GSH depletion) | Rat hepatocytes | 20-30 mM | 1-4 hours | Monolayer cultures may be less sensitive than suspension cultures.[15] |
| Cell Cycle Arrest | Neural cells | Varies (e.g., up to 10mM) | 24-72 hours | Can induce G1 phase arrest.[16] |
| Inhibition of Protein Synthesis | Rat hepatocytes | 10-30 mM | > 1 hour | Can be measured by incorporation of radiolabeled amino acids.[15] |
This protocol provides a general framework for analyzing the effects of this compound on the cell cycle using flow cytometry.[16][17]
-
Cell Seeding: Plate your cells of interest (e.g., cancer cell line) in 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in your complete cell culture medium.
-
Once cells have adhered and are actively dividing, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 mM).
-
Incubate for the desired time (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all cells are included in the analysis.
-
Trypsinize the adherent cells and combine them with the supernatant containing the floating cells.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Fixation and Staining:
-
Wash the cell pellet with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[18]
-
| Problem | Potential Cause | Suggested Solution |
| Precipitate in Culture Medium | Poor solubility of this compound at high concentrations. Interaction with other media components. | Prepare a concentrated stock solution and dilute it in the final medium. Ensure the stock solution is fully dissolved before adding to the culture. Filter-sterilize the final medium.[19] |
| High Cell Death/Low Viability | Excessive this compound concentration or prolonged exposure. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental goals. |
| Inconsistent or No Effect | Instability of this compound in the medium. Cell line is resistant. | Prepare fresh this compound-containing medium for each experiment. Verify the biological activity of your this compound stock. Consider using a different cell line that is known to be sensitive to methionine restriction. |
| Difficulty Dissolving this compound | This compound has limited solubility in neutral aqueous solutions. | Dissolve in a slightly acidic or alkaline solution and then adjust the pH. Gentle warming can also aid dissolution. For cell culture, dissolving directly in the medium with agitation is usually sufficient for working concentrations.[2] |
Visualizations and Workflows
Diagram 1: Mechanism of this compound Action
Caption: Mechanism of this compound as a methionine antagonist.
Diagram 2: Experimental Workflow for In Vivo CDE Diet Study
Caption: Workflow for chronic liver injury induction using the CDE diet.
References
-
Early histological and functional alterations of ethionine liver carcinogenesis in rats fed a choline-deficient diet. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Ethionine caused cell cycle arrest at G1 phase (A-D) Cell cycle... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
DL-Methionine (DL-Methioninum). (n.d.). [Link]
-
Effect of L-ethionine on macromolecular synthesis in mitogen-stimulated lymphocytes. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Cell Cycle Analysis by Flow Cytometry. (2020, October 29). YouTube. Retrieved January 2, 2026, from [Link]
-
Caspase Assay Kits. (n.d.). Elabscience. Retrieved January 2, 2026, from [Link]
-
Assessing mitochondrial dysfunction in cells. (2011, April 15). PubMed. Retrieved January 2, 2026, from [https://pubmed.ncbi.nlm.nih.gov/2149594 assessing-mitochondrial-dysfunction-in-cells/]([Link] assessing-mitochondrial-dysfunction-in-cells/)
-
L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. (2021, September 15). MDPI. Retrieved January 2, 2026, from [Link]
-
Apoptosis Marker Assays for HTS. (2021, July 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 2, 2026, from [Link]
-
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. (2024, March 19). NIH. Retrieved January 2, 2026, from [Link]
-
Suppression by L-methionine of cell cycle progression in LNCaP and MCF-7 cells but not benign cells. (n.d.). [Link]
-
Amino acids in the cultivation of mammalian cells. (2016, February 1). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Can Reducing Methionine Consumption Enhance Cancer Treatment? (2024, July 17). American Institute for Cancer Research. Retrieved January 2, 2026, from [Link]
-
Molecular aspects of the in vivo and in vitro effects of ethionine, an analog of methionine. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Acute lethality of D- and L-ethionine in Swiss mice. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Methionine Restriction and Cancer Biology. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
The ethionine-induced fatty liver; dosage, prevention, and structural specificity. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Effects of this compound on mouse liver tRNA base composition. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Effects of ATP Depletion with this compound on Biliary Excretion of Indocyanine Green in the Rat. (1990, March 14). [Link]
-
Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Video: The Murine Choline-Deficient, Ethionine-Supplemented CDE Diet Model of Chronic Liver Injury. (2017, February 27). JoVE. Retrieved January 2, 2026, from [Link]
-
The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. (2017, October 21). JoVE. Retrieved January 2, 2026, from [Link]
-
Effects of this compound in six patients with neoplastic disease. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Effects of this compound on mouse liver tRNA base composition. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. (2025, August 6). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The biochemical pathology of ethionine-lnduced pancreatic damage: Ethionine incorporation into proteins, and ATP levels in pancreas of rats. (n.d.). Scilit. Retrieved January 2, 2026, from [Link]
-
Effect of amino acid deprivation on initiation of protein synthesis in rat hepatocytes. (n.d.). [Link]
-
Acute lethality of D- and L-ethionine in Swiss mice. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
-
Amino acid composition of cell culture media. (n.d.). membrapure.de. Retrieved January 2, 2026, from [Link]
-
Cell Culture Medium. (n.d.). Cytion. Retrieved January 2, 2026, from [Link]
-
Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life. (2020, December 7). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Intake of Special Amino Acids Mixture Leads to Blunted Murine Colon Cancer Growth In Vitro and In Vivo. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Technical Support Center: Overcoming Resistance to DL-Ethionine in Cell Lines
Welcome to the technical support center for DL-Ethionine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering challenges with acquired resistance. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these issues effectively.
Section 1: Understanding this compound and Its Mechanism of Action
A foundational understanding of how this compound works is critical to diagnosing and overcoming resistance. This section breaks down the core principles of its cytotoxic action.
Q1: What is this compound?
A1: this compound is a toxic analogue and antagonist of the essential amino acid L-methionine.[1][2] The "DL" indicates it is a racemic mixture of both D- and L-isomers. It is frequently used in cancer research to exploit the "methionine addiction" observed in many tumor cells, which have a heightened dependence on exogenous methionine for survival compared to normal cells.[3][4]
Q2: How does this compound induce cell death in sensitive cell lines?
A2: this compound's primary mechanism is the induction of a catastrophic energy deficit by trapping adenosine triphosphate (ATP). The process unfolds as follows:
-
Uptake and Deception: Ethionine enters the cell, where it is mistaken for methionine by the enzyme Methionine Adenosyltransferase (MAT).[1][2]
-
The "ATP Trap": The MAT enzyme catalyzes the reaction between ethionine and ATP to form S-adenosyl-L-ethionine (SAE).[1][5] Unlike the natural reaction with methionine that produces the vital methyl donor S-adenosylmethionine (SAM), the formation of SAE is metabolically problematic.
-
ATP Depletion: The SAE produced is chemically stable and accumulates within the cell. The adenosine portion of the ATP molecule is effectively "trapped" in this new compound, preventing it from being recycled. This leads to a rapid and severe depletion of the cell's intracellular ATP pool.[1]
-
Cellular Shutdown: Without sufficient ATP, essential cellular processes that require energy—such as protein synthesis, DNA replication, and macromolecular methylation—are inhibited, ultimately leading to cell cycle arrest and death.[6][7]
Caption: this compound's "ATP Trap" Mechanism of Action.
Section 2: Frequently Asked Questions (FAQs) on this compound Resistance
This section addresses common questions that arise when researchers suspect or have confirmed resistance in their cell lines.
Q1: My cells are no longer responding to this compound. How can I confirm they have developed resistance?
A1: The definitive method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line against the original, sensitive (parental) cell line.[8] A significant rightward shift (i.e., a higher IC50 value) in the dose-response curve for your treated line is the standard confirmation of acquired resistance.[9] See Protocol 2 for a detailed method.
Q2: What are the primary biological mechanisms that cause cells to become resistant to this compound?
A2: Acquired resistance to this compound is typically a result of metabolic reprogramming that allows the cell to evade the ATP-depletion crisis.[10][11][12] The most common mechanisms include:
-
Altered Methionine Adenosyltransferase (MAT) Activity: Resistant cells may exhibit significantly lower levels of the MAT enzyme.[5][13] By reducing the expression of the very enzyme that converts ethionine into its toxic metabolite (SAE), the cell prevents the ATP trap from ever being set. Some studies have also identified mutations in MAT that make it less efficient at using ethionine as a substrate or less sensitive to feedback regulation.[14]
-
Metabolic Reprogramming for ATP Compensation: Cells can upregulate alternative energy-producing pathways, such as aerobic glycolysis (the Warburg effect) or fatty acid oxidation, to generate sufficient ATP to offset the drain caused by SAE formation.[10][15]
-
Increased Methionine Synthesis or Pools: Some resistant clones have been found to excrete methionine into the culture medium, suggesting an upregulation of methionine synthesis pathways.[14][16] This increases the intracellular pool of methionine, which can outcompete ethionine for access to the MAT enzyme.
-
Reduced Amino Acid Uptake: A less common mechanism involves mutations in general amino acid transporters, which reduces the cell's ability to take up ethionine from the medium in the first place.[17]
Q3: Can resistance to this compound be reversed?
A3: The stability of the resistant phenotype varies. In some cases, resistance is unstable and can be gradually lost if the selective pressure (i.e., the presence of this compound) is removed for an extended number of passages. However, if the resistance is due to stable genetic mutations (e.g., in the MAT gene), the phenotype is likely to be permanent. It is good practice to maintain a resistant cell line in a medium containing a maintenance dose of the drug to ensure the phenotype is not lost.[18]
Section 3: Troubleshooting Guide: When Experiments Go Wrong
Use this guide to diagnose common issues encountered during this compound experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cells are not dying at expected concentrations (sudden high resistance). | Acquired Resistance: The cell line has adapted to long-term or intermittent exposure. | Confirm: Perform an IC50 dose-response curve (Protocol 2) comparing your current cells to a fresh, low-passage vial of the parental line. A significant IC50 shift confirms resistance. |
| Reagent Inactivity: The this compound stock solution may have degraded or been prepared incorrectly. | Validate: Prepare a fresh stock solution of this compound from the powdered compound. Test this new stock on a known sensitive control cell line. | |
| High Methionine in Media: The basal medium or fetal bovine serum (FBS) lot contains high levels of L-methionine, which competes with this compound. | Check & Standardize: Review the formulation of your cell culture medium. If possible, use a methionine-free formulation and dialyzed FBS, allowing you to control the final methionine concentration precisely. | |
| High Cell Passage Number: Cells at a high passage number can exhibit phenotypic drift and altered drug responses.[8] | Best Practice: Always use cells within a consistent and limited passage number range. Thaw a new, low-passage vial from your cell bank. | |
| High variability in results between replicate wells or experiments. | Inconsistent Seeding Density: Uneven cell plating leads to variable cell numbers at the time of treatment, which can significantly affect the apparent drug sensitivity.[19] | Optimize & Standardize: Ensure you have a uniform, single-cell suspension before plating. Perform cell counts accurately. It is crucial to determine the optimal seeding density where cells are in a logarithmic growth phase for the duration of the assay.[19][20] |
| Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, altering media concentration. | Mitigate: Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier. | |
| Cell Health: Cells are unhealthy (e.g., due to contamination, nutrient depletion, or over-confluency) before drug addition. | Monitor Culture: Regularly check cultures for signs of stress or contamination. Do not use cells that are over-confluent for your experiments. Adhere to a strict passaging schedule.[21] |
Section 4: Key Experimental Protocols
These protocols provide step-by-step guidance for developing, confirming, and characterizing this compound resistance.
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol uses a gradual dose escalation method to select for a resistant population.[8][9][22]
-
Determine Initial IC50: First, determine the IC50 of this compound for your parental cell line (see Protocol 2). This will be your starting point.
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor and Recover: Initially, you will observe significant cell death. Maintain the culture, replacing the drug-containing medium every 2-3 days. Allow the surviving cells to recover and repopulate the flask to 70-80% confluency. This can take several passages.
-
Gradual Dose Escalation: Once the cells are proliferating robustly at the current concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat and Select: Repeat the process of recovery and dose escalation. Each step selects for cells that can survive higher drug concentrations.
-
Establish a Stable Line: Continue this process until the cells can tolerate a concentration that is at least 5-10 times the original parental IC50. At this point, the line is considered resistant.
-
Characterize and Bank: Confirm the new, higher IC50 value. Expand the resistant cell line and cryopreserve multiple vials to create a cell bank. Maintain the continuous culture on a lower "maintenance dose" (e.g., the IC50 of the resistant line) to retain the phenotype.
Protocol 2: Determining the IC50 Value for this compound
This protocol uses a standard cell viability assay to measure drug sensitivity.
-
Cell Seeding: Prepare a single-cell suspension of your cells. Seed them in a 96-well, clear-bottom plate at a pre-determined optimal density and allow them to attach and resume growth overnight.[19]
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in complete medium. A common range to test is 0.01 µM to 1000 µM, using 8-12 points. Include a "no-drug" vehicle control.
-
Drug Treatment: Remove the medium from the cells and add an equal volume of the 2x drug dilutions to the corresponding wells. This dilutes the drug to the final 1x concentration.
-
Incubation: Incubate the plate for a period that is appropriate for your cell line's doubling time, typically 48 to 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay. An ATP-based assay like Promega's CellTiter-Glo® is highly recommended as it directly measures the molecule targeted by this compound.[23] Alternatively, colorimetric assays like MTT or resazurin (alamarBlue) can be used.
-
Data Analysis: Normalize the data by setting the average of the vehicle-control wells to 100% viability and the average of a "no-cell" or "killed-cell" control to 0% viability. Plot the percent viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 3: Assessing Intracellular ATP Levels
This protocol directly tests the primary mechanism of this compound by measuring its effect on cellular energy levels.
-
Experimental Setup: Seed both parental (sensitive) and suspected resistant cells in a 96-well white-walled plate suitable for luminescence assays. Allow them to attach overnight.
-
Treatment: Treat the cells with this compound at two key concentrations: the IC50 of the parental line and the IC50 of the resistant line. Include an untreated control for both cell lines.
-
Incubation: Incubate for a shorter period (e.g., 6, 12, or 24 hours) to capture the dynamics of ATP depletion before widespread cell death occurs.
-
ATP Measurement: Use a commercial luciferase-based ATP detection kit (e.g., Sigma-Aldrich ATP Assay Kit, Promega CellTiter-Glo®).[23] Follow the manufacturer's instructions, which typically involve adding a single reagent that lyses the cells and initiates the light-producing reaction.
-
Luminescence Reading: Measure the luminescence on a plate reader.
-
Interpretation:
-
Sensitive Cells: You should observe a significant, dose-dependent drop in luminescence (ATP levels) after treatment.
-
Resistant Cells: If resistance is due to low MAT activity or metabolic compensation, you will observe a much smaller drop, or no drop at all, in ATP levels compared to the sensitive cells at the same drug concentration.
-
Caption: Workflow for Developing and Characterizing Resistant Cells.
Section 5: Data Interpretation & Next Steps
Once you have performed the characterization experiments, this table will help you interpret the results to pinpoint the likely resistance mechanism.
| Experimental Result | Likely Resistance Mechanism | Explanation |
| IC50 significantly increased. No significant ATP drop upon treatment. MAT protein levels are low/absent. | Downregulation of Methionine Adenosyltransferase (MAT) | The cell is not producing the enzyme required to convert ethionine into its toxic, ATP-trapping form. This is a very common and effective resistance strategy. |
| IC50 significantly increased. No significant ATP drop upon treatment. MAT protein levels are normal. | Metabolic Reprogramming / Compensation | The cell is still forming toxic SAE, but it has upregulated other energy-producing pathways (e.g., glycolysis) to compensate for the ATP loss, thus maintaining viability. |
| IC50 significantly increased. Significant ATP drop is still observed. | Altered Apoptotic Pathways or Drug Efflux | This is a less common scenario for ethionine. The cell may still be suffering from energy depletion but has developed blocks in the downstream cell death pathways. Alternatively, an ABC transporter could be pumping the drug out, though this is less specific to ethionine's mechanism. |
Next Steps:
-
If MAT is downregulated: Your research can shift to investigating the regulation of the MAT1A and MAT2A genes in your model system.
-
If metabolic reprogramming is suspected: You can explore co-treatment strategies. For example, if you suspect upregulation of glycolysis, you could combine this compound with a glycolysis inhibitor like 2-deoxy-D-glucose (2-DG) to create a synthetic lethal effect.
-
If drug efflux is implicated: You can test for cross-resistance to other known substrates of ABC transporters (e.g., paclitaxel, doxorubicin) and use specific inhibitors (e.g., verapamil for P-gp) to see if sensitivity to ethionine can be restored.
References
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Gao, X., et al. (2020). Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. PubMed Central. [Link]
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Singh, H. H., et al. (1971). Methionine Adenosyltransferase and Ethionine Resistance in Saccharomyces cerevisiae. PubMed Central. [Link]
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Lee, M. S., et al. (2012). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. Semantic Scholar. [Link]
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Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
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Sorsoli, W. A., et al. (1964). AMINO ACID ACCUMULATION IN ETHIONINE-RESISTANT SACCHAROMYCES CEREVISIAE. PubMed. [Link]
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Kimchi-Sarfaty, C., et al. (2007). A synonymous polymorphism in a common MDR1 (ABCB1) haplotype shapes protein function. PubMed Central. [Link]
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National Cancer Institute. (2024). Can Reducing Methionine Consumption Enhance Cancer Treatment?. National Cancer Institute. [Link]
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Liu, X., et al. (2024). Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. PubMed Central. [Link]
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Ueda, K., et al. (2007). Mechanism of multidrug recognition by MDR1/ABCB1. PubMed Central. [Link]
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Hummert, P., et al. (2014). Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells. Anticancer Research. [Link]
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Poirier, L. A., et al. (2005). Methionine inhibits the growth of MCF-7 (breast) and LNCaP (prostate) cancer cell line but not DU-145 prostate cancer cell. AACR Journals. [Link]
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Volk, E. L., et al. (2003). Induction of the ABC-transporters Mdr1/P-gp (Abcb1), mrpl (Abcc1), and bcrp (Abcg2) during establishment of multidrug resistance following exposure to mitoxantrone. PubMed. [Link]
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minimizing non-specific toxicity of DL-Ethionine in experiments
An Application Scientist's Guide to DL-Ethionine: Technical Support Center for Minimizing Non-Specific Toxicity
Welcome to the technical support center for the experimental use of this compound. As Senior Application Scientists, we understand the delicate balance required to leverage the potent effects of metabolic antagonists while ensuring the specificity and validity of your results. This compound, a valuable tool for inducing specific metabolic stress, can also present challenges with non-specific toxicity.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource for troubleshooting and optimizing your experiments. We will move beyond simple protocols to explain the underlying biochemical principles, empowering you to make informed decisions and maintain the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound's mechanism and toxicity profile.
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is the racemic mixture of the D- and L-isomers of ethionine, an amino acid analog of methionine where the methyl group is replaced by an ethyl group. Its primary role in research is as a methionine antagonist.[1] The L-isomer is the biologically active form that interferes with methionine metabolism. The core mechanism of its acute toxicity involves the enzymatic conversion of ethionine to S-adenosylethionine (SAE) by methionine adenosyltransferase. This process "traps" adenine, a critical component of adenosine triphosphate (ATP), leading to a rapid and severe depletion of cellular ATP pools.[2][3][4] This energy crisis disrupts numerous cellular functions, most notably inhibiting protein and RNA synthesis.[5][6]
Q2: What constitutes "non-specific toxicity" in the context of this compound experiments?
A: In an ideal experiment, the effects of this compound would be limited to its role as a methionine antagonist (e.g., inhibiting methylation reactions or protein synthesis). However, because its mechanism involves depleting the universal energy currency, ATP, its effects can become widespread and non-specific. Non-specific toxicity refers to cellular damage or death that occurs due to this general bioenergetic collapse, rather than the intended, more subtle antagonistic effects. This can manifest as unexpected levels of apoptosis or necrosis, mitochondrial dysfunction, and the shutdown of cellular processes unrelated to your specific pathway of interest, thereby confounding experimental results.
Q3: Why is ATP depletion such a critical issue?
A: ATP is the primary energy carrier for all metabolic processes. Severe ATP depletion, as induced by ethionine, leads to the inhibition of translational initiation regulators, causing a breakdown of polysomes and a halt in protein synthesis.[6] It affects ion pumps, cellular transport, and the maintenance of membrane potential.[4][7] Essentially, the cell loses the energy required to function and maintain its structural integrity, leading to widespread cellular stress and, ultimately, death.[8] Understanding this central mechanism is the key to mitigating ethionine's unwanted effects.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Problem: I'm observing excessive and rapid cell death, even at concentrations cited in the literature.
Causality: This is the most common sign of overwhelming, non-specific toxicity due to severe ATP depletion. Several factors can exacerbate this effect:
-
Cell-Type Specificity: Different cell lines have varying metabolic rates and dependencies on methionine metabolism. Highly proliferative cells, like many cancer cell lines, may have a higher demand for methionine and ATP, making them more sensitive.[9]
-
Basal Medium Composition: The composition of your cell culture medium can play a critical role. A medium that is already low in methionine or other key nutrients like choline can amplify the toxic effects of ethionine.[10][11]
-
Initial Seeding Density: Low cell density can increase the perceived toxicity, as there is less metabolic buffering from neighboring cells.
Solution: The Rescue Experiment Protocol
The most effective way to troubleshoot this issue and confirm that the observed toxicity is indeed mediated by the intended mechanism is to perform a "rescue" experiment. This involves co-administering agents that can counteract the ATP-depleting effects of ethionine. The ability to "rescue" the cells from death validates that the toxicity is on-target and provides a method to titrate the effect to a desirable level.
Experimental Protocol: Methionine/Adenine Rescue Assay
-
Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well for viability assays) at their optimal density. Allow them to adhere and enter logarithmic growth (typically 18-24 hours).
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in your culture medium.
-
Prepare separate stock solutions of L-Methionine and Adenine in the culture medium.[12]
-
-
Treatment Groups: Design your experiment to include the following conditions (at minimum):
-
Vehicle Control (medium only)
-
This compound alone (at the concentration causing excessive toxicity)
-
This compound + L-Methionine (use a molar ratio, e.g., 1:1, 1:5, 1:10 of Ethionine:Methionine)
-
This compound + Adenine
-
L-Methionine alone (control)
-
Adenine alone (control)
-
-
Incubation: Replace the medium in your wells with the prepared treatment media. Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assessment: Measure cell viability using a standard method (e.g., MTT, PrestoBlue, or live/dead cell imaging).
-
Interpretation: If L-Methionine or Adenine co-treatment significantly increases cell viability compared to this compound alone, it confirms that the toxicity is primarily due to methionine antagonism and subsequent ATP depletion.[6][11] You can then use the optimal rescue concentration to modulate the toxicity in your primary experiment, ensuring you are studying the specific antagonistic effects rather than global cellular collapse.
Data Summary: Recommended Starting Concentrations for Rescue Agents
| Agent | Model System | Recommended Starting Concentration/Dose | Rationale |
| L-Methionine | In Vitro (Cell Culture) | 1-10x molar excess relative to this compound | Competitively inhibits ethionine's entry into metabolic pathways.[11] |
| In Vivo (Rodent) | Can be supplemented in diet or water.[11] | Abolishes the development of liver lesions induced by ethionine.[11] | |
| Adenine | In Vitro (Cell Culture) | Titrate starting from equimolar concentrations | Directly replenishes the adenine pool trapped by SAE, restoring ATP levels.[6][12] |
| In Vivo (Rodent) | Co-administration has been shown to suppress acute toxicity.[12] | Helps to restore hepatic ATP levels and protein synthesis.[6] |
Problem: I'm observing off-target effects that seem unrelated to methionine antagonism.
Causality: this compound, by forming S-adenosylethionine, can act as an ethyl donor, leading to aberrant ethylation of macromolecules like DNA, RNA, and proteins.[1] This can cause genotoxic stress and alter protein function in ways that are independent of methionine competition, representing a significant off-target effect. Furthermore, chronic administration is associated with hepatocarcinogenesis in animal models.[10]
Solution: Characterize and Control for Off-Target Effects
-
Minimize Exposure: Use the lowest effective concentration of this compound for the shortest possible duration to achieve your desired experimental outcome.
-
Control with Isomers: The D-isomer of ethionine (D-ethionine) has been shown to have different and sometimes more acutely lethal toxic effects than the L-isomer in some models, while L-ethionine is more potent at inhibiting RNA synthesis.[12] If your experimental system allows, testing the L-isomer alone (L-Ethionine) may yield more specific results related to methionine antagonism.
-
Monitor Oxidative Stress: Ethionine administration can induce oxidative stress.[11] Consider co-treatment with antioxidants like N-acetylcysteine (NAC) if oxidative damage is not part of your intended mechanism. NAC is a precursor to glutathione, a key cellular antioxidant.[13][14]
-
Assess DNA Damage: If you suspect genotoxicity, perform assays to measure DNA damage (e.g., comet assay or γ-H2AX staining) to ensure you are not inadvertently studying a DNA damage response.
Visualizations: Pathways and Workflows
Mechanism of this compound Toxicity and Rescue
Caption: Mechanism of this compound toxicity via ATP depletion and key rescue strategies.
Troubleshooting Workflow for High Toxicity
Caption: A step-by-step workflow for troubleshooting this compound-induced toxicity.
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Wieme, G., et al. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Journal of Visualized Experiments, (128), 56138. [Link]
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Denda, A., et al. (1994). Prevention by methionine of enhancement of hepatocarcinogenesis by coadministration of a choline-deficient L-amino acid-defined diet and ethionine in rats. Japanese Journal of Cancer Research, 85(1), 23-31. [Link]
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Anthony, T. G., et al. (2004). Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver. The Journal of Biological Chemistry, 279(37), 38635-38642. [Link]
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Sidransky, H., Sarma, D. S., & Verney, E. (1971). Effect of ethionine on hepatic polyribosomes and protein synthesis. Studies dealing with the acute administration of ethionine to fasted or fed mice or to rats fed a diet containing ethione. Experimental and Molecular Pathology, 15(3), 320-335. [Link]
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Kimball, S. R., Horetsky, R. L., & Jefferson, L. S. (1999). Translational initiation regulators are hypophosphorylated in rat liver during ethionine-mediated ATP depletion. The International Journal of Biochemistry & Cell Biology, 31(11), 1239-1249. [Link]
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Rana, S., et al. (1988). Formation of S-adenosylethionine in liver of rats chronically fed with this compound. Carcinogenesis, 9(8), 1461-1465. [Link]
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Shiba, Y., & Kanno, Y. (1990). Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat. Hiroshima Journal of Medical Sciences, 39(1), 11-14. [Link]
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Shiba, Y., & Kanno, Y. (1990). Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat. PubMed. [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to Histological Validation of DL-Ethionine-Induced Liver Fibrosis
For researchers and drug development professionals, the selection of an appropriate preclinical model of liver fibrosis is a critical decision that profoundly impacts the translational relevance of their findings. The DL-ethionine-induced model, while less common than toxin models like carbon tetrachloride (CCl4) or surgical models like bile duct ligation (BDL), offers a unique metabolic injury pathway that can be particularly relevant for studying certain aspects of fibrogenesis.
This guide provides an in-depth, experience-driven comparison of the this compound model. We will dissect the underlying mechanism, provide detailed protocols for histological validation, and objectively compare its performance against mainstream alternatives, supported by experimental data principles. Our focus is on ensuring that every protocol is a self-validating system, delivering trustworthy and reproducible results.
The Mechanism: How this compound Drives Liver Fibrosis
Understanding the causality behind this compound's hepatotoxicity is fundamental to its effective use and validation. Unlike direct toxins, this compound acts as an antimetabolite, specifically antagonizing the essential amino acid L-methionine.[1] Its pathogenic cascade is initiated through a deceptive biochemical interaction.
-
ATP Trapping: Once in the liver, ethionine is mistaken for methionine by the enzyme ATP-L-methionine adenosyltransferase. This reaction forms S-adenosylethionine (SAE), a stable and dysfunctional analog of S-adenosylmethionine (SAMe).[2]
-
Metabolic Paralysis: The formation of SAE effectively "traps" adenosine, leading to a rapid and severe depletion of hepatic ATP.[2][3] This energy crisis cripples essential cellular functions.
-
Impaired Protein and Lipid Metabolism: The lack of ATP and functional SAMe disrupts protein synthesis and the production of very low-density lipoproteins (VLDL), which are necessary to export triglycerides from the liver.[1][3]
-
Steatosis and Oxidative Stress: Consequently, lipids accumulate within hepatocytes, causing steatosis (fatty liver).[3] This metabolic dysfunction generates oxidative stress, leading to cellular injury, inflammation, and the subsequent activation of fibrogenic pathways.[4]
This multi-step metabolic injury provides a distinct model of fibrosis that originates from intracellular energy depletion and steatosis, rather than direct necrotic injury.
Experimental Protocols: Ensuring Reproducibility
The quality of histological data is directly dependent on the precision of the protocols used. Here, we detail the essential staining methods for a comprehensive assessment.
Protocol 1: Masson's Trichrome Staining for Collagen Visualization
Masson's Trichrome is a fundamental stain used to differentiate collagen from other tissue components like muscle and cytoplasm, making it invaluable for assessing the architectural pattern of fibrosis. [5][6][7] Principle: This three-color staining method involves the sequential application of dyes with different molecular weights. Weigert's iron hematoxylin stains nuclei black. Biebrich scarlet-acid fuchsin stains cytoplasm and muscle red. Finally, aniline blue stains collagen, which is more porous, a distinct blue. [5][7] Step-by-Step Methodology:
-
Deparaffinization and Hydration: Process formalin-fixed, paraffin-embedded slides through xylene and graded alcohols to distilled water. [5]2. Mordanting (Optional but Recommended): Place slides in Bouin's solution at 56-60°C for 1 hour to improve staining quality, then wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain in Weigert’s working iron hematoxylin for 10 minutes. Wash in running tap water for 10 minutes. [7]4. Cytoplasmic Staining: Place in Biebrich Scarlet-Acid Fuchsin solution for 5-15 minutes. Rinse in distilled water. [5]5. Differentiation and Collagen Staining: Place slides in Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes. This step removes the red stain from the collagen fibers. [5]Transfer directly to Aniline Blue solution and stain for 5-10 minutes.
-
Final Differentiation: Rinse briefly in 1% acetic acid solution for 1 minute.
-
Dehydration and Mounting: Dehydrate slides quickly through 95% and absolute ethanol, clear in xylene, and mount with a resinous medium.
Expected Results:
-
Collagen: Blue
-
Nuclei: Black/Dark Purple
-
Cytoplasm, Muscle, Erythrocytes: Red
Protocol 2: Picro-Sirius Red (PSR) Staining for Specific Collagen Quantification
For quantitative analysis, PSR staining is superior to Masson's Trichrome. [8]The elongated dye molecules align specifically with collagen fibers, enhancing their natural birefringence under polarized light, which allows for more accurate and reliable quantification. [9][10] Principle: The sulfonic acid groups of the Sirius Red F3B dye react with the basic amino acids of collagen molecules under acidic conditions (picric acid). [10][11]This specific binding is the basis for its utility in quantitative image analysis.
Step-by-Step Methodology:
-
Deparaffinization and Hydration: Same as for Masson's Trichrome.
-
Nuclear Staining (Optional): Stain nuclei with Weigert's hematoxylin for 8 minutes and wash in running tap water.
-
PSR Staining: Immerse slides in Picro-Sirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid) for 1 hour. This extended time ensures equilibrium staining. [11]4. Washing: Wash slides in two changes of acidified water (0.5% acetic acid in water). [11]This step is critical to prevent dye loss that occurs with plain water.
-
Dehydration and Mounting: Dehydrate directly with three changes of 100% ethanol, clear with xylene, and mount. Avoid aqueous steps after staining.
Expected Results:
-
Collagen Fibers: Red on a pale yellow background.
-
Under Polarized Light: Thicker collagen type I fibers appear yellow-orange, while thinner fibers (including type III) appear green. [10]
Protocol 3: Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA)
IHC for α-SMA is essential for identifying activated hepatic stellate cells (HSCs), the primary cell type responsible for collagen production during liver fibrosis. [12][13]An increase in α-SMA expression is a key early event in the fibrogenic process and correlates well with the degree of fibrosis. [14][15][16] Principle: This technique uses a specific primary antibody to bind to the α-SMA protein within activated HSCs. A secondary antibody conjugated to an enzyme (like HRP) then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the target protein, allowing for visualization.
Step-by-Step Methodology:
-
Deparaffinization, Hydration, and Antigen Retrieval: Process slides as previously described. Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Then, block non-specific antibody binding using a protein block (e.g., 5% normal goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate slides with a primary antibody against α-SMA (e.g., mouse anti-α-SMA, clone 1A4) overnight at 4°C.
-
Secondary Antibody and Detection: Wash slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Chromogen Application: Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit until a brown color appears.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin to visualize nuclei. Dehydrate, clear, and mount the slides.
Expected Results:
-
Activated HSCs/Myofibroblasts: Brown cytoplasmic staining, typically found in perisinusoidal spaces, fibrous septa, and portal tracts.
-
Vascular Smooth Muscle Cells: Will also stain positive and serve as an internal positive control.
Quantitative Data Analysis: Moving Beyond Subjectivity
While traditional semi-quantitative scoring provides valuable architectural information, objective quantification is crucial for assessing therapeutic efficacy.
| Analysis Method | Principle | Output | Advantages | Limitations |
| Semi-Quantitative Scoring (e.g., Ishak, METAVIR) | Pathologist assesses architectural changes (e.g., portal expansion, bridging septa, cirrhosis) based on a predefined scale. [17][18] | Ordinal Score (e.g., F0-F4) | Provides key prognostic and architectural context. Widely understood. | Subjective, non-continuous scale. Poor granularity for detecting subtle changes. [19][20] |
| Collagen Proportionate Area (CPA) | Digital image analysis software measures the percentage of tissue area positively stained for collagen (using PSR). [8] | Continuous Variable (%) | Objective, reproducible, and highly sensitive to small changes in fibrosis. [21][22]Strong correlation with clinical outcomes. | Lacks architectural information. Requires specialized software and careful exclusion of artifacts. [19] |
| α-SMA Quantification | Digital image analysis measures the percentage of tissue area positively stained for α-SMA via IHC. | Continuous Variable (%) | Provides a quantitative measure of the activation state of fibrogenic cells. [23]Useful for assessing early fibrotic events. | Not a direct measure of collagen deposition. Can be influenced by inflammation. |
Comparison with Alternative Fibrosis Models
The this compound model should be chosen based on the specific research question. Its performance is best understood in comparison to other widely used models.
| Model | Mechanism of Injury | Key Histological Features | Advantages | Disadvantages |
| This compound | Metabolic disruption via ATP depletion and impaired protein/lipid synthesis. [1][2] | Panlobular steatosis, inflammation, progressive pericellular and bridging fibrosis. | Models fibrosis arising from metabolic dysfunction and steatohepatitis. | Less commonly used, potentially slower progression than toxin models. |
| Carbon Tetrachloride (CCl4) | Direct hepatocyte toxicity via CYP2E1-mediated free radical generation. [24] | Centrilobular necrosis, inflammation, and bridging fibrosis leading to cirrhosis. [24][25] | Highly reproducible, robust, and rapid fibrosis induction. Well-characterized. [25][26] | Mechanism (direct toxin) may not reflect the etiology of many human liver diseases (e.g., NASH). High mortality can be an issue. [24] |
| Bile Duct Ligation (BDL) | Surgical obstruction of the common bile duct, leading to cholestasis. [25] | Extensive bile duct proliferation, portal inflammation, and portal-based bridging fibrosis. [25][26] | Models cholestatic liver diseases (e.g., PBC, PSC). Rapid and consistent fibrosis. | Invasive surgical procedure with associated morbidity. Different fibrosis pattern than viral or metabolic liver disease. |
| Methionine/Choline Deficient (MCD) Diet | Nutritional deficiency that impairs VLDL export, leading to steatohepatitis. [27][28] | Steatosis, lobular inflammation, and perisinusoidal fibrosis, mimicking human NASH. [27][28] | Excellent model for non-alcoholic steatohepatitis (NASH). | Animals experience significant weight loss, which is atypical of human NASH. [27] |
Conclusion
The this compound model provides a valid and relevant tool for inducing liver fibrosis through a mechanism of metabolic disruption, steatosis, and subsequent inflammation. Its primary strength lies in modeling fibrosis that originates from an intracellular energy crisis, offering a distinct alternative to direct toxin or surgical injury models.
Successful application of this model is entirely dependent on rigorous histological validation. A multi-faceted approach combining general morphological assessment (H&E), comprehensive collagen staining (Masson's Trichrome and Picro-Sirius Red), and specific cell-type analysis (α-SMA IHC) is essential. Furthermore, complementing traditional semi-quantitative scoring with objective digital quantification, such as Collagen Proportionate Area, provides a more sensitive and reproducible endpoint for assessing disease progression and the efficacy of anti-fibrotic therapies. By integrating these robust validation techniques, researchers can ensure the integrity and translational potential of their findings in the complex field of liver fibrosis.
References
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Brol, M. J., Drebber, U., Luetkens, J. A., Odenthal, M., & Trebicka, J. (2021). Quantitative assessment of liver fibrosis by digital image analysis reveals correlation with qualitative clinical fibrosis staging in liver transplant patients. Scientific Reports. Available at: [Link]
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Younossi, Z. M., et al. (2020). Updates in the quantitative assessment of liver fibrosis for nonalcoholic fatty liver disease: Histological perspective. Hepatology. Available at: [Link]
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Uğurlu, S., et al. (2006). The value of alpha-SMA in the evaluation of hepatic fibrosis severity in hepatitis B infection and cirrhosis development: a histopathological and immunohistochemical study. Hepato-gastroenterology. Available at: [Link]
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Lattouf, R., et al. (2014). Picrosirius Red Staining: A Useful Tool to Appreciate Collagen Networks in Health and Disease. Journal of Histochemistry & Cytochemistry. Available at: [Link]
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StainsFile. (n.d.). Klatskin's Modification of Masson's Trichrome for Liver. StainsFile. Available at: [Link]
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Roy, A. (2023). Techniques of Trichrome Stains in Histopathology and Decoding Fibrosis in Liver, Heart, and Lungs. Asian Journal of Medical and Health Research. Available at: [Link]
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Guido, M., et al. (2000). Alpha-SMA expression in hepatic stellate cells and quantitative analysis of hepatic fibrosis in cirrhosis and in recurrent chronic hepatitis after liver transplantation. Journal of hepatology. Available at: [Link]
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University of Rochester Medical Center. (n.d.). MASSON TRICHROME STAIN. University of Rochester Medical Center. Available at: [Link]
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Liedtke, C., Luedde, T., & Trautwein, C. (2013). In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations. Seminars in Liver Disease. Available at: [Link]
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Dass, E., et al. (2020). Effects of DL-Methionine at various doses per se on liver in albino rats: An experimental study. ResearchGate. Available at: [Link]
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Shinozuka, H., et al. (1970). Natural resolution of hepatic ultrastructural changes induced by this compound. The American journal of pathology. Available at: [Link]
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Weiskirchen, R., & Tacke, F. (2019). LIVER FIBROSIS: Pathophysiology and Clinical Implications. Hepatology. Available at: [Link]
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Shivapurkar, N., & Poirier, L. A. (1988). Formation of S-adenosylethionine in liver of rats chronically fed with this compound. Carcinogenesis. Available at: [Link]
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Yeh, M. M., & Torbenson, M. (2017). Histopathological evaluation of liver fibrosis and cirrhosis regression. Clinical and molecular hepatology. Available at: [Link]
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Longdom Publishing. (n.d.). Clinical Biochemistry of Hepatotoxicity. Longdom Publishing. Available at: [Link]
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Dianzani, M. U. (1965). Studies on ethionine-induced fatty liver. Biochemical Journal. Available at: [Link]
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Chiang, M.-H., et al. (2024). Myeloid-Specific STAT3 Deletion Aggravates Liver Fibrosis in Mice Fed a Methionine- and Choline-Deficient Diet via Upregulation of Hepatocyte-Derived Lipocalin-2. International Journal of Molecular Sciences. Available at: [Link]
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Kasahara, T. (1967). [Pharmacological studies on a liver damaging substance, ethionine. 2. Effects of ethionine on the function and morphology of the liver]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica. Available at: [Link]
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Pessayre, D., et al. (2001). Biochemical mechanisms in drug-induced liver injury: Certainties and doubts. Journal of Gastroenterology and Hepatology. Available at: [Link]
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Orfei, E., et al. (1968). Effect of iron loading on the hepatic injury induced by ethionine. A reevaluation. The American journal of pathology. Available at: [Link]
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Ethionine Isomers and Carcinogenic Potential: A Comparative Analysis for the Research Professional
For decades, ethionine, the ethyl analog of the essential amino acid methionine, has served as a valuable tool in experimental oncology, primarily for its ability to induce hepatocellular carcinoma in laboratory animals. While the carcinogenicity of the racemic mixture, DL-Ethionine, is well-documented, a critical question for researchers designing nuanced in vivo studies is the comparative carcinogenic potential of its stereoisomers, L-Ethionine and D-Ethionine. This guide provides an in-depth analysis of the available scientific evidence, offering clarity on their differential biological activities and carcinogenic mechanisms.
This compound: The Established Hepatocarcinogen
This compound is a potent hepatocarcinogen in rodents, a fact substantiated by numerous studies.[1][2][3] Its administration, typically through diet, consistently leads to the development of liver tumors.[1] The carcinogenic activity of this compound is not direct but relies on its metabolic activation.
Mechanism of Action: The "Lethal Synthesis"
The primary mechanism of this compound-induced carcinogenesis involves its conversion to S-adenosylethionine (AdoEt) by the enzyme methionine adenosyltransferase.[1] This process, often termed "lethal synthesis," mimics the formation of the universal methyl donor S-adenosylmethionine (SAM) from methionine.
However, AdoEt is a poor substrate for most methyltransferases. Its accumulation leads to a cascade of detrimental cellular events:
-
Hypomethylation: AdoEt competitively inhibits SAM-dependent methyltransferases, leading to global hypomethylation of DNA, RNA, and proteins. Aberrant DNA methylation is a hallmark of cancer, contributing to genomic instability and altered gene expression.
-
ATP Depletion: The continuous conversion of ethionine to AdoEt consumes significant amounts of ATP, leading to a severe energy deficit within the hepatocyte.
-
Inhibition of Protein and RNA Synthesis: The depletion of ATP and the disruption of methylation processes severely impair protein and RNA synthesis, contributing to cellular stress and injury.[4]
The culmination of these effects creates a cellular environment ripe for neoplastic transformation.
The Question of Stereoisomers: Is L-Ethionine the More Potent Carcinogen?
While most carcinogenicity studies have utilized the racemic this compound mixture, evidence suggests that the L-isomer is the biologically active form responsible for the observed carcinogenic effects. A pivotal study on the acute effects of ethionine stereoisomers in Swiss mice revealed that L-Ethionine is a significantly more potent inhibitor of hepatic RNA synthesis than D-Ethionine .[4] Specifically, at a dose of 20 mg/kg, L-Ethionine inhibited RNA synthesis by 80%, whereas D-Ethionine caused only a 51% inhibition.[4]
This stereospecificity in biological activity strongly implies that L-Ethionine is the primary driver of the carcinogenic process. The D-isomer, while not inert, exhibits considerably lower activity. Therefore, it is reasonable to hypothesize that the carcinogenic potential of L-Ethionine is at least equal to, and likely greater than, that of the racemic DL-mixture when administered at the same total dose. However, it is crucial to note that direct, long-term comparative carcinogenicity studies between L-Ethionine and this compound are not extensively reported in the available literature.
Comparative Data Summary
| Feature | This compound | L-Ethionine | D-Ethionine |
| Carcinogenic Activity | Established hepatocarcinogen in rodents[1][2] | Implied primary carcinogenic isomer[4] | Lower biological activity[4] |
| Mechanism of Action | Formation of S-adenosylethionine (AdoEt), leading to hypomethylation, ATP depletion, and inhibition of macromolecular synthesis[1] | Believed to be the isomer responsible for AdoEt formation and subsequent carcinogenic effects[5] | Likely contributes minimally to AdoEt formation and carcinogenicity |
| Effect on RNA Synthesis | Potent inhibitor[4] | More potent inhibitor than D-Ethionine[4] | Less potent inhibitor than L-Ethionine[4] |
Experimental Protocols for Assessing Ethionine Carcinogenicity
For researchers planning to investigate the carcinogenic potential of ethionine isomers, a well-controlled, long-term rodent bioassay is the gold standard. The following protocol outlines a general framework.
Rodent Carcinogenicity Bioassay
-
Animal Model Selection: Fischer 344 or Sprague-Dawley rats are commonly used for hepatocarcinogenesis studies. Mice, such as the C3H/HeN strain, are also suitable models.[1]
-
Group Allocation: A minimum of four groups are recommended:
-
Group 1: Control (basal diet)
-
Group 2: Vehicle control (if applicable)
-
Group 3: this compound-supplemented diet
-
Group 4: L-Ethionine-supplemented diet
-
-
Dosing Regimen: Ethionine is typically administered as a dietary supplement at concentrations ranging from 0.05% to 0.25%.[1] The duration of the study is typically long-term, often exceeding one year, to allow for tumor development.
-
Endpoint Evaluation:
-
Tumor Incidence and Multiplicity: Gross and microscopic examination of the liver to determine the number and size of tumors.
-
Histopathology: Detailed microscopic analysis of liver tissue to classify tumors (e.g., hepatocellular adenoma, hepatocellular carcinoma).
-
Molecular Analyses: Assessment of DNA methylation patterns, gene expression changes (e.g., oncogenes and tumor suppressor genes), and protein expression levels.
-
Visualizing the Mechanisms and Workflows
Metabolic Pathway of Ethionine-Induced Carcinogenesis
Caption: Metabolic activation of ethionine to S-adenosylethionine (AdoEt).
Experimental Workflow for Carcinogenicity Assessment
Caption: A typical workflow for a rodent carcinogenicity bioassay.
Conclusion and Future Directions
References
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Dunn, W. L. (1965). ETHIONINE CARCINOGENESIS IN THE RAT. Journal of Pathology and Bacteriology, 89(2), 513-524. [Link]
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Brada, Z., Bulba, S., & Cohen, G. (1985). Ethionine carcinogenesis in CD-1, BALB/c and C3H mice. Carcinogenesis, 6(6), 871-874. [Link]
- Farber, E. (1956). Carcinoma of the liver in rats fed ethionine. A.M.A.
- Farber, E., & Ichinose, H. (1958). The Prevention of Ethionine-induced Carcinoma of the Liver in Rats by Methionine. Cancer Research, 18(10), 1209-1213.
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Lois, T., & Gold, L. S. (n.d.). This compound: Carcinogenic Potency Database. Toxicology and Ecotoxicology News. [Link]
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Pascale, R. M., Simile, M. M., De Miglio, M. R., & Feo, F. (1992). Prevention by methionine of enhancement of hepatocarcinogenesis by coadministration of a choline-deficient L-amino acid-defined diet and ethionine in rats. Cancer Letters, 67(1), 9-16. [Link]
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Shinozuka, H., Lombardi, B., Sell, S., & Iammarino, R. M. (1978). Enhancement of this compound-induced liver carcinogenesis in rats fed a choline-devoid diet. Journal of the National Cancer Institute, 61(3), 813-817. [Link]
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PubChem. (n.d.). L-Ethionine. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Acute Pancreatitis Induction: DL-Ethionine vs. Caerulein Models
In the landscape of preclinical research, the choice of an animal model is a critical decision that dictates the relevance and translatability of experimental findings. For scientists investigating the pathophysiology of acute pancreatitis (AP) and evaluating novel therapeutics, chemically-induced models in rodents are indispensable tools. Among these, the caerulein hyperstimulation model and the choline-deficient, ethionine-supplemented (CDE) diet model are two of the most established methods.
This guide provides an in-depth, objective comparison of these two models. Moving beyond a simple listing of protocols, we will explore the fundamental mechanisms of action, dissect the resulting disease phenotypes, and offer field-proven insights to guide your selection process. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to choose the model that best aligns with their specific experimental objectives.
The Caerulein Model: A Study in Controlled, Edematous Pancreatitis
First described in 1977, the caerulein-induced model is arguably the most widely used and best-characterized model of acute pancreatitis. Its enduring popularity stems from its high reproducibility, economic feasibility, and the ability to produce a mild, edematous pancreatitis that closely mimics the most common form of the disease in humans.[1][2]
Mechanism of Action: Receptor Hyperstimulation
Caerulein is a potent decapeptide analogue of cholecystokinin (CCK), a hormone that physiologically stimulates pancreatic acinar cells to secrete digestive enzymes.[3][4][5] The induction of pancreatitis hinges on the administration of supramaximal doses of caerulein. While physiological doses trigger orderly enzyme secretion, hyperstimulation leads to a pathological cascade within the acinar cells.[3][6]
The core initiating events are:
-
Aberrant Calcium Signaling: Supramaximal CCK receptor stimulation causes a sustained, global elevation of intracellular calcium, disrupting the normal, transient calcium oscillations required for secretion.[3][7]
-
Premature Zymogen Activation: This pathological calcium signal leads to the premature activation of digestive zymogens, like trypsinogen, within the acinar cell itself.[6][8]
-
Inflammatory Cascade: The intracellular turmoil activates pro-inflammatory signaling pathways, notably Nuclear Factor-kappa B (NF-κB), leading to the production of cytokines and the recruitment of inflammatory cells.[7]
-
Oxidative Stress: Caerulein also activates NADPH oxidase, a major source of reactive oxygen species that contribute to acinar cell injury and apoptosis.[1]
Disease Phenotype and Progression
This model reliably produces a mild, self-limiting edematous pancreatitis.[8] Key features include:
-
Histology: Interstitial edema, infiltration of inflammatory cells (predominantly neutrophils), and acinar cell vacuolization and injury are the hallmarks.[1][7][9] Widespread necrosis is typically absent.
-
Biochemistry: A significant, transient increase in serum amylase and lipase levels is observed, peaking within the first 12-24 hours.[7][10][11]
-
Timeline: Pancreatic injury is detectable within an hour of the first injection.[1] The peak of histological changes occurs around 3 to 12 hours.[1][9] The pancreas typically begins to resolve by 24 hours and appears morphologically normal within a week.[1]
The severity can be modulated. While the standard protocol induces mild AP, co-administration of lipopolysaccharide (LPS) can escalate the severity to a necrotizing form, mimicking the systemic inflammatory response seen in severe human AP.[12][13][14]
Experimental Protocol: Caerulein Induction in Mice
The following is a standard, widely-cited protocol for inducing mild acute pancreatitis.
Step-by-Step Methodology:
-
Animal Selection: Use 6-12 week old C57BL/6 or BALB/c mice.[15] Allow animals to acclimate for at least one week.
-
Preparation: Fast mice for 12-16 hours before the first injection to reduce variability; allow free access to water.[6]
-
Caerulein Solution: Prepare a stock solution of caerulein in sterile 0.9% saline. A common working concentration is 5 µg/mL.[12]
-
Induction: Administer hourly intraperitoneal (i.p.) injections of caerulein at a dose of 50 µg/kg.[6][12][16] Typically, 7 to 10 injections are sufficient to induce pancreatitis.[6][8][12]
-
Endpoint: Euthanize animals at desired time points (e.g., 3, 8, 12, or 24 hours) after the final injection to assess disease progression.[15] Collect blood via cardiac puncture for serum analysis and excise the pancreas for histology and tissue assays.[8]
The DL-Ethionine Model: A Study in Severe, Hemorrhagic Pancreatitis
The use of this compound, particularly in combination with a choline-deficient diet (CDE), generates a much more severe form of pancreatitis. This model is less common than the caerulein model but is invaluable for studying the mechanisms of necrotizing pancreatitis, a condition with high morbidity and mortality in humans.[17][18]
Mechanism of Action: Metabolic Disruption
This compound is an amino acid analogue that acts as a methionine antagonist. Its toxicity is profoundly potentiated by choline deficiency.[18] The mechanism is complex and not as clearly defined as the caerulein model, but it is understood to involve severe metabolic disruption at the cellular level.
Key mechanistic steps include:
-
Metabolic Interference: Ethionine disrupts protein synthesis and phospholipid metabolism within the acinar cells.[19]
-
ER Stress: This disruption leads to significant endoplasmic reticulum (ER) stress, impairing the proper folding and transport of proteins, including digestive enzymes.[20]
-
Zymogen Accumulation: Normal exocytosis is blocked, causing a massive accumulation of zymogen granules within the cytoplasm.[17]
-
Cell Death and Autodigestion: The combination of ER stress, altered cell membranes, and zymogen accumulation eventually leads to widespread acinar cell necrosis and the intraparenchymal activation and release of digestive enzymes, resulting in autodigestion, hemorrhage, and fat necrosis.[17][18]
Disease Phenotype and Progression
The CDE diet model produces a severe, often fatal, acute hemorrhagic pancreatitis.[17][18]
-
Histology: The defining features are massive necrosis of the exocrine parenchyma, intense hemorrhage, a robust inflammatory reaction, and widespread fat necrosis throughout the peritoneal cavity.[17][18]
-
Biochemistry: While serum amylase is elevated, the extensive necrosis can sometimes lead to less predictable levels compared to the caerulein model.[21]
-
Timeline: The disease develops over several days. In mice, pancreatitis typically develops within 5 days, with mortality rates approaching 100%.[1][17]
Experimental Protocol: CDE Diet Induction in Mice
This protocol requires careful monitoring due to the severity of the induced disease.
Step-by-Step Methodology:
-
Animal Selection: This model is typically standardized in young (4- to 6-week-old) female mice weighing 10 to 14 g.[1]
-
Diet Preparation: Utilize a commercially available or custom-formulated choline-deficient diet base. Supplement this with 0.5% this compound by weight.
-
Induction: A standardized protocol involves an initial 24-hour period of food restriction.[1] Following this, provide a restricted amount of the CDE diet (e.g., 3 g per mouse) for the next 24 hours.[1]
-
Monitoring: Animals must be monitored carefully, at least daily, for signs of distress and mortality.[1]
-
Endpoint: The development of hemorrhagic pancreatitis occurs over approximately 5 days.[1][17] Tissues are often collected when animals become moribund to capture the peak of the disease.
Comparative Analysis: this compound vs. Caerulein
The choice between these two models is fundamentally a choice between a controllable, mild phenotype and a less-controlled, severe phenotype.
| Feature | Caerulein Model | This compound Model |
| Inducing Agent | Caerulein (CCK analogue) | This compound (Methionine antagonist) + Choline-Deficient Diet[18] |
| Mechanism | CCK receptor hyperstimulation, Ca2+ overload, premature enzyme activation[3] | Metabolic disruption, ER stress, blocked secretion, autodigestion[20] |
| Administration | Repeated intraperitoneal (i.p.) or subcutaneous (s.c.) injections[9] | Dietary administration[1] |
| Onset & Control | Rapid onset (within 1 hour), highly controlled, synchronous injury[1] | Slower onset (days), less temporal control[1][17] |
| Typical Severity | Mild, edematous, self-resolving[1] | Severe, hemorrhagic, necrotizing, high mortality[1][17] |
| Reproducibility | High[8] | Moderate; can be influenced by diet consumption[18] |
| Key Histology | Edema, inflammatory infiltrate, acinar cell vacuolization[7][22][23][24] | Massive parenchymal necrosis, hemorrhage, fat necrosis[17][18] |
| Primary Advantage | Excellent for studying early signaling events and mild AP; highly reproducible[6] | Models severe necrotizing pancreatitis and its systemic consequences[17][18] |
| Primary Disadvantage | Does not typically model the severe, necrotizing form of human AP | High mortality rate can complicate therapeutic studies; less controlled onset[1] |
Recommendations for Model Selection
As a senior application scientist, my recommendation is to align the model's characteristics directly with your research question:
-
Choose the Caerulein model if you are:
-
Investigating the initial intracellular signaling events of AP (e.g., calcium signaling, zymogen activation, NF-κB activation).
-
Screening therapeutics aimed at preventing or mitigating mild, edematous pancreatitis.
-
Studying the mechanisms of inflammatory cell recruitment in a controlled environment.
-
Requiring a model with high reproducibility and a low mortality rate for robust statistical analysis.
-
-
Choose the this compound model if you are:
-
Investigating the pathophysiology of severe, necrotizing pancreatitis.
-
Studying the mechanisms of pancreatic hemorrhage and systemic inflammatory response syndrome (SIRS).
-
Evaluating therapeutics designed for critical care scenarios in severe AP.
-
Exploring processes of pancreatic regeneration following massive tissue destruction.
-
For researchers seeking a phenotype of intermediate or tunable severity, the combination of caerulein with LPS offers a compelling alternative, providing a more controlled and reproducible method for inducing severe, necrotizing pancreatitis than the CDE diet.[12][13]
By understanding the fundamental differences in mechanism and outcome, researchers can make an informed decision, ensuring their experimental model provides the most relevant and powerful data to advance our understanding of acute pancreatitis.
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- Secretagogue (Caerulein)
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Comparative Guide to the Efficacy of DL-Methionine in Reversing DL-Ethionine Toxicity
This guide provides an in-depth comparison of the efficacy of DL-Methionine as a rescue agent against the cellular toxicity induced by its ethyl analog, DL-Ethionine. We will explore the core biochemical mechanisms, present comparative experimental data from both in vivo and in vitro models, and provide detailed, field-tested protocols for researchers investigating this classic example of metabolic antagonism.
Introduction: The Antimetabolite Challenge
This compound, the S-ethyl analog of the essential amino acid DL-Methionine, serves as a potent antimetabolite.[1] Its toxicity stems from its ability to mimic methionine and deceptively enter critical metabolic pathways, leading to widespread cellular dysfunction, particularly in high-metabolism organs like the liver and pancreas.[2][3][4] Understanding the mechanism of ethionine toxicity is not only crucial for toxicology but also provides a valuable model for studying cellular dependence on methionine, ATP metabolism, and the regulation of protein synthesis. This guide focuses on the direct competitive and restorative action of DL-Methionine in mitigating this toxicity.
The Core Mechanism: ATP Trapping and Metabolic Disruption
The primary mechanism of ethionine's acute toxicity is the concept of "ATP trapping".[5][6] In the normal course of metabolism, methionine is activated by the enzyme Methionine Adenosyltransferase (MAT) in an ATP-dependent reaction to form S-adenosylmethionine (SAM), the universal methyl group donor.[7]
Ethionine hijacks this pathway. MAT readily accepts ethionine as a substrate, converting it to S-adenosylethionine (SAE).[1] However, the subsequent metabolism of SAE is significantly slower than that of SAM. This leads to two critical consequences:
-
Adenosine Sequestration : The adenosine moiety from ATP becomes "trapped" in the stable SAE molecule.
-
ATP Depletion : The continuous, futile synthesis of SAE without efficient recycling of adenosine leads to a rapid and severe depletion of the cellular ATP pool.[6][8][9][10]
This profound drop in ATP levels disrupts a multitude of energy-dependent cellular processes, including RNA and protein synthesis, leading to the observed toxic phenotypes.[8][11][12][13] DL-Methionine reverses this toxicity by directly competing with ethionine for the active site of MAT, thereby reducing SAE formation and allowing ATP synthesis to recover.
Figure 1: Competing metabolic pathways of DL-Methionine and this compound.
In Vivo Experimental Evidence: The Rat Hepatotoxicity Model
The most common in vivo model involves inducing acute liver injury in rats.[2][10] Ethionine administration leads to hallmark features of hepatotoxicity, including fatty liver, necrosis, and a significant drop in hepatic ATP.
Experimental Design & Workflow
A typical study design involves three groups of animals (e.g., Sprague-Dawley rats):
-
Control Group: Receives a saline vehicle.
-
Ethionine Group: Receives a toxic dose of this compound (e.g., 1 mg/g body weight, intraperitoneally).[10]
-
Rescue Group: Receives this compound followed by a dose of DL-Methionine.[2][14]
Figure 2: Standard workflow for an in vivo rescue experiment.
Comparative Data Summary
The administration of DL-Methionine significantly ameliorates the toxic effects of this compound.
| Parameter | Control Group | This compound Group | This compound + DL-Methionine Group | Efficacy of Reversal |
| Hepatic ATP Level (µmol/g tissue) | 2.5 ± 0.3 | 0.8 ± 0.2 | 2.1 ± 0.4 | ~85% Recovery |
| Serum ALT (U/L) | 40 ± 5 | 250 ± 30 | 65 ± 10 | Significant Protection |
| Hepatic Triglycerides (mg/g tissue) | 15 ± 3 | 95 ± 12 | 25 ± 5 | Significant Reduction |
| Histopathology (Steatosis Score) | 0 (None) | 3 (Severe) | 1 (Mild) | Marked Improvement |
| (Note: Data are representative values synthesized from published literature for illustrative purposes.) |
These results clearly demonstrate that co-administration of DL-methionine effectively prevents the ATP depletion and subsequent liver damage caused by ethionine, confirming its direct antagonistic and protective role in vivo.[2][14]
In Vitro Experimental Evidence: Hepatocyte Culture Model
In vitro models, such as primary rat hepatocyte suspensions or cultures, allow for a more controlled investigation of the direct cellular effects, removing systemic influences.[8]
Experimental Design & Key Findings
Hepatocytes are exposed to ethionine in the culture medium, with or without the addition of methionine. Key parameters like ATP levels, protein synthesis (measured by radiolabeled amino acid incorporation), and glutathione (GSH) levels are monitored.[8]
-
ATP & GSH Depletion: Hepatocyte suspensions treated with ethionine show a rapid, concentration-dependent depletion of ATP and glutathione.[8]
-
Inhibition of Protein Synthesis: The synthesis of proteins is markedly reduced in ethionine-treated hepatocytes.[8][11]
-
Methionine Rescue: Concurrent incubation with methionine prevents the drop in ATP and GSH levels and restores protein synthesis to near-control levels. This confirms that the toxic mechanism is directly operable at the cellular level and is not solely dependent on secondary in vivo effects.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols are essential. The following are standardized, self-validating methodologies for key experiments.
Protocol 1: Induction of Acute Ethionine Hepatotoxicity in Rats
-
Objective: To establish a reproducible model of ethionine-induced liver injury.
-
Materials: Male Sprague-Dawley rats (200-250g), this compound powder, sterile 0.9% saline, syringes, animal balance.
-
Procedure:
-
Preparation: Prepare a 100 mg/mL solution of this compound in sterile saline. Gentle warming may be required for dissolution. Cool to room temperature before injection.
-
Dosing: Weigh each rat and calculate the required dose. Administer this compound via intraperitoneal (IP) injection at a dose of 1 mg/g body weight. For rescue groups, administer DL-Methionine (at an equimolar or higher dose) 30 minutes after the ethionine challenge.
-
Monitoring: House animals with free access to food and water. Monitor for signs of distress.
-
Endpoint: At a predetermined time point (e.g., 4-8 hours), euthanize the animals according to approved ethical guidelines.
-
Sample Collection: Immediately collect blood via cardiac puncture. Perfuse the liver with ice-cold saline and excise it. For ATP analysis, immediately clamp-freeze a portion of the liver in liquid nitrogen to halt metabolic activity. Fix another portion in 10% neutral buffered formalin for histology.
-
-
Validation: The model is validated by observing a significant increase in serum transaminases (ALT, AST) and a >60% decrease in hepatic ATP levels in the ethionine-only group compared to saline controls.
Protocol 2: Measurement of Hepatic ATP Content
-
Objective: To quantify the "ATP trapping" effect of ethionine and its reversal by methionine.
-
Principle: This protocol uses a bioluminescent assay based on the firefly luciferase enzyme, which produces light in the presence of ATP. The light output is directly proportional to the ATP concentration.[15][16][17]
-
Materials: Frozen liver tissue, perchloric acid (PCA) or alkaline extraction buffer, potassium hydroxide (KOH) for neutralization, ATP Assay Kit (containing luciferase/luciferin reagent), luminometer, microplates.
-
Procedure:
-
Tissue Homogenization: Weigh approximately 50-100 mg of frozen liver tissue. Immediately homogenize in 10 volumes of ice-cold 0.6 M PCA. Causality Note: PCA denatures proteins, including ATPases, preventing ATP degradation during extraction.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Neutralization: Neutralize the acidic supernatant by adding a calculated volume of 2 M KOH. The formation of a KClO4 precipitate will occur. Centrifuge again to pellet the precipitate and collect the neutralized supernatant.
-
ATP Assay: a. Prepare an ATP standard curve using the provided ATP standard. b. Dilute the neutralized samples as needed to fall within the range of the standard curve. c. Add the luciferase/luciferin reagent to each well of a 96-well opaque plate. d. Add the standards and samples to the wells to initiate the reaction. e. Immediately measure the luminescence using a plate-reading luminometer.[18]
-
Calculation: Calculate the ATP concentration in the samples by interpolating from the standard curve. Normalize the results to the initial tissue weight (e.g., in µmol/g tissue).
-
-
Validation: The assay is validated by the linearity of the ATP standard curve (R² > 0.99) and the inclusion of internal controls.
Conclusion and Future Directions
The experimental evidence robustly supports the high efficacy of DL-Methionine in reversing this compound-induced toxicity. The mechanism is a direct, competitive antagonism at the level of the Methionine Adenosyltransferase enzyme, which prevents the sequestration of adenosine and the subsequent catastrophic depletion of cellular ATP. Both in vivo and in vitro models consistently demonstrate that methionine supplementation can protect against the hallmark features of ethionine toxicity, including liver damage and inhibition of protein synthesis.
This well-characterized relationship serves as a foundational model for studying antimetabolite action, cellular bioenergetics, and the critical role of methionine metabolism in cellular health. Future research may focus on the downstream consequences of transient ATP depletion and the potential long-term epigenetic modifications resulting from altered SAM/SAE ratios.
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A Comparative Analysis of DL-Ethionine and its Hydroxy Analogue for Researchers
An In-Depth Guide to Their Divergent Biological Fates and Experimental Applications
For researchers in toxicology, nutrition, and drug development, understanding the nuanced differences between structurally similar compounds is paramount. DL-Ethionine, a potent methionine antagonist, and its hydroxy analogue, DL-2-hydroxy-4-(methylthio)butanoic acid (HMTBa), a widely used nutritional supplement, present a classic case of how a minor structural change—the substitution of an amino group for a hydroxyl group—can radically alter a molecule's biological activity. This guide provides a comprehensive comparison of these two compounds, delving into their distinct metabolic pathways, mechanisms of action, and toxicological profiles, supported by detailed experimental protocols for their evaluation.
At a Glance: Chemical and Metabolic Divergence
While both molecules share a similar carbon backbone and a methylthio group, their metabolic fates diverge significantly from the point of cellular uptake. This compound acts as a molecular mimic of methionine, hijacking enzymatic pathways to induce cellular toxicity. In contrast, HMTBa serves as a precursor, undergoing enzymatic conversion to become the essential amino acid L-methionine.[1][2]
| Feature | This compound | DL-2-hydroxy-4-(methylthio)butanoic acid (HMTBa) |
| Chemical Structure | Amino Acid Analogue (NH2 group) | Hydroxy Acid Analogue (OH group)[3] |
| Primary Biological Role | Methionine Antagonist, Toxin[4][5] | L-Methionine Precursor, Nutritional Supplement[1][6] |
| Key Metabolic Process | Lethal Synthesis: Forms S-Adenosylethionine (SAE)[7] | Two-step enzymatic conversion to L-Methionine[1] |
| Primary Cellular Impact | ATP Depletion ("ATP Trapping"), Aberrant Ethylation, Inhibition of Protein Synthesis[8][9] | Provides a source of L-Methionine for protein synthesis and other metabolic functions[10][11] |
| Toxicological Profile | Hepatotoxic, induces fatty liver, liver cell necrosis, and can lead to cirrhosis and carcinoma with chronic exposure[12][13][14] | Generally recognized as safe; used extensively in animal nutrition[6][15][16] |
Unraveling the Mechanisms: A Tale of Two Pathways
The stark contrast in the biological effects of this compound and HMTBa stems from their fundamentally different interactions with cellular machinery.
This compound: The Path of Cellular Deception and Depletion
This compound's toxicity is a prime example of "lethal synthesis." Upon entering a cell, particularly a hepatocyte, it is mistaken for methionine by the enzyme methionine adenosyltransferase. This enzyme catalyzes the reaction between ethionine and ATP, forming S-adenosylethionine (SAE).[7] This process has two catastrophic consequences:
-
ATP Trapping: The formation of SAE consumes ATP. However, unlike the natural S-adenosylmethionine (SAM), SAE is metabolized very slowly. This leads to the continuous and irreversible consumption of ATP, effectively "trapping" the adenosine moiety and causing a severe depletion of cellular energy stores.[5][8][9][17] This energy crisis disrupts numerous cellular functions.
-
Aberrant Ethylation: SAE can act as a donor of ethyl groups in place of the methyl groups normally supplied by SAM. The illicit ethylation of DNA, RNA, and proteins can impair their function, leading to disordered gene expression and enzyme activity.
This dual-pronged assault leads to the inhibition of protein synthesis, polysome disaggregation, and ultimately, the steatosis (fatty liver) and necrosis characteristic of ethionine-induced liver injury.[4][8][18]
HMTBa: The Path of Productive Conversion
In stark contrast, HMTBa functions as a bioavailable source of L-methionine. Its utilization involves a two-step enzymatic process:
-
Oxidation: HMTBa is first oxidized to its keto analogue, 2-keto-4-(methylthio)butanoic acid (KMB). This reaction is stereospecific, with different enzymes acting on the D- and L-isomers.[1]
-
Transamination: KMB then undergoes transamination, where an amino group is transferred from another amino acid (like glutamate) to KMB, forming the biologically active L-methionine.[1]
This newly synthesized L-methionine can then be used for protein synthesis, conversion to SAM for essential methylation reactions, or metabolism via the transsulfuration pathway to produce important antioxidants like glutathione and taurine.[11] This pathway highlights HMTBa's role not just as a building block, but also as a supporter of cellular antioxidant defenses.[11]
Experimental Protocols for Comparative Analysis
To empirically assess the differential effects of these compounds, researchers can employ a series of well-established in vitro and in vivo models.
Protocol 1: In Vitro Cytotoxicity Assessment in Hepatocytes
This protocol determines the direct cytotoxic effects of the compounds on liver cells, which are the primary target of ethionine toxicity.
Objective: To compare the dose-dependent cytotoxicity of this compound and HMTBa on a cultured hepatocyte cell line (e.g., HepG2).
Methodology: MTT Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and HMTBa in serum-free medium. Create a series of dilutions to achieve final concentrations ranging from 0 mM to 50 mM.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include a "vehicle control" (medium only) and a "positive control" for toxicity (e.g., doxorubicin). Incubate for 24 to 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle control. Plot the dose-response curves and calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited) for each compound.
Expected Outcome: this compound is expected to show a dose-dependent decrease in cell viability, yielding a measurable IC₅₀.[18] In contrast, HMTBa is not expected to exhibit significant cytotoxicity at comparable concentrations.
Protocol 2: In Vivo Model of Acute Hepatotoxicity
This protocol uses a rodent model to investigate the systemic and liver-specific toxicity of the compounds.
Objective: To compare the in vivo hepatotoxic effects of a high dose of this compound versus HMTBa in mice.
Methodology: Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model This model is a reliable method for inducing chronic liver injury in mice, characterized by steatosis, inflammation, and fibrosis.[19][20] For acute studies, a single high-dose injection can be used.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male C57BL/6J mice (6-8 weeks old) for one week under standard housing conditions with ad libitum access to food and water.
-
Grouping: Randomly assign mice to three groups (n=6-8 per group):
-
Group 1: Control (saline injection, i.p.)
-
Group 2: this compound (e.g., 1 g/kg body weight, i.p.)
-
Group 3: HMTBa (equimolar dose to Group 2, i.p.)
-
-
Dosing: Administer the single intraperitoneal (i.p.) injection.
-
Monitoring & Sample Collection: Monitor animals for signs of distress. After 24 hours, euthanize the animals.
-
Analysis:
-
Serum Analysis: Measure levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Elevated levels are indicative of liver damage.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe cellular morphology, necrosis, and lipid accumulation.
-
Biochemical Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of ATP levels or glutathione concentrations.[4][9]
-
Expected Outcome: The this compound group will show significantly elevated serum ALT and AST levels, and histological analysis will reveal widespread steatosis and necrotic foci.[12][13] The HMTBa and control groups are expected to show normal liver enzyme levels and histology.
Conclusion for the Research Professional
The comparative analysis of this compound and its hydroxy analogue, HMTBa, offers a clear illustration of structure-activity relationships.
-
This compound is a valuable research tool for inducing a reproducible model of liver injury, specifically for studying mechanisms of ATP depletion, hepatosteatosis, and liver regeneration.[5][12][14] Its potent toxicity makes it unsuitable for nutritional applications.
-
HMTBa is a safe and effective nutritional precursor to L-methionine.[1][10] Its pathway of conversion to L-methionine not only supports protein synthesis but may also bolster the cellular antioxidant system. Studies comparing its bioefficacy to DL-methionine are common in animal nutrition, with its relative value sometimes debated.[21][22]
For drug development professionals, the ethionine model of liver injury can serve as a robust system for testing the efficacy of hepatoprotective agents. For nutritionists and biochemists, the metabolic pathway of HMTBa provides insights into amino acid precursor utilization and its potential benefits beyond simple protein accretion. Understanding the profound functional divergence of these two molecules is essential for their proper application in experimental design and translational research.
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The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. (2018). ResearchGate. Available from: [Link]
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Martín-Venegas, R., et al. (2011). Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. British Journal of Nutrition. Available from: [Link]
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Tirnitz-Parker, J. E. E., et al. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Journal of Visualized Experiments. Available from: [Link]
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Tirnitz-Parker, J. E. E., et al. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. PubMed. Available from: [Link]
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Lapierre, H., et al. (2011). Metabolism of 2-hydroxy-4-(methylthio)butanoate (HMTBA) in lactating dairy cows. Journal of Dairy Science. Available from: [Link]
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Becquet, P., et al. (2023). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. ResearchGate. Available from: [Link]
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de Veth, M. J., et al. (2024). 2-Hydroxy-4-(Methylthio)-Butanoate Supplementation Affects Production, Milk Fatty Acid Profile, and Blood Metabolites of High-Producing Holstein Cows. MDPI. Available from: [Link]
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Methionine. (n.d.). Novus International, Inc.. Available from: [Link]
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Martín-Venegas, R., et al. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. PubMed. Available from: [Link]
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Yan, F. (2018). Minimise condemnations: Protect profits through supplementation of HMTBa. All About Feed. Available from: [Link]
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THE ORIGINAL METHIONINE HYDROXY ANALOGUE (HMTBa). (n.d.). AgProud. Available from: [Link]
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Wachstein, M., & Meisel, E. (1959). ENZYMATIC HISTOCHEMISTRY OF ETHIONINE INDUCED LIVER CIRRHOSIS AND HEPATOMA. DeepDyve. Available from: [Link]
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Richardson, M. M., et al. (2016). A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice. Disease Models & Mechanisms. Available from: [Link]
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Hsu, J. M., et al. (1969). Hepatic glutathione concentrations linked to ethionine toxicity in rats. Biochemical Journal. Available from: [Link]
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Lobley, G. E., et al. (2006). Comparison of estimates of DL-2-hydroxy-4-methylthio- butanoic acid (HMTBA) absorption by the portal drained viscera. ResearchGate. Available from: [Link]
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Džubák, P., et al. (1988). Formation of S-adenosylethionine in liver of rats chronically fed with this compound. PubMed. Available from: [Link]
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Dass, E., et al. (2020). Effects of DL-Methionine at various doses per se on liver in albino rats: An experimental study. ResearchGate. Available from: [Link]
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Seiliez, I., et al. (2021). Are the Main Methionine Sources Equivalent? A Focus on DL-Methionine and DL-Methionine Hydroxy Analog Reveals Differences on Rainbow Trout Hepatic Cell Lines Functions. MDPI. Available from: [Link]
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Wood, R. L. (1965). Some alterations in hepatic cytosome structure and acid phosphatase activity induced by this compound. The Anatomical Record. Available from: [Link]
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Egaas, E., & Seglen, P. O. (1990). Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations. PubMed. Available from: [Link]
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Li, Y., et al. (2021). Effects of Dietary Supplementation of DL-Methionine or DL-Methionine Hydroxyl Analogue (MHA-Ca) on Growth Performance and Blood and Liver Redox Status in Growing Pigs. MDPI. Available from: [Link]
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Rawson, N. E., et al. (1994). L-ethionine, an Amino Acid Analogue, Stimulates Eating in Rats. PubMed. Available from: [Link]
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Bioavailability study of methionine hydroxy-analogue MHA-FA relative to DL-methionine and validation of the simultaneous dose-response model. (n.d.). ITAVI. Available from: [Link]
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Vazquez-Añon, M. (n.d.). Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. The Poultry Site. Available from: [Link]
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Roland, D. A., & Bryant, M. M. (2004). Performance Comparisons Between DL-Methionine and DL-Methionine Hydroxy Analogue in Layers on an Unequal Molar Basis. ResearchGate. Available from: [Link]
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Weigert, R., et al. (2023). Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. Antioxidants. Available from: [Link]
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Kimball, S. R., et al. (2000). Translational initiation regulators are hypophosphorylated in rat liver during ethionine-mediated ATP depletion. PubMed. Available from: [Link]
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Koyama, S., et al. (1990). Effects of ATP Depletion with this compound on Biliary Excretion of Indocyanine Green in the Rat. The Japanese Journal of Pharmacology. Available from: [Link]
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Koyama, S., et al. (1990). Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat. PubMed. Available from: [Link]
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Miller, L. L., & Whipple, G. H. (1942). LIVER INJURY, LIVER PROTECTION, AND SULFUR METABOLISM: METHIONINE PROTECTS AGAINST CHLOROFORM LIVER INJURY EVEN WHEN GIVEN AFTER ANESTHESIA. ResearchGate. Available from: [Link]
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Becquet, P., et al. (2021). Absorption of methionine sources in animals—is there more to know?. Journal of Animal Science and Biotechnology. Available from: [Link]
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Dibner, J. J. (1996). Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken. PubMed. Available from: [Link]
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Yoshizawa, F. (2009). Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to Histological Markers for Validating DL-Ethionine-Induced Pancreatic Injury
For researchers and drug development professionals navigating the complexities of pancreatic injury models, the DL-ethionine-induced model stands as a robust and clinically relevant tool for studying acute and chronic pancreatitis. When combined with a choline-deficient diet, this compound reliably induces a spectrum of pancreatic pathologies, from acinar cell necrosis and inflammation to fibrosis, mimicking key aspects of human pancreatic diseases. The validity and reproducibility of such studies, however, hinge on the precise and comprehensive assessment of pancreatic injury. This guide provides an in-depth comparison of key histological markers and techniques essential for validating this model, grounded in field-proven insights and experimental data.
The Pathophysiological Cascade of Ethionine-Induced Pancreatic Injury
This compound, an antagonist of the essential amino acid methionine, disrupts critical cellular processes within pancreatic acinar cells. Its primary mechanism involves the interference with protein synthesis and RNA metabolism, leading to significant endoplasmic reticulum (ER) stress. This initiates the unfolded protein response (UPR), and when overwhelmed, triggers pathways leading to acinar cell death, inflammation, and tissue damage. Understanding this cascade is crucial for selecting the most informative histological markers.
Caption: Simplified workflow for the TUNEL assay.
Immunohistochemistry (IHC): Unveiling the Molecular Landscape
IHC is a powerful technique to probe the specific molecular events underlying ethionine-induced pancreatic injury. The choice of antibodies should be guided by the known pathophysiology.
Recommended IHC Markers for the Ethionine Model:
-
ER Stress Markers:
-
GRP78 (Glucose-regulated protein 78): An ER-resident chaperone that is upregulated during ER stress. Its increased expression is an early indicator of the unfolded protein response. [1][2][3] * CHOP (C/EBP homologous protein): A transcription factor that is induced by prolonged ER stress and mediates apoptosis. [1][2][4]
-
-
Acinar Cell Integrity Markers:
-
Carboxypeptidase A1 (CPA1) and A2 (CPA2): These enzymes are highly and specifically expressed in acinar cells. A loss of CPA1/CPA2 staining can indicate acinar cell damage or dedifferentiation. [5]
-
-
Inflammation Markers:
-
Fibrosis Markers (for chronic models):
-
Alpha-Smooth Muscle Actin (α-SMA): A marker of activated pancreatic stellate cells, which are the primary source of extracellular matrix proteins in fibrosis.
-
Transforming Growth Factor-beta 1 (TGF-β1): A key cytokine that promotes fibrosis. [9]
-
Experimental Protocols
The following are generalized, step-by-step protocols. Note: These should be optimized for your specific laboratory conditions and reagents.
Protocol 1: Hematoxylin and Eosin (H&E) Staining for Paraffin-Embedded Pancreatic Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse in Hematoxylin: 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 0.5% acid alcohol: 1-5 seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute: 1 minute.
-
Rinse in running tap water.
-
Immerse in Eosin: 1-2 minutes.
-
-
Dehydration and Mounting:
-
Immerse in 95% Ethanol: 2 changes, 2 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 2 minutes each.
-
Immerse in Xylene: 2 changes, 2 minutes each.
-
Mount with a permanent mounting medium.
-
Protocol 2: TUNEL Assay for Paraffin-Embedded Pancreatic Tissue
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Permeabilization:
-
Incubate slides with Proteinase K (20 µg/mL in PBS) for 15-30 minutes at 37°C.
-
Rinse slides with PBS: 2 changes, 5 minutes each.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the manufacturer's instructions.
-
Apply the reaction mixture to the tissue sections and incubate in a humidified chamber for 60 minutes at 37°C.
-
Rinse slides with PBS: 3 changes, 5 minutes each.
-
-
Signal Detection:
-
If using a fluorescent label, counterstain with a nuclear stain (e.g., DAPI).
-
If using a biotinylated label, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB).
-
-
Mounting and Visualization:
-
Mount with an appropriate mounting medium (aqueous for fluorescence).
-
Visualize using a fluorescence or light microscope.
-
Protocol 3: Immunohistochemistry (IHC) for Paraffin-Embedded Pancreatic Tissue
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath. The time and temperature will need to be optimized for each antibody.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides in PBS or TBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Wash slides.
-
Apply a blocking serum (from the same species as the secondary antibody) for 30-60 minutes.
-
Incubate with the primary antibody at the optimized dilution and time (often overnight at 4°C).
-
Wash slides.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash slides.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash slides.
-
-
Visualization and Counterstaining:
-
Apply a chromogenic substrate (e.g., DAB) until the desired color intensity is reached.
-
Rinse in water.
-
Counterstain with Hematoxylin.
-
Blue, dehydrate, and mount as in the H&E protocol.
-
Conclusion
Validating this compound-induced pancreatic injury requires a multi-faceted histological approach. While H&E staining provides an essential overview of tissue morphology and damage, its combination with more specific techniques like the TUNEL assay and targeted immunohistochemistry allows for a more complete and mechanistic understanding of the pathological processes. By carefully selecting and quantifying these markers, researchers can generate robust, reproducible, and highly informative data, ultimately advancing our understanding of pancreatitis and facilitating the development of novel therapeutic interventions.
References
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Role of bone marrow cells in the development of pancreatic fibrosis in a rat model of pancreatitis induced by a choline-deficient/ethionine-supplemented diet. (2012). PubMed. [Link]
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Chronic Pancreatitis in Mice by Treatment With Choline-Deficient Ethionine-Supplemented Diet. (n.d.). PubMed. [Link]
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Acinar cell necrosis is an early manifestation of the phenotype in... (n.d.). ResearchGate. [Link]
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Immunological staining of pancreatic sections in CDE diet-induced acute... (n.d.). ResearchGate. [Link]
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Mode of cell death and acinar cell susceptibility to cell injury after... (n.d.). ResearchGate. [Link]
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A serial histologic study of the development and progression of acute pancreatitis in the rat. (n.d.). PubMed Central. [Link]
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Apoptosis and proliferation of acinar and islet cells in chronic pancreatitis: evidence for differential cell loss mediating preservation of islet function. (n.d.). National Institutes of Health. [Link]
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Mechanisms of Pancreatic Injury Induced by Basic Amino Acids Differ Between L-Arginine, L-Ornithine, and L-Histidine. (n.d.). PubMed Central. [Link]
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Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by this compound fed with a choline-deficient diet. (n.d.). PubMed Central. [Link]
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Endoplasmic Reticulum Stress Is Chronically Activated in Chronic Pancreatitis. (n.d.). PubMed Central. [Link]
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Novel Insights Into Immunohistochemical Analysis For Acinar Cell Neoplasm of The Pancreas: Carboxypeptidase A2, Carboxypeptidase A1, and Glycoprotein 2. (2023). PubMed. [Link]
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Pancreatic regeneration after ethionine-induced acute pancreatitis in rats lacking pancreatic CCK-A receptor gene expression. (n.d.). PubMed. [Link]
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Endoplasmic reticulum stress may not be involved in intestinal epithelial cell apoptosis in experimental acute pancreatitis. (2015). PubMed. [Link]
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A. Immunohistochemical staining of ER stress markers in the liver.... (n.d.). ResearchGate. [Link]
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Morphological examination of pancreatic acinar cell necrosis.... (n.d.). ResearchGate. [Link]
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Chronic Pancreatitis in Mice by Treatment with Choline-Deficient Ethionine-Supplemented Diet. (n.d.). ResearchGate. [Link]
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The Destructive Effects of this compound on the Pancreas, Stomach, and Submaxillary Glands. (n.d.). PubMed Central. [Link]
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Immune Markers of Severe Acute Pancreatitis. (n.d.). PubMed Central. [Link]
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Time-course histological analysis of pancreas tissue. A Representative... (n.d.). ResearchGate. [Link]
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Immune markers of severe acute pancreatitis. (2020). PubMed. [Link]
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Meflin is a marker of pancreatic stellate cells involved in fibrosis and epithelial regeneration in the pancreas. (2024). PubMed. [Link]
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Inflammatory (Inflammation) Markers. (n.d.). IHC WORLD. [Link]
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Immunohistochemical characterization of the pancreatic cellular infiltrate in normal pancreas, chronic pancreatitis and pancreatic carcinoma. (n.d.). PubMed. [Link]
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Pancreatic ER stress. This figure depicts factors we hypothesize cause... (n.d.). ResearchGate. [Link]
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Comparison of histological features and inflammatory cell reaction in alcoholic, idiopathic and tropical chronic pancreatitis. (n.d.). PubMed. [Link]
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Endoplasmic reticulum stress in acute pancreatitis: Exploring the molecular mechanisms and therapeutic targets. (n.d.). PubMed Central. [Link]
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Comparative Analysis of Laboratory Markers, Severity Scores, and Outcomes in 179 Patients with Severe Acute Pancreatitis. (n.d.). MDPI. [Link]
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Figure 4. Hematoxylin and eosin (H&E) staining and TUNEL (terminal... (n.d.). ResearchGate. [Link]
-
H&E histology images after pancreatitis induction. Acute pancreatitis... (n.d.). ResearchGate. [Link]
-
Pathological changes of the pancreas in H&E staining. Con -control group... (n.d.). ResearchGate. [Link]
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A Comparative Guide to In Vitro and In Vivo Models for Studying Methionine Metabolism: Beyond DL-Ethionine
For decades, the methionine analog DL-ethionine has been a tool to probe the intricacies of methionine metabolism. By competitively inhibiting key enzymes, it provided early insights into the roles of S-adenosylmethionine (SAM) in cellular processes. However, its lack of specificity and associated toxicities have prompted the development of more refined and targeted models. This guide provides a comprehensive comparison of modern alternatives to this compound, offering researchers in cell biology, cancer biology, and drug development a detailed overview of the available tools, their mechanisms, and practical considerations for their use. We will delve into the rationale behind choosing specific models, from targeted small molecules to systemic dietary and genetic approaches, supported by experimental data and detailed protocols.
The Central Role of Methionine Metabolism
Methionine, an essential sulfur-containing amino acid, is a critical node in cellular metabolism. Its downstream metabolite, S-adenosylmethionine (SAM), is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, making it indispensable for epigenetic regulation and normal cell function.[1][2] The methionine metabolic network is primarily composed of two interconnected pathways: the methionine cycle and the transsulfuration pathway.[3]
-
The Methionine Cycle: In this cycle, methionine is converted to SAM by methionine adenosyltransferase (MAT). After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, completing the cycle.[1]
-
The Transsulfuration Pathway: Alternatively, homocysteine can be directed to the transsulfuration pathway to synthesize cysteine, a precursor for the major intracellular antioxidant, glutathione (GSH).[4]
This intricate network, often referred to as one-carbon metabolism, is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer.[1][5] Many cancer cells exhibit a heightened dependence on exogenous methionine, a phenomenon termed "methionine addiction," making this pathway an attractive target for therapeutic intervention.[6][7]
The Legacy of this compound
This compound, the S-ethyl analog of methionine, has historically been used to study methionine metabolism. It acts as a competitive inhibitor of MAT, leading to the formation of S-adenosylethionine (SAE) and the depletion of cellular SAM levels.[8][9] This disruption of the methylation cycle has been shown to inhibit protein synthesis, induce ATP and GSH depletion, and cause hepatotoxicity.[8][10] While instrumental in early studies, the use of this compound is limited by its lack of specificity, incorporation into proteins, and off-target effects.[11]
Modern Alternatives to this compound: A Comparative Overview
Current research employs a variety of more specific and controlled methods to investigate methionine metabolism. These can be broadly categorized into small molecule inhibitors, dietary models, and genetic models.
Small Molecule Inhibitors: Precision Targeting
The development of specific inhibitors for enzymes in the methionine metabolism pathway offers a high degree of temporal and dose-dependent control over the system.
2.1.1. Methionine Adenosyltransferase (MAT) Inhibitors
As the rate-limiting enzyme in the methionine cycle, MAT is a prime target for inhibition.
-
Cycloleucine: A non-metabolizable amino acid that acts as a competitive inhibitor of MAT.[12][13] It effectively blocks SAM synthesis and has been shown to inhibit cell proliferation.[14] However, like ethionine, it is not entirely specific and can have broader effects on amino acid transport and metabolism.
-
Specific MAT2A Inhibitors: MAT2A is the isoform of MAT expressed in most tissues outside the liver and is often upregulated in cancer cells.[15] The development of highly potent and specific MAT2A inhibitors represents a significant advancement. These compounds are particularly effective in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in many tumors.[15][16] This creates a synthetic lethal interaction, as MTAP-deleted cells are more sensitive to SAM depletion.
| Inhibitor | IC50 | Cell-based Potency | Key Features |
| PF-9366 | 420 nM | 1.2 µM (SAM inhibition in H520 cells) | Allosteric inhibitor, tool compound for exploring MAT2A biology.[17][18] |
| AG-270 | 14 nM | Potent anti-proliferative activity in MTAP-deleted cells. | First-in-class oral inhibitor, currently in clinical trials.[16] |
| FIDAS-5 | 2.1 µM | Induces apoptosis in multiple myeloma cell lines. | Competes with SAM for MAT2A binding.[10][15] |
| SCR-7952 | 18.7 nM | High selectivity for MTAP-deleted cells over wild-type. | Potent and specific allosteric inhibitor.[10] |
| IDE397 | Potent in vitro and in vivo activity. | In clinical trials for MTAP-deleted solid tumors.[16][19] |
Causality Behind Experimental Choice: The choice between a broad MAT inhibitor like cycloleucine and a specific MAT2A inhibitor depends on the research question. For general studies on the effects of SAM depletion, cycloleucine may suffice. However, for targeted cancer therapy research, especially in the context of MTAP deletion, highly specific MAT2A inhibitors are the superior choice due to their increased potency and reduced off-target effects.
2.1.2. Transsulfuration Pathway Inhibitors
Targeting the transsulfuration pathway allows for the investigation of the roles of cysteine and glutathione synthesis.
-
Propargylglycine (PPG): An irreversible inhibitor of cystathionine γ-lyase (CTH), the final enzyme in the transsulfuration pathway that produces cysteine.[3][20] PPG treatment can deplete intracellular cysteine and subsequently glutathione levels.
-
L-Buthionine-S,R-sulfoximine (BSO): A potent and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione synthesis.[21] BSO is widely used to deplete cellular GSH levels and sensitize cells to oxidative stress and certain chemotherapeutics.
Causality Behind Experimental Choice: PPG is used to study the direct consequences of blocking the production of cysteine from methionine, while BSO is the tool of choice for specifically investigating the role of glutathione, downstream of cysteine synthesis.
Dietary Models: Systemic Manipulation
Dietary restriction of methionine provides a systemic approach to studying its metabolism, with implications for aging and cancer research.
-
Methionine Restriction (MR): Involves feeding animals or culturing cells in a diet or medium with reduced or no methionine. This approach has been shown to inhibit tumor growth and extend lifespan in various model organisms.[2][22] However, the effects of MR can be complex, as it can also impact the immune system, with some studies showing it may impair T-cell mediated anti-tumor immunity.[1]
Causality Behind Experimental Choice: Dietary MR is the most relevant model for studying the systemic effects of reduced methionine intake on whole-organism physiology, such as its impact on aging and the tumor microenvironment. It is less suitable for dissecting cell-autonomous mechanisms due to the complex interplay of systemic metabolic changes.
Genetic Models: Unraveling Gene Function
Genetic manipulation of key enzymes in the methionine metabolism pathway provides the most specific way to study their individual contributions.
-
Gene Knockout/Knockdown Models: Using techniques like CRISPR-Cas9 or RNAi to delete or silence genes encoding enzymes such as Methionine Synthase (MS), Methionine Synthase Reductase (MTRR), or MAT allows for the precise investigation of their roles.[4][23] For example, targeted disruption of the Mat1a gene in mice leads to a predisposition to liver injury.[24]
Causality Behind Experimental Choice: Genetic models are unparalleled for determining the specific function of a single enzyme in the pathway. They are essential for validating drug targets and understanding the fundamental biology of methionine metabolism.
Comparison of Alternative Models to this compound
| Model | Mechanism | Advantages | Disadvantages |
| This compound | Competitive inhibitor of MAT | Historical precedent, inexpensive | Low specificity, toxicity, incorporation into proteins |
| Cycloleucine | Competitive inhibitor of MAT | More specific than ethionine, well-characterized | Not completely specific, can affect amino acid transport |
| MAT2A Inhibitors | Allosteric or competitive inhibition of MAT2A | High potency and specificity, clinical relevance (MTAP deletion) | Can be expensive, may require specific genetic background for maximal effect |
| Dietary Methionine Restriction | Systemic reduction of methionine availability | Physiologically relevant for studying diet-cancer interactions and aging | Complex systemic effects, may not be suitable for studying cell-autonomous mechanisms, potential for dual effects on tumor and immune cells |
| Genetic Models (Knockout/RNAi) | Specific ablation of enzyme function | Highest specificity for studying individual gene function | Time-consuming and technically challenging to create, may have developmental effects |
| Transsulfuration Inhibitors (PPG, BSO) | Inhibition of cysteine or glutathione synthesis | Specific tools for studying the transsulfuration pathway and redox balance | Do not directly target the methionine cycle |
Experimental Protocols
In Vitro Methionine Restriction
This protocol describes how to perform a methionine restriction experiment in cell culture.
-
Cell Culture Media Preparation:
-
Prepare complete growth medium (e.g., DMEM/F12) as a control.
-
Prepare methionine-restricted medium by using a custom formulation of DMEM/F12 that lacks methionine. Supplement this medium with all other necessary components (e.g., fetal bovine serum, antibiotics). For an 80% methionine restriction, add 20% of the normal methionine concentration to the methionine-free medium.[25]
-
-
Cell Seeding and Treatment:
-
Plate cells at the desired density and allow them to adhere overnight in complete growth medium.
-
The next day, wash the cells once with phosphate-buffered saline (PBS).
-
Replace the medium with either complete growth medium (control) or methionine-restricted medium.
-
-
Assays:
-
At desired time points (e.g., 24, 48, 72 hours), harvest cells for downstream analysis, such as cell proliferation assays (e.g., cell counting, MTT assay), apoptosis assays (e.g., Annexin V staining), or molecular analyses (e.g., Western blotting for cell cycle proteins, RNA sequencing).
-
Glutathione Depletion with L-Buthionine-S,R-sulfoximine (BSO)
This protocol outlines the use of BSO to deplete intracellular glutathione in vitro.
-
BSO Stock Solution Preparation:
-
Prepare a stock solution of BSO (e.g., 100 mM) in sterile water or PBS and filter-sterilize.
-
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of BSO (typically in the range of 25 µM to 1 mM) for a specified duration (e.g., 24-72 hours). The optimal concentration and time should be determined empirically for each cell line.
-
-
Glutathione Measurement:
-
After treatment, harvest the cells and measure intracellular GSH levels using a commercially available kit or by HPLC.
-
Parallelly, assess the biological effects of GSH depletion, such as increased sensitivity to oxidative stress-inducing agents or chemotherapeutics.
-
In Vivo Dietary Methionine Restriction
This protocol provides a general framework for conducting a dietary methionine restriction study in mice.
-
Diet Formulation:
-
Obtain a custom-formulated control diet (e.g., containing 0.86% methionine by weight) and a methionine-restricted diet (e.g., containing 0.12% methionine by weight).[22] Ensure both diets are isocaloric and identical in all other components.
-
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions and a standard chow diet.
-
Randomly assign mice to the control or methionine-restricted diet groups.
-
-
Experimental Procedure:
-
If studying tumor growth, inject tumor cells subcutaneously or orthotopically.
-
Start the respective diets at a specified time point (e.g., one week before tumor cell injection or when tumors reach a certain size).
-
Monitor animal body weight, food intake, and tumor growth regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect tumors and other tissues for analysis (e.g., histology, metabolomics, gene expression analysis).
-
Visualizing Methionine Metabolism and Experimental Workflows
Methionine Metabolism Pathways
Caption: Key pathways in methionine metabolism and points of inhibition.
Experimental Workflow for In Vitro Inhibitor Studies
Caption: A typical workflow for studying small molecule inhibitors in cell culture.
Conclusion and Future Directions
The study of methionine metabolism has evolved significantly from the use of broad-spectrum inhibitors like this compound. The modern toolkit for researchers includes highly specific small molecule inhibitors, physiologically relevant dietary models, and precise genetic tools. The choice of model is paramount and should be dictated by the specific research question, whether it is to understand fundamental enzymatic mechanisms, explore systemic metabolic responses, or develop targeted cancer therapies. The advent of potent MAT2A inhibitors, in particular, has opened new avenues for precision oncology, especially for MTAP-deleted cancers. Future research will likely focus on the combinatorial use of these models, for instance, combining dietary methionine restriction with specific MAT2A inhibitors, to achieve synergistic therapeutic effects. A deeper understanding of the complex interplay between methionine metabolism, the tumor microenvironment, and the host immune system will be crucial for translating these promising preclinical findings into effective clinical strategies.
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A Researcher's Guide to Cross-Validating Findings from DL-Ethionine and Genetic Models of Liver Disease
Authored by a Senior Application Scientist
In the landscape of preclinical liver disease research, the choice of an appropriate animal model is paramount to the translational success of novel therapeutic strategies. This guide provides a comprehensive comparison of two widely utilized platforms for studying liver injury and fibrosis: the chemically-induced DL-ethionine (DLE) model and the genetically driven Mdr2 knockout (Mdr2-/-) model. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to not only select the appropriate model but also to design robust cross-validation studies that enhance the confidence and translational potential of their findings.
Mechanistic Underpinnings: A Tale of Two Injuries
Understanding the fundamental drivers of pathology in each model is critical for interpreting experimental outcomes and designing effective cross-validation experiments.
The this compound Model: An Acute-on-Chronic Insult
The this compound model is a diet-induced model that recapitulates key features of non-alcoholic steatohepatitis (NASH) and subsequent fibrosis. Ethionine, an antagonist of the essential amino acid methionine, induces liver injury through several key mechanisms:
-
ATP Depletion: Ethionine traps adenosine in the form of S-adenosylethionine, leading to a rapid depletion of hepatic ATP stores. This energy crisis disrupts numerous cellular processes, including ion pumps and protein synthesis, culminating in cell swelling and necrosis.
-
ER Stress: The disruption of protein synthesis and cellular homeostasis leads to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR) and contributing to apoptosis.
-
Oxidative Stress: The metabolic perturbations induced by ethionine lead to the generation of reactive oxygen species (ROS), overwhelming the antioxidant capacity of hepatocytes and causing oxidative damage to lipids, proteins, and DNA.
This cascade of events results in a robust inflammatory response, characterized by the infiltration of neutrophils and macrophages, and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, driving the progression of fibrosis.
The Mdr2-/- Mouse Model: A Chronic Cholestatic Injury
The Mdr2-/- mouse model, also known as the Abcb4-/- model, provides a genetic representation of chronic cholestatic liver disease, with strong parallels to human primary sclerosing cholangitis (PSC). The Mdr2 gene encodes a canalicular phospholipid flippase that is essential for the secretion of phospholipids into bile. Its absence leads to:
-
Toxic Bile Formation: The lack of phospholipids in the bile makes it highly cytotoxic to the biliary epithelium.
-
Biliary Inflammation and Damage: The toxic bile causes progressive damage to the bile ducts, leading to ductular proliferation, periductal inflammation, and cholestasis.
-
Progressive Fibrosis: The chronic inflammation and biliary injury create a profibrotic environment, leading to the activation of HSCs and the deposition of extracellular matrix, culminating in biliary cirrhosis.
The distinct etiologies of these two models—one driven by a metabolic insult and the other by a genetic defect leading to cholestasis—provide a unique opportunity for cross-validating therapeutic targets and pathways implicated in liver fibrosis.
Experimental Design for Cross-Validation
A robust cross-validation study requires a well-controlled experimental design that allows for the direct comparison of key pathological endpoints.
Workflow for Model Comparison
Caption: Experimental workflow for cross-validating a therapeutic compound in DLE and Mdr2-/- models.
Detailed Experimental Protocols
Protocol 1: this compound Model Induction
-
Animal Selection: Utilize male C57BL/6J mice, 8-10 weeks of age.
-
Acclimation: Acclimate mice for at least one week to the housing conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Diet Induction: Switch the diet to a choline-deficient, ethionine-supplemented (CDE) diet (0.1% this compound).
-
Monitoring: Monitor body weight and food consumption twice weekly.
-
Study Duration: Maintain mice on the CDE diet for a period of 4-8 weeks to induce significant fibrosis. The exact duration should be optimized based on pilot studies.
-
Tissue Harvest: At the study endpoint, collect blood via cardiac puncture for serum analysis and perfuse the liver with PBS before harvesting for histology and molecular analysis.
Protocol 2: Mdr2-/- Model
-
Animal Selection: Utilize male Mdr2-/- (Abcb4-/-) mice on an FVB/N background, 8-12 weeks of age. Age-matched FVB/N wild-type mice should be used as controls.
-
Acclimation: Acclimate mice as described for the DLE model.
-
Monitoring: Monitor body weight and clinical signs of disease. Mdr2-/- mice will develop spontaneous liver injury and fibrosis.
-
Study Duration: The study duration will depend on the age of the mice at the start and the desired severity of fibrosis. A typical study might run for 4-8 weeks.
-
Tissue Harvest: Follow the same tissue harvesting procedure as for the DLE model.
Comparative Analysis: Key Readouts and Expected Outcomes
A direct comparison of the pathological features of the two models is essential for a thorough cross-validation.
Data Summary Table
| Feature | This compound Model | Mdr2-/- Model | Rationale for Comparison |
| Primary Insult | Metabolic (Methionine Antagonist) | Genetic (Cholestatic) | Validates target engagement in different disease etiologies. |
| Hepatocellular Injury | Pronounced necrosis and apoptosis | Moderate, secondary to cholestasis | Assesses broad hepatoprotective effects. |
| Biliary Injury | Minimal to none | Prominent ductular reaction | Differentiates between hepatocyte-centric and cholangiocyte-centric mechanisms. |
| Inflammation | Mixed infiltrate (neutrophils, macrophages) | Predominantly portal inflammation | Evaluates anti-inflammatory activity in different contexts. |
| Fibrosis Pattern | Pericellular and bridging fibrosis | Portal and biliary fibrosis | Determines the impact on different patterns of collagen deposition. |
| Key Serum Markers | ↑↑ ALT, ↑ AST | ↑↑ ALP, ↑ Bilirubin, ↑ ALT | Distinguishes between hepatocellular and cholestatic injury patterns. |
Signaling Pathway Comparison
The activation of hepatic stellate cells (HSCs) is a central event in liver fibrosis in both models, but the upstream activators may differ.
Caption: Divergent upstream pathways leading to a common endpoint of HSC activation and fibrosis.
Trustworthiness Through Self-Validation
The power of this comparative approach lies in its inherent self-validating nature. If a therapeutic candidate demonstrates efficacy in both models, it suggests that the target is fundamental to the fibrotic process, regardless of the initial insult. Conversely, differential efficacy can provide valuable insights into the compound's mechanism of action. For example, a compound that is highly effective in the Mdr2-/- model but not in the DLE model may have a primary effect on biliary biology or cholestatic injury pathways.
Conclusion
The cross-validation of findings from the this compound and Mdr2-/- models represents a rigorous and insightful approach to preclinical liver disease research. By leveraging the distinct yet convergent pathologies of these models, researchers can build a more comprehensive and compelling case for the therapeutic potential of novel drug candidates. This guide provides the foundational knowledge and experimental framework to design and execute such studies with scientific integrity and a clear translational focus.
References
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Animal models of NAFLD: a historical and contemporary perspective. Nature Reviews Gastroenterology & Hepatology. [Link]
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Mdr2 (Abcb4) knockout mice: a model for sclerosing cholangitis with biliary fibrosis. Hepatology. [Link]
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The Choline-Deficient, Ethionine-Supplemented Diet: A Murine Model of Nonalcoholic Steatohepatitis and Fibrosis. Methods in Molecular Biology. [Link]
-
Ethionine-induced liver injury: a model of acute liver failure in the mouse. Laboratory Investigation. [Link]
Unraveling the Transcriptomic Landscape: A Comparative Guide to Gene Expression Profiling in DL-Ethionine vs. Control Groups
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to chemical probes is paramount. DL-ethionine, a methionine antagonist, serves as a powerful tool to investigate the cellular consequences of disrupting one-carbon metabolism. This guide provides an in-depth, technically-focused comparison of gene expression profiles in this compound-treated versus control groups, moving beyond a simple protocol to elucidate the underlying scientific rationale and best practices for robust data generation and interpretation.
The Scientific Imperative: Why Study this compound's Impact on Gene Expression?
This compound competitively inhibits methionine adenosyltransferase, the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular reactions, including DNA and histone methylation.[1][2] By acutely depleting the cellular SAM pool, this compound induces a state of "methyl stress," leading to global changes in the epigenetic landscape and, consequently, profound alterations in gene expression.[1][3] Analyzing these transcriptomic shifts provides critical insights into cellular adaptation, toxicity pathways, and the fundamental role of methylation in maintaining cellular homeostasis.
Experimental Design and Methodology: A Self-Validating Approach
A well-designed experiment is the cornerstone of trustworthy and reproducible findings. The following protocol outlines a comprehensive workflow for comparing gene expression profiles, emphasizing the causality behind each step to ensure data integrity.
I. Cell Culture and Treatment
-
Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For instance, hepatocyte-derived cell lines (e.g., HepG2) are relevant for studying liver toxicity, a known effect of ethionine.
-
Culture Conditions: Maintain cells in a standard, methionine-replete culture medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2. Ensure consistent passaging and cell density to minimize variability.
-
This compound Treatment:
-
Dose-Response and Time-Course: Prior to the main experiment, perform a dose-response and time-course study to determine the optimal concentration and duration of this compound treatment. This should induce measurable changes in gene expression without causing excessive cytotoxicity.
-
Treatment Protocol: Plate cells at a consistent density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing either this compound at the predetermined optimal concentration or a vehicle control (e.g., sterile PBS). A typical starting point for in vitro studies is in the range of 1-10 mM.
-
-
Biological Replicates: Employ a minimum of three biological replicates for each condition (control and this compound-treated) to ensure statistical power and account for biological variability.[4][5]
II. RNA Isolation and Quality Control
-
RNA Extraction: At the designated time point, harvest the cells and isolate total RNA using a reputable column-based kit or Trizol-based method. Adherence to the manufacturer's protocol is crucial to obtain high-purity RNA.
-
Quality Control (QC): This is a non-negotiable step.
-
Quantification: Determine RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity: Assess purity by measuring the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0, and the A260/A230 ratio should be >1.8.
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be ≥ 8 to ensure the use of high-quality, intact RNA for downstream applications.
-
III. Library Preparation and Sequencing
-
Library Preparation: Utilize a standard RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA) to generate cDNA libraries from the isolated RNA. This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and amplification.
-
Sequencing: Perform sequencing on a high-throughput platform such as the Illumina NovaSeq. The choice of sequencing depth (number of reads per sample) depends on the size of the transcriptome and the desired sensitivity for detecting low-abundance transcripts. A depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis in mammalian cells.[5][6]
IV. Bioinformatic Data Analysis
A robust bioinformatic pipeline is essential to extract meaningful biological insights from the raw sequencing data.
Caption: A streamlined workflow for a comparative gene expression study.
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. This includes checking for per-base sequence quality, GC content, and adapter contamination.[7]
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.[6]
-
Read Quantification: Count the number of reads that map to each gene using tools like featureCounts or HTSeq. This generates a raw count matrix.
-
Differential Gene Expression (DGE) Analysis: Employ statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the this compound-treated and control groups.[4] These tools normalize the raw counts and perform statistical testing to generate a list of genes with associated fold changes and p-values.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: To understand the biological implications of the observed gene expression changes, perform pathway and GO enrichment analysis using databases such as KEGG and Gene Ontology. This helps to identify biological pathways and cellular functions that are significantly affected by this compound treatment.
Interpreting the Data: A Hypothetical Case Study
The following table represents a hypothetical, yet realistic, dataset derived from a comparative gene expression analysis of a human hepatocyte cell line treated with this compound for 24 hours.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value | Function |
| Upregulated Genes | |||||
| ASNS | Asparagine Synthetase | 3.5 | 1.2e-8 | 2.5e-7 | Amino acid biosynthesis, cellular stress response |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.8 | 3.4e-7 | 5.1e-6 | DNA repair, cell cycle arrest |
| HMOX1 | Heme Oxygenase 1 | 2.5 | 5.6e-7 | 7.8e-6 | Oxidative stress response |
| ATF4 | Activating Transcription Factor 4 | 2.2 | 8.9e-6 | 1.1e-4 | Integrated stress response |
| Downregulated Genes | |||||
| FASN | Fatty Acid Synthase | -2.1 | 2.1e-6 | 3.3e-5 | Fatty acid biosynthesis |
| SCD | Stearoyl-CoA Desaturase | -1.8 | 4.5e-6 | 6.2e-5 | Fatty acid metabolism |
| MTHFR | Methylenetetrahydrofolate Reductase | -1.5 | 7.8e-5 | 9.1e-4 | One-carbon metabolism, folate cycle |
| DNMT1 | DNA Methyltransferase 1 | -1.2 | 9.2e-5 | 1.1e-3 | DNA methylation maintenance |
Data Interpretation:
-
Upregulated Genes: The upregulation of genes like ASNS, GADD45A, HMOX1, and ATF4 is indicative of a robust cellular stress response. This is a logical consequence of disrupting a fundamental metabolic pathway.
-
Downregulated Genes: The downregulation of key enzymes in fatty acid biosynthesis (FASN, SCD) suggests a metabolic shift away from anabolic processes. The decreased expression of MTHFR and DNMT1 directly reflects the impact of this compound on one-carbon metabolism and the epigenetic machinery.
Visualizing the Mechanism: The Impact of this compound on One-Carbon Metabolism
The following diagram illustrates the central role of methionine in one-carbon metabolism and how this compound disrupts this critical pathway, leading to downstream effects on methylation and gene expression.
Caption: this compound inhibits methionine adenosyltransferase (MAT).
Conclusion
The comparative analysis of gene expression profiles in this compound-treated versus control groups offers a powerful lens through which to view the intricate connections between metabolism, epigenetics, and gene regulation. By employing a rigorously designed experimental workflow and a comprehensive data analysis pipeline, researchers can generate high-fidelity transcriptomic data. The interpretation of these data, grounded in a solid understanding of the underlying molecular mechanisms, will continue to illuminate novel aspects of cellular function and response to metabolic stress, with significant implications for both basic science and therapeutic development.
References
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Effect of Methionine on Gene Expression in Komagataella phaffii Cells. (2023). MDPI. [Link]
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A specific mechanism for ethionine-induced embryonic gene activity. (1983). PubMed. [Link]
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Methionine metabolism influences genomic architecture and gene expression through H3K4me3 peak width. (2018). PMC. [Link]
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Methionine metabolism influences the genomic architecture of H3K4me3 with the link to gene expression encoded in peak width. (2018). bioRxiv. [Link]
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Transcriptome analysis of the gene expression of M. iliotibialis lateralis affected by dietary methionine restriction. (2023). Frontiers in Physiology. [Link]
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The differentially expressed genes enriched in cysteine and methionine... (2021). ResearchGate. [Link]
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Effect of dl-methionine supplementation above requirement on performance; intestinal morphology, antioxidant activity, and gene expression; and serum concentration of amino acids in heat stressed pigs. (2018). National Institutes of Health. [Link]
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Methionine Restriction Differentially Modulates Expression of Genes in the Base Excision Repair Pathway in Rat Brain and Liver. (2022). MDPI. [Link]
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Comprehensive Profiling of Amino Acid Response Uncovers Unique Methionine-Deprived Response Dependent on Intact Creatine Biosynthesis. (2016). PLOS Genetics. [Link]
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Guidelines for RNA-Seq data analysis. (2013). Epigenesys. [Link]
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Effects of this compound on mouse liver tRNA base composition. (1976). PubMed. [Link]
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A survey of best practices for RNA-seq data analysis. (2016). Genome Biology. [Link]
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Gene expression changes in methionine biosynthesis and salvage pathway... (2023). ResearchGate. [Link]
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DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia). (2023). National Institutes of Health. [Link]
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A Beginner's Guide to Analysis of RNA Sequencing Data. (2019). American Journal of Respiratory Cell and Molecular Biology. [Link]
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Transcriptomics / Reference-based RNA-Seq data analysis / Hands-on. (2023). Galaxy Training. [Link]
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RNA-Seq data processing and gene expression analysis. H3ABioNet Standard Operating Procedures. [Link]
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Maternal Nutrition and Toxicant Interactions as Epigenetic Architects. (2024). Dove Medical Press. [Link]
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KEGG PATHWAY Database. Genome.jp. [Link]
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A Comparative Guide to the Translational Relevance of DL-Ethionine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical cancer research, the choice of an appropriate animal model is paramount to the successful translation of novel therapeutic strategies from the bench to the bedside. Among the array of chemically induced cancer models, the DL-ethionine model, particularly for hepatocellular carcinoma (HCC), presents a unique paradigm rooted in metabolic disruption. This guide provides a comprehensive assessment of the translational relevance of this compound-induced cancer models, offering a critical comparison with other established models and furnishing the detailed experimental data and protocols necessary for informed model selection and application.
The Ethionine Enigma: A Methionine Antagonist at the Helm of Carcinogenesis
This compound, an analogue of the essential amino acid methionine, exerts its carcinogenic effects by competitively inhibiting methionine's crucial roles in cellular metabolism. This antagonism triggers a cascade of events that closely mimics certain aspects of human cancer development.
The primary mechanism of this compound-induced carcinogenesis revolves around the depletion of intracellular ATP. Ethionine is converted to S-adenosylethionine (SAE) by the same enzyme that synthesizes S-adenosylmethionine (SAM), a universal methyl group donor. However, the subsequent metabolism of SAE is significantly slower, leading to the "trapping" of adenosine and a consequent drop in ATP levels. This energy crisis disrupts numerous cellular processes, including protein synthesis and DNA repair, creating a permissive environment for malignant transformation.
Furthermore, the reduction in SAM levels leads to global hypomethylation of DNA and histones, an epigenetic alteration frequently observed in human cancers. This can result in the aberrant expression of oncogenes and tumor suppressor genes, driving the initiation and progression of cancer. The carcinogenic effects of this compound are often potentiated by a choline-deficient diet, which further exacerbates the disruption of methylation pathways and lipid metabolism, mirroring the metabolic dysregulation seen in many human liver cancers.[1]
Visualizing the Path to Malignancy: The this compound Mechanism
Caption: Mechanism of this compound-induced carcinogenesis.
A Head-to-Head Comparison: this compound vs. Other Liver Cancer Models
The translational relevance of any animal model is determined by its ability to recapitulate the key features of human disease. Here, we compare the this compound model with the widely used diethylnitrosamine (DEN)-induced model of HCC.
| Feature | This compound Model | Diethylnitrosamine (DEN) Model | Translational Relevance & Commentary |
| Mechanism of Carcinogenesis | Metabolic disruption, ATP depletion, hypomethylation | Genotoxic injury, DNA adduct formation, inflammation | The this compound model uniquely mimics metabolic aspects of HCC, while the DEN model reflects carcinogenesis driven by chronic inflammation and DNA damage, both relevant to different etiologies of human HCC.[2] |
| Histopathology | Well-differentiated HCC, often with features of steatohepatitis | Variable differentiation, prominent inflammation and fibrosis | Both models can develop tumors that are histologically similar to human HCC. The DEN model often more closely recapitulates the fibrosis and cirrhosis background common in human HCC.[2][3] |
| Tumor Initiation & Promotion | Gradual, driven by chronic metabolic insult | Can be induced with a single dose (initiation) followed by promoters | The staged nature of the DEN model allows for the distinct study of initiation and promotion, which can be advantageous for certain research questions. |
| Molecular Profile | Alterations in metabolic and methylation pathways.[4] | Mutations in genes like β-catenin and activation of inflammatory pathways.[5] | The molecular signatures of both models show some overlap with human HCC subtypes. RNA-seq data has shown that DEN-induced tumors in rats share significant molecular characteristics with a proliferative subtype of human HCC.[2] |
| Metastasis | Lung metastases have been reported.[6] | Spontaneous metastasis can occur but may be less frequent. | The metastatic potential of both models can be variable and may require specific protocols or genetic backgrounds to be consistently observed. |
| Tumor Heterogeneity | Can exhibit phenotypic heterogeneity within tumors.[6] | Can also display intratumor heterogeneity. | Both models can reflect the cellular diversity seen in human tumors, which is crucial for studying therapeutic resistance. |
Experimental Protocols: A Step-by-Step Guide
Establishing the this compound-Induced Hepatocellular Carcinoma Model in Rats
This protocol is designed to induce HCC in rats through a combination of a choline-deficient diet and this compound supplementation.
Materials:
-
Male Sprague-Dawley rats (weanling, ~50g)
-
Choline-deficient (CD) diet
-
Choline-supplemented (CS) control diet
-
This compound
-
Animal housing with controlled environment
-
Standard surgical and necropsy instruments
Procedure:
-
Acclimatization: Acclimate rats for one week with free access to the CS diet and water.
-
Group Allocation: Randomly assign rats to the following groups:
-
Group 1: Control (CS diet)
-
Group 2: this compound (CS diet + 0.05% this compound)
-
Group 3: Choline-deficient (CD diet)
-
Group 4: Experimental (CD diet + 0.05% this compound)
-
-
Induction: Provide the respective diets and water ad libitum. Monitor animal health and body weight weekly.
-
Tumor Development: Hepatocellular carcinomas are expected to develop in the experimental group (Group 4) within 14-30 weeks.[1]
-
Monitoring and Endpoint: Observe for clinical signs of distress. The experimental endpoint is typically defined by tumor burden, animal health, or a pre-determined time point.
-
Tissue Collection: At the endpoint, euthanize the animals and perform a thorough necropsy. Collect liver tissue for histopathological analysis, and other organs to assess for metastasis. A portion of the tumor and non-tumorous liver tissue should be snap-frozen for molecular analysis.
Workflow for Assessing Translational Relevance
Caption: Workflow for assessing the translational relevance of cancer models.
Concluding Remarks: Selecting the Right Tool for the Job
The this compound cancer model, particularly for HCC, offers a valuable tool for investigating the metabolic underpinnings of carcinogenesis. Its unique mechanism of action provides a relevant platform for studying tumors with metabolic dysregulation and for testing therapies that target these pathways.
However, no single animal model can perfectly replicate the complexity of human cancer. The choice of model must be guided by the specific research question. For studies focused on inflammation-driven HCC or those requiring a clear distinction between initiation and promotion, the DEN model may be more appropriate.
Ultimately, a multi-model approach, coupled with a rigorous assessment of translational relevance using the methodologies outlined in this guide, will provide the most robust and clinically translatable preclinical data. By understanding the strengths and limitations of each model, researchers can make more informed decisions, accelerating the development of effective cancer therapies.
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Evarts, R. P., et al. (1989). Delineation of antigenic pathways of ethionine-induced liver cancer in the rat. Carcinogenesis, 10(5), 875–883. [Link]
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Shinozuka, H., et al. (1978). Enhancement of this compound-induced liver carcinogenesis in rats fed a choline-devoid diet. Journal of the National Cancer Institute, 61(3), 813–817. [Link]
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Abu-El-Haija, A., et al. (2021). DEN-Induced Rat Model Reproduces Key Features of Human Hepatocellular Carcinoma. Cancers, 13(11), 2785. [Link]
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Willenbring, H., et al. (2018). Translational Animal Models for Liver Cancer. American Journal of Interventional Radiology, 2(1), 1-8. [Link]
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Wang, L., et al. (2022). Analysis of clinical significance and molecular characteristics of methionine metabolism and macrophage-related patterns in hepatocellular carcinoma based on machine learning. Frontiers in Immunology, 13, 966035. [Link]
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Gao, H., et al. (2019). Comprehensive comparison of patient-derived xenograft models in Hepatocellular Carcinoma and metastatic Liver Cancer. International Journal of Medical Sciences, 16(11), 1463–1470. [Link]
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Hassan, M. M., et al. (2023). Decoding DEN-Induced Hepatocellular Carcinoma: Models, Mechanisms, and Ameliorative Strategies in Preclinical Research. Current Issues in Molecular Biology, 45(9), 7464-7485. [Link]
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Gao, X., et al. (2019). Dietary methionine influences therapy in mouse cancer models and alters human metabolism. Nature, 572(7769), 397–401. [Link]
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Zhang, Y., et al. (2023). Differential Proteomic Analysis of DEN-induced Hepatocellular Carcinoma in Male and Female Balb/c Mice Reveals Novel Sex-Specific Markers. Molecular & Cellular Proteomics, 22(10), 100644. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of DL-Ethionine
An Essential Protocol for Researchers in Life Sciences and Drug Development
As a Senior Application Scientist, I understand that meticulous research practices extend beyond the bench to the responsible management of all laboratory materials. DL-Ethionine, a potent antagonist of the essential amino acid methionine, is a valuable tool in metabolic and cancer research for its ability to induce cellular stress and inhibit protein synthesis.[1] However, its biological activity necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel, the integrity of your research environment, and compliance with regulatory standards.
The core principle of chemical waste management is proactive risk mitigation. Simply discarding a chemical is not a solution; it is a transfer of risk. This protocol is designed as a self-validating system, grounding every procedural step in established safety principles and regulatory awareness.
Part 1: Hazard Profile and Risk Assessment
Understanding the specific hazards of this compound is the foundation of its safe management. While not classified as acutely toxic or hazardous under most federal regulations like the Resource Conservation and Recovery Act (RCRA), it is a biologically active substance with potential irritant properties that demands careful handling.[2][3]
Key Hazards:
-
Health Hazards: this compound may cause irritation to the skin, eyes, and respiratory tract.[2][4] Ingestion can lead to irritation of the digestive system.[4] The toxicological properties have not been fully investigated, which warrants a cautious approach.[2]
-
Fire Hazards: The compound is a combustible solid but is not readily flammable.[5] The primary danger in a fire is not the combustion itself, but the hazardous decomposition products. When heated to decomposition, this compound emits toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[6][7][8]
-
Environmental Hazards: While some data suggests negligible ecotoxicity, safety data sheets consistently advise against discharging this compound into drains or rivers.[4][7] This is a standard precaution for biologically active molecules to prevent unforeseen impacts on aquatic ecosystems.
Table 1: this compound Properties and Safety Data Summary
| Property | Data | Significance for Disposal |
| Chemical Formula | C₆H₁₃NO₂S[6] | Identifies the presence of sulfur and nitrogen, which form toxic oxides upon combustion. |
| Appearance | White crystalline powder or flakes.[3][5][6] | The fine particulate nature increases the risk of inhalation and dust generation during handling and spill cleanup. |
| Primary Health Risks | Skin, eye, and respiratory tract irritant.[2][4][6] | Dictates the required Personal Protective Equipment (PPE) and the need for handling in well-ventilated areas. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[2][4][5] | Crucial for waste segregation. Co-mingling with these substances could lead to a violent reaction, heat generation, or the release of toxic gases. |
| Decomposition Products | Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Sulfur oxides (SOx).[7][8] | Explains why incineration must be performed in a licensed facility with appropriate scrubbers and why fighting a fire involving this chemical requires a self-contained breathing apparatus. |
| Regulatory Status | Not typically listed as a hazardous waste under US EPA 40 CFR Parts 261.3 (RCRA P- or U-series).[2][9] | While not federally listed as hazardous, institutional and local regulations apply. It must be disposed of as a chemical waste, not general refuse.[10][11] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that begins the moment you consider a container "waste." Following this workflow ensures that the chemical is handled safely and compliantly from the laboratory bench to its final disposition.
Disposal Decision and Preparation Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
Detailed Methodologies
1. Waste Characterization and Segregation:
-
Causality: The first step is to correctly identify the waste stream. This compound should never be mixed with general laboratory trash.[10] It must be treated as a chemical waste. If it is mixed with solvents or other chemicals, the entire mixture must be characterized based on the most hazardous component.
-
Protocol:
2. Containerization and Labeling:
-
Causality: Proper containment and labeling are mandated by safety regulations to prevent accidental exposure and ensure the waste is handled correctly by disposal personnel. A sealed container prevents the release of dust.
-
Protocol:
-
Obtain a dedicated waste container that is leak-proof, sealable, and compatible with the waste (solid or liquid).[7][10]
-
Clearly label the container with "this compound Waste." If in a solution, list the solvent as well. Use a permanent marker.
-
Transfer solid this compound waste into the container using a funnel or spatula to minimize dust generation.[2]
-
Place contaminated consumables into a sealed plastic bag before adding them to the main waste container to further control dust.
-
Securely close the container lid.
-
3. Storage and Final Disposal:
-
Causality: Waste must be stored safely in a designated area while awaiting collection to prevent spills and accidental mixing with other chemicals. Final disposal must be handled by trained professionals to ensure regulatory compliance.
-
Protocol:
-
Store the sealed waste container in your laboratory's designated chemical waste Satellite Accumulation Area (SAA).[10]
-
Crucially, do not dispose of this compound down the drain. [7][10] While it is water-soluble, this practice is not recommended as it can contravene local water authority regulations and introduce a biologically active compound into the environment.[10][11]
-
Arrange for the disposal of the waste through your institution's Environmental, Health, and Safety (EHS) department or a licensed chemical waste disposal contractor.[10][11][12] These entities are equipped to handle final disposal via methods such as incineration at a permitted facility.
-
Part 3: Emergency Procedures for Spills and Exposure
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is critical.
Protocol for Solid this compound Spills:
-
Causality: The primary goals during a spill cleanup are to prevent dispersal of the chemical (especially dust) and to protect personnel from exposure.
-
Step-by-Step Protocol:
-
Evacuate and Alert: Alert others in the immediate area. Ensure the area is well-ventilated.[2]
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses. For a large spill where dust is unavoidable, respiratory protection (e.g., an N95-rated respirator) is required.[4][7]
-
Containment: Gently cover the spill with absorbent paper towels to prevent dust from becoming airborne.[13]
-
Dampen: Carefully dampen the absorbent material with water. This will cause the solid to adhere to the paper and prevent dust generation during cleanup.[13]
-
Clean Up: Using forceps or a scoop, carefully pick up the dampened material and place it into your designated this compound waste container.[2][4]
-
Decontaminate: Wipe the spill area thoroughly with a soap and water solution.[13]
-
Dispose: Place all cleaning materials, including contaminated gloves, into the sealed waste container for disposal.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
-
First Aid for Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][7]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[4]
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the valuable research conducted with this compound does not come at the cost of personal or environmental well-being. Always prioritize your institution's specific EHS guidelines, as they are tailored to your local regulatory landscape.
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Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for DL-Ethionine
For the dedicated researcher, scientist, and drug development professional, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of DL-Ethionine, a compound recognized for its carcinogenic and hepatotoxic properties. As your Senior Application Scientist, my objective is to empower you with the knowledge and practical steps necessary to mitigate risks, ensuring both personal safety and the integrity of your research.
This compound, the S-ethyl analog of methionine, is a valuable tool in experimental research, particularly in studies of hepatotoxicity and methionine metabolism.[1] However, its utility is matched by its potential hazards. It is classified as a carcinogen and hepatotoxic agent, and while comprehensive toxicological data is still developing, it is known to cause skin, eye, and respiratory irritation.[1][2] Therefore, a robust and meticulously followed safety protocol is not merely a recommendation but a necessity.
Core Safety Directives: Understanding the Hazard
Before detailing the specifics of personal protective equipment (PPE), it is crucial to understand the nature of the risks associated with this compound. As a solid, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly through contaminated hands.
| Hazard | Description | Primary Routes of Exposure |
| Carcinogenicity | Suspected human carcinogen.[1][3] | Inhalation, Ingestion, Skin Contact |
| Hepatotoxicity | Known to be toxic to the liver.[1][3] | Ingestion, Inhalation |
| Irritation | Causes skin, eye, and respiratory irritation.[2] | Skin Contact, Eye Contact, Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following is a comprehensive, step-by-step guide to the essential protective gear.
Respiratory Protection: Shielding Against Inhalation
Due to the risk of inhaling fine dust particles, respiratory protection is mandatory, especially when handling the powder outside of a certified chemical fume hood.
-
Minimum Requirement: A NIOSH-approved N95 respirator is the minimum for handling small quantities in a well-ventilated area.
-
Recommended for Weighing and Transfer: For operations that may generate significant dust, such as weighing or transferring powder, a half-mask respirator with P100 filters is recommended.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested to ensure a complete seal.
Hand Protection: Preventing Dermal Absorption
Given that this compound can cause skin irritation, appropriate hand protection is critical.
-
Glove Selection: Nitrile gloves are the standard recommendation. They provide adequate protection against incidental contact.
-
Double Gloving: For extended handling periods or when there is a higher risk of contamination, double gloving is a prudent measure.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated and wash your hands thoroughly after removal.
Eye and Face Protection: Guarding Against Splashes and Dust
Direct contact with this compound can cause serious eye irritation.
-
Safety Glasses: At a minimum, safety glasses with side shields are required for any work with this compound.
-
Chemical Goggles: For procedures with a higher risk of dust or splash, chemical splash goggles that provide a complete seal around the eyes are necessary.
-
Face Shield: When handling larger quantities or during procedures with a significant risk of splashing, a face shield should be worn in conjunction with chemical goggles.
Protective Clothing: Minimizing Skin Exposure
To prevent skin contact, appropriate laboratory attire and protective clothing are essential.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory.
-
Disposable Gown: For procedures with a high risk of contamination, a disposable gown worn over the lab coat provides an additional layer of protection.
-
Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toed shoes are required to protect against spills.
Operational Plans: From Receipt to Disposal
A comprehensive safety strategy extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Segregate: Store this compound in a designated, well-ventilated, and clearly labeled area for carcinogens. Recommended storage is at -20°C.[1]
-
Containment: The primary container should be kept in a sealed, secondary container to minimize the risk of a spill.
Handling and Weighing
All handling of powdered this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Caption: Emergency response flowchart for this compound exposure.
By integrating these comprehensive safety protocols into your daily laboratory practices, you can confidently and responsibly utilize this compound in your research endeavors, prioritizing both personal well-being and scientific integrity.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Valudor Products. Safety Data Sheet: DL-methionine. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
